molecular formula C11H6F3NO2 B1603478 8-(Trifluoromethyl)quinoline-2-carboxylic acid CAS No. 1023815-99-7

8-(Trifluoromethyl)quinoline-2-carboxylic acid

Cat. No.: B1603478
CAS No.: 1023815-99-7
M. Wt: 241.17 g/mol
InChI Key: RLUWEWVQVYDBHB-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)quinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C11H6F3NO2 and its molecular weight is 241.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-(trifluoromethyl)quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)7-3-1-2-6-4-5-8(10(16)17)15-9(6)7/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUWEWVQVYDBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598273
Record name 8-(Trifluoromethyl)quinoline-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023815-99-7
Record name 8-(Trifluoromethyl)quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-(Trifluoromethyl)quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and bioactive compounds. The strategic introduction of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated quinolines highly sought-after targets in drug discovery. Specifically, 8-(Trifluoromethyl)quinoline-2-carboxylic acid is a key building block for advanced pharmaceutical intermediates.

This guide provides a comprehensive, field-proven pathway for the synthesis of this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the chosen reactions, offering insights into process optimization and validating the trustworthiness of the protocol.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests two primary strategic approaches. The most robust and well-documented pathway, which will be the focus of this guide, involves a two-step sequence: first, the construction of the quinoline core with the necessary substituents, followed by a selective oxidation.

Primary Recommended Pathway (Pathway A): This strategy begins with the synthesis of a stable intermediate, 2-methyl-8-(trifluoromethyl)quinoline, via the Doebner-von Miller reaction. The terminal methyl group is then selectively oxidized to the desired carboxylic acid. This approach is favored due to the commercial availability of starting materials and the reliability of the reaction classes involved.

Alternative Pathway (Pathway B): A more direct route would involve a Friedländer annulation, which could theoretically form the quinoline ring and install the carboxylic acid in a single convergent step.[1][2] This would necessitate the reaction of 2-amino-3-(trifluoromethyl)benzaldehyde with pyruvic acid. However, the synthesis of the required 2-amino-3-(trifluoromethyl)benzaldehyde starting material is non-trivial and less documented, making this pathway more challenging for scalable and reproducible synthesis.[3]

Therefore, this guide will provide a detailed protocol for the more established and validated Pathway A.

Overall Synthesis Scheme

Overall Synthesis A 2-(Trifluoromethyl)aniline + Crotonaldehyde B 2-Methyl-8-(trifluoromethyl)quinoline A->B Doebner-von Miller Reaction C This compound B->C Selective Oxidation (SeO₂) Doebner_Miller_Mechanism Doebner-von Miller Reaction Mechanism cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration & Oxidation aniline 2-(CF₃)aniline intermediate1 Enol Intermediate aniline->intermediate1 1,4-Conjugate Addition crotonaldehyde Crotonaldehyde crotonaldehyde->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Electrophilic Attack dihydroquinoline Dihydroquinoline intermediate2->dihydroquinoline - H₂O quinoline 2-Methyl-8-(CF₃)quinoline dihydroquinoline->quinoline Oxidation [O] Oxidation_Workflow start 2-Methyl-8-(CF₃)quinoline aldehyde 8-(CF₃)quinoline- 2-carboxaldehyde start->aldehyde SeO₂ (1.1 eq) Dioxane, Reflux acid 8-(CF₃)quinoline- 2-carboxylic acid aldehyde->acid H₂O₂ or further oxidation

References

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 8-(Trifluoromethyl)quinoline-2-carboxylic acid

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a privileged structure, forming the core of numerous therapeutic agents with applications ranging from anticancer to antimalarial and antimicrobial.[1] The functionalization of this scaffold allows for the fine-tuning of a compound's biological activity and pharmacokinetic profile. This compound is a compound of significant interest, incorporating two key functional groups that strategically modulate its properties. The trifluoromethyl (-CF3) group is a bioisostere for a methyl group but offers enhanced metabolic stability, increased lipophilicity, and unique electronic properties that can improve target binding affinity.[2] The carboxylic acid (-COOH) group, an ionizable moiety, is crucial for modulating solubility and can serve as a key interaction point with biological targets.

Understanding the fundamental physicochemical properties of a drug candidate is not merely an academic exercise; it is a critical pillar of successful drug discovery and development.[3][4] These properties—including solubility, lipophilicity (LogP/D), and ionization state (pKa)—govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[5] Poor physicochemical characteristics are a leading cause of compound attrition during clinical trials.[3]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the core physicochemical properties of this compound. It moves beyond a simple data sheet to explain the causality behind experimental choices and provides field-proven, detailed protocols for the accurate determination of these critical parameters.

Molecular Identity and Core Structural Features

A precise understanding of a molecule's identity is the foundation of all subsequent characterization.

PropertyData for this compound
CAS Number 1023815-99-7[6]
Molecular Formula C₁₁H₆F₃NO₂
Molecular Weight 241.17 g/mol [7]
Chemical Structure

While specific experimental data for this exact isomer is limited in public literature, we can infer properties from related structures and established principles. For instance, the isomeric compound 2-(Trifluoromethyl)quinoline-8-carboxylic acid (CAS 588702-63-0) has a calculated XLogP3 of 2.6, providing a useful reference point.[7]

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[8] For a drug to be orally bioavailable, it must strike a delicate balance: it must be lipophilic enough to permeate the gut wall but soluble enough to be present in the gastrointestinal fluid.[4] According to Lipinski's "Rule of Five," a well-regarded guideline for drug-likeness, a LogP value not greater than 5 is desirable for oral drug candidates.[9][10]

Experimental Protocol: LogD Determination by Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for LogP and LogD determination due to its direct measurement of the partition coefficient.[9][11][12] This protocol describes the determination of LogD at a physiologically relevant pH of 7.4.

Workflow for LogD Measurement

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation prep_solvents 1. Pre-saturate n-Octanol and PBS (pH 7.4) prep_stock 2. Prepare 10 mM Stock Solution in DMSO prep_solvents->prep_stock add_stock 3. Add Stock to Pre-saturated Phases prep_stock->add_stock shake 4. Shake to Reach Equilibrium (e.g., 24h) add_stock->shake centrifuge 5. Centrifuge for Phase Separation shake->centrifuge sample_phases 6. Sample Aqueous and Octanol Phases centrifuge->sample_phases analyze 7. Quantify Concentration (e.g., HPLC-UV) sample_phases->analyze calculate 8. Calculate LogD analyze->calculate

Caption: Workflow for LogD determination using the shake-flask method.

Step-by-Step Methodology:

  • Solvent Preparation (Critical Step):

    • Combine equal volumes of 1-octanol and phosphate-buffered saline (PBS, 0.01 M, pH 7.4) in a large separatory funnel.

    • Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C) to ensure mutual saturation.

    • Allow the phases to separate completely. Drain and store each phase separately.

    • Causality: Pre-saturation is essential to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results.[9]

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).[10]

  • Partitioning:

    • In a suitable vessel (e.g., a glass vial), combine 2 mL of the pre-saturated PBS and 2 mL of the pre-saturated 1-octanol.

    • Add a small aliquot of the DMSO stock solution (e.g., 20 µL) to achieve a final concentration that is detectable by the chosen analytical method. The final DMSO concentration should be kept low (<1%) to minimize its effect on partitioning.

  • Equilibration:

    • Securely cap the vials and agitate them on an orbital shaker for an extended period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at a moderate speed (e.g., 2000 x g) for 15-30 minutes to achieve a clear and sharp separation of the two phases.

  • Sampling and Analysis:

    • Carefully remove an aliquot from both the aqueous (bottom) and octanol (top) layers.

    • Quantify the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve should be generated for accurate quantification.

  • Calculation:

    • The distribution coefficient (D) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • LogD is the base-10 logarithm of this ratio:

      • D = [Concentration]_octanol / [Concentration]_aqueous

      • LogD = log10(D)

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is arguably one of the most important physicochemical properties, as a compound must be in solution to be absorbed and exert its biological effect.[13] Low solubility is a major hurdle in drug development, leading to poor bioavailability and challenges in formulation.[14] Solubility can be assessed in two primary ways:

  • Kinetic Solubility: A high-throughput method used in early discovery, where a compound is added from a DMSO stock into an aqueous buffer. It measures the concentration at which precipitation first occurs.[14][15]

  • Thermodynamic Solubility: Considered the true measure of solubility, it is determined by allowing an excess of the solid compound to equilibrate with the aqueous buffer over an extended period.[14]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This method determines the equilibrium solubility, providing a definitive value for lead optimization and formulation development.[14][16]

Workflow for Thermodynamic Solubility

G cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis add_excess 1. Add Excess Solid to Aqueous Buffer agitate 2. Agitate for 24-48h at Constant Temp add_excess->agitate check_solid 3. Confirm Solid Phase Remains agitate->check_solid separate 4. Separate Solid/Liquid (Filter/Centrifuge) check_solid->separate quantify 5. Quantify Concentration of Supernatant (HPLC) separate->quantify

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

    • Causality: Ensuring an excess of solid material is present throughout the experiment is fundamental to achieving a truly saturated solution at equilibrium.[16]

  • Equilibration:

    • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker or rotator for a sufficient duration (typically 24 to 72 hours) to reach equilibrium.

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by either:

      • Centrifugation: Spin at high speed (e.g., 14,000 x g) for 20 minutes.

      • Filtration: Use a low-binding filter plate or syringe filter (e.g., 0.22 µm PVDF) to remove solid particles.[16]

  • Quantification:

    • Carefully collect the clear supernatant (the saturated solution).

    • Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.

  • Result Expression:

    • The solubility is reported in units such as µg/mL or µM.

Acid Dissociation Constant (pKa): The Driver of Ionization

The pKa is the pH at which a compound exists as a 50:50 mixture of its protonated and deprotonated forms. For this compound, two pKa values are relevant: one for the deprotonation of the carboxylic acid (acidic pKa) and one for the protonation of the quinoline nitrogen (basic pKa). The ionization state profoundly impacts solubility, permeability, and target binding.[4] For instance, the neutral form is generally more membrane-permeable, while the ionized form is typically more water-soluble.[17]

Experimental Protocol: pKa Determination by Potentiometric Titration

This method, outlined in OECD Guideline 112, is a robust and accurate way to determine pKa values by monitoring pH changes during titration with a strong acid or base.[18][19][20]

Logical Flow for pKa Determination

G A Calibrate pH Meter B Prepare Analyte Solution (Known Concentration) A->B C Titrate with Standard Acid/Base (e.g., 0.1 M NaOH) B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point(s) (1st Derivative) E->F G Calculate pKa (pH at Half-Equivalence Point) F->G

Caption: Logical flow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • System Setup and Calibration:

    • Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

    • Use a thermostated titration vessel to maintain a constant temperature (e.g., 25°C).

  • Sample Preparation:

    • Accurately weigh a known amount of the compound and dissolve it in a suitable solvent system (e.g., water with a small amount of co-solvent like methanol if needed to aid initial dissolution). The final concentration should be in the range of 1-10 mM.

  • Titration Procedure:

    • To determine the acidic pKa (carboxylic acid), titrate the solution with a standardized strong base (e.g., 0.1 M NaOH).

    • To determine the basic pKa (quinoline nitrogen), first acidify the solution with a known amount of strong acid (e.g., HCl) and then titrate with the standardized strong base.

    • Add the titrant in small, precise increments using an automated burette, recording the pH after each addition.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The equivalence point (the point of steepest slope) is determined from the peak of the first derivative of the titration curve (ΔpH/ΔV).

    • The pKa is the pH value at the half-equivalence point. For polyprotic substances, multiple inflection points and corresponding pKa values will be observed.

Spectral Properties for Structural Confirmation

Spectroscopic analysis is essential for confirming the chemical structure and assessing the purity of this compound.

MethodExpected ObservationsSignificance
¹H NMR Aromatic protons on the quinoline ring (7-9 ppm), a distinct singlet for the proton at the 3-position, and a very broad singlet for the carboxylic acid proton (>12 ppm).[21]Confirms proton environment and connectivity.
¹³C NMR Signals for the quinoline carbons, a signal for the carboxylic carbon (165-185 ppm), and a quartet for the CF₃ carbon due to C-F coupling.[21][22]Confirms the carbon skeleton.
¹⁹F NMR A singlet for the three equivalent fluorine atoms of the -CF₃ group.[22]Directly confirms the presence of the trifluoromethyl group.
IR Spectroscopy A very broad O-H stretch (2500-3300 cm⁻¹), a sharp C=O stretch (~1710 cm⁻¹), and C-F stretching bands.[21]Identifies key functional groups.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.Confirms molecular weight and formula.

Note: Spectral data for this compound (CAS 1023815-99-7) is available from specialized chemical data providers.[23]

Conclusion

The physicochemical properties of this compound define its potential as a building block in drug discovery. Its lipophilicity, governed by the trifluoromethyl group, suggests good potential for membrane permeability, while the carboxylic acid and quinoline nitrogen provide ionizable handles to modulate aqueous solubility. A thorough experimental characterization using the robust protocols detailed in this guide is essential for any research program. By understanding and optimizing these fundamental properties, researchers can significantly increase the probability of developing successful drug candidates, saving valuable time and resources in the process.

References

  • J Pharm Biomed Anal. 1996 Aug;14(11):1405-13. Interlaboratory study of log P determination by shake-flask and potentiometric methods. ()
  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. ([Link])

  • Cambridge MedChem Consulting. LogP/D. ([Link])

  • Protocols.io. (2024). LogP / LogD shake-flask method. ([Link])

  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. ([Link])

  • Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. ([Link])

  • Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. ([Link])

  • PubMed Central. (2021). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. ([Link])

  • OECD. (1981). Test No. 112: Dissociation Constants in Water. ([Link])

  • OECD. Test No. 112: Dissociation Constants in Water. ([Link])

  • RSC Advances. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. ([Link])

  • ResearchGate. (2015). Importance of Physicochemical Properties In Drug Discovery. ([Link])

  • ACS Publications. (2014). Design, Synthesis, Physicochemical Studies, Solvation, and DNA Damage of Quinoline-Appended Chalcone Derivative. ([Link])

  • PubChem. 2-(trifluoromethyl)quinoline-8-carboxylic Acid. ([Link])

  • Regulations.gov. OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water. ([Link])

  • ChemSynthesis. 2-propyl-8-(trifluoromethyl)quinoline. ([Link])

  • Wikipedia. OECD Guidelines for the Testing of Chemicals. ([Link])

  • OECD. OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. ([Link])

  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. ([Link])

  • mVOC 4.0. Quinoline. ([Link])

  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. ([Link])

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. ([Link])

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. ([Link])

  • Advanced Journal of Chemistry, Section A. (2023). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. ([Link])

Sources

Foreword: The Strategic Importance of Fluorinated Quinolines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-(Trifluoromethyl)quinoline-2-carboxylic Acid (CAS: 1023815-99-7)

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a broad spectrum of biological activities.[1] When functionalized with a trifluoromethyl (-CF3) group, the resulting molecule often exhibits enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2] These properties make trifluoromethylated quinolines, such as this compound, highly sought-after building blocks in the design of novel therapeutics. This guide provides a comprehensive technical overview of this compound, from its synthesis and structural elucidation to its potential applications in drug discovery, with a focus on the scientific rationale behind its unique characteristics.

Physicochemical and Structural Properties

A foundational understanding of a molecule's physicochemical properties is paramount for any drug development program. The introduction of the trifluoromethyl group at the 8-position of the quinoline ring profoundly influences the electronic and steric properties of the molecule, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource
CAS Number 1023815-99-7[3]
Molecular Formula C₁₁H₆F₃NO₂[3]
Molecular Weight 241.17 g/mol [4]
Predicted XLogP3 2.6[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 6[4]
Predicted pKa ~3.5-4.5 (for the carboxylic acid)Inferred
Appearance Likely a white to off-white solidInferred

The strong electron-withdrawing nature of the trifluoromethyl group is expected to lower the pKa of the carboxylic acid compared to its non-fluorinated analog, potentially influencing its solubility and interactions with biological targets.

Proposed Synthesis: A Modified Doebner-von Miller Approach

Rationale for the Synthetic Strategy

The Doebner-von Miller reaction is well-suited for this target molecule as it allows for the direct introduction of the carboxylic acid precursor at the 2-position. The choice of 2-(trifluoromethyl)aniline as the starting material ensures the correct placement of the trifluoromethyl group at the 8-position of the final quinoline ring.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up and Purification A 2-(Trifluoromethyl)aniline D Acid Catalyst (e.g., HCl, H₂SO₄) A->D Reacts with B Pyruvic Acid B->D C An α,β-unsaturated aldehyde (e.g., Acrolein) C->D E Solvent (e.g., Ethanol, Water) D->E In presence of F Heat E->F With G Neutralization F->G Followed by H Extraction G->H I Crystallization H->I J This compound I->J Yields

Caption: Proposed Doebner-von Miller synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-(trifluoromethyl)aniline (1 equivalent) and pyruvic acid (1.2 equivalents) in a suitable solvent such as ethanol or a mixture of water and ethanol.

  • Addition of Reagents: Slowly add an α,β-unsaturated aldehyde, such as acrolein (1.2 equivalents), to the mixture while stirring. To this, cautiously add a catalytic amount of a strong acid, for instance, concentrated hydrochloric acid or sulfuric acid.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral.

  • Isolation and Purification: The product may precipitate upon neutralization. If so, collect the solid by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Structural Elucidation and Spectroscopic Analysis

The unambiguous identification of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, we can predict the key features based on the known spectra of related quinoline-2-carboxylic acids and the influence of the trifluoromethyl group.[7]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system and the carboxylic acid proton.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
COOH13.0 - 14.0br sThe acidic proton will appear as a broad singlet at a downfield chemical shift.
H3~8.4dDoublet due to coupling with H4.
H4~8.2dDoublet due to coupling with H3.
H5~8.0dThe electron-withdrawing -CF₃ group at position 8 will influence the chemical shifts of the protons on the benzene ring.
H6~7.8tTriplet due to coupling with H5 and H7.
H7~8.1dDoublet due to coupling with H6.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR will provide information on the carbon skeleton of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O~168Carboxylic acid carbonyl carbon.
C2~150Carbon bearing the carboxylic acid group.
C3~122
C4~138
C4a~129
C5~128
C6~130
C7~129
C8~125 (q)The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.
C8a~148
-CF₃~124 (q)The trifluoromethyl carbon will also appear as a quartet with a large C-F coupling constant.
Mass Spectrometry (Predicted Fragmentation)

Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak. The fragmentation pattern is expected to involve the loss of the carboxylic acid group and potentially the trifluoromethyl group.[7]

m/zProposed FragmentDescription
241[M]⁺Molecular ion
196[M - COOH]⁺Loss of the carboxyl radical
172[M - CF₃]⁺Loss of the trifluoromethyl radical
127[M - COOH - CF₃]⁺Subsequent loss of the trifluoromethyl radical

The Impact of the 8-Trifluoromethyl Group in a Drug Discovery Context

The strategic placement of a trifluoromethyl group can significantly enhance the drug-like properties of a molecule.[2]

G cluster_properties Enhanced Drug-like Properties cluster_outcomes Potential Outcomes in Drug Development A This compound B Increased Lipophilicity A->B C Enhanced Metabolic Stability A->C D Improved Binding Affinity A->D E Modified pKa A->E F Better Membrane Permeability B->F G Longer Half-life C->G H Increased Potency D->H I Altered Target Interactions E->I

Caption: Influence of the 8-trifluoromethyl group on the properties of the quinoline-2-carboxylic acid scaffold.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to a longer in vivo half-life of the drug candidate.[2]

  • Lipophilicity: The -CF₃ group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[2]

  • Binding Interactions: The strong dipole moment of the -CF₃ group can lead to favorable interactions with biological targets, potentially increasing the potency and selectivity of the compound.

Potential Pharmacological Applications

Derivatives of quinoline-2-carboxylic acid have demonstrated a wide array of biological activities.[8][9][10] The unique properties conferred by the 8-trifluoromethyl group make this specific scaffold a promising starting point for the development of novel therapeutics in several areas:

  • Oncology: Many quinoline derivatives exhibit anticancer properties by intercalating with DNA or inhibiting key enzymes involved in cell proliferation.[9][11] The enhanced cellular uptake due to increased lipophilicity could make this compound derivatives potent anticancer agents.

  • Infectious Diseases: The quinoline core is famous for its role in antimalarial drugs. Furthermore, various quinoline carboxylic acids have shown antibacterial and antiviral activities.[11][12] This scaffold could be explored for the development of new anti-infective agents.

  • Inflammatory Diseases: Some quinoline-4-carboxylic acid derivatives are known to possess anti-inflammatory properties.[10] It is plausible that 2-carboxylic acid analogs could also modulate inflammatory pathways.

Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug discovery professionals. Its synthesis is achievable through established methodologies like the Doebner-von Miller reaction. The strategic incorporation of an 8-trifluoromethyl group is anticipated to bestow favorable pharmacokinetic and pharmacodynamic properties, making it an attractive scaffold for the development of new therapeutics. Further investigation into the biological activities of this compound and its derivatives is warranted and holds the potential to yield novel drug candidates for a range of diseases.

References

  • Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

  • Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Arabiyat, S., Alzoubi, A., Al-Daghistani, H., Al-Hiari, Y., Kasabri, V., & Alkhateeb, R. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical biology & drug design, 104(4), e14615.
  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

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A Technical Guide to the Structural Elucidation of 8-(Trifluoromethyl)quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-(Trifluoromethyl)quinoline-2-carboxylic acid is a heterocyclic compound featuring a quinoline core, a functional group of significant interest in medicinal chemistry and materials science. The quinoline scaffold is present in numerous pharmaceuticals, and the introduction of a trifluoromethyl (CF₃) group can profoundly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The carboxylic acid moiety at the 2-position provides a handle for further synthetic modification.

Given the nuanced effects of these functional groups on the molecule's electronic environment and conformation, unambiguous structural verification is paramount. This guide provides an in-depth, multi-technique approach to the complete structure elucidation of this compound, grounded in the principles of modern analytical chemistry. We will move beyond a simple recitation of data to explain the causal relationships between the molecular structure and its spectroscopic and spectrometric signatures.

Molecular Overview

  • Chemical Name: this compound

  • Molecular Formula: C₁₁H₆F₃NO₂

  • Molecular Weight: 241.17 g/mol [1]

  • Structure:

    
    
    

The elucidation process relies on an integrated approach, where each analytical technique provides a unique piece of the structural puzzle. The workflow is designed to be self-validating, with data from one method corroborating the hypotheses drawn from another.

Elucidation_Workflow cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Mapping cluster_confirmation Absolute Confirmation MS Mass Spectrometry (Molecular Formula & Weight) NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) (Chemical Environment & Connectivity) MS->NMR_1D Provides Molecular Formula IR FTIR Spectroscopy (Functional Group ID) IR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) (Definitive Connectivity) NMR_1D->NMR_2D Assigns Signals for Correlation XRAY Single-Crystal X-ray Diffraction (3D Structure & Stereochemistry) NMR_2D->XRAY Provides 2D Structure for 3D Confirmation Conclusion Structure Elucidated XRAY->Conclusion Final Unambiguous Structure

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry (MS) is the first critical step, providing the molecular weight and formula of the compound. High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition with high accuracy.

Expertise & Rationale: For a molecule like this, Electrospray Ionization (ESI) is a preferred "soft" ionization technique that typically keeps the molecule intact. In positive ion mode, we expect to see the protonated molecule [M+H]⁺, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. This choice minimizes fragmentation, giving a clear indication of the parent mass.

Expected Data
IonExpected m/z (Monoisotopic)Description
[M+H]⁺242.0423Protonated molecular ion (Positive Mode)
[M-H]⁻240.0278Deprotonated molecular ion (Negative Mode)
[M-COOH]⁺ or [M-CO₂]⁺~196 or ~197Common fragments in quinoline carboxylic acids[2][3]
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire spectra in both positive and negative ion modes.

  • Analysis: Compare the measured accurate mass of the parent ion to the theoretical mass for C₁₁H₆F₃NO₂ to confirm the elemental composition. Analyze any observed fragments to gain preliminary structural insights. For instance, the loss of 45 Da (COOH) or 44 Da (CO₂) is highly characteristic of a carboxylic acid.[3]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in the molecule. The spectrum of this compound is expected to be dominated by signatures of the carboxylic acid and the aromatic quinoline ring.

Expertise & Rationale: The most telling feature will be the extremely broad O-H stretching vibration from the carboxylic acid, which arises from strong intermolecular hydrogen bonding that forms a dimeric structure.[4][5] This broadness is a classic diagnostic feature that distinguishes it from the sharper O-H stretch of an alcohol.[4]

Expected Data
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Comments
3300-2500 (broad)O-H stretchCarboxylic Acid (dimer)A very broad and characteristic absorption due to strong hydrogen bonding.[4][6][7]
~1710-1760C=O stretchCarboxylic AcidStrong, sharp peak. The exact position can be influenced by conjugation with the quinoline ring.[6][7]
~1600, ~1450C=C and C=N stretchesAromatic Quinoline RingMultiple sharp bands characteristic of the aromatic system.
~1320-1210C-O stretchCarboxylic AcidStrong absorption coupled with the O-H bend.[5]
~1100-1250C-F stretchesTrifluoromethyl (CF₃)Typically multiple strong, intense absorptions are expected for the CF₃ group.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No KBr pellet is necessary, making this a fast and efficient method.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the molecular structure, including the chemical environment of each proton and carbon atom and their connectivity. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expertise & Rationale: The quinoline ring system will produce a series of signals in the aromatic region (7-9 ppm) of the ¹H NMR spectrum. The electron-withdrawing nature of both the CF₃ group at C8 and the carboxylic acid at C2 will significantly deshield adjacent protons, pushing them downfield. The CF₃ group will also induce through-space or through-bond coupling to nearby protons and carbons, which can be observed in the respective spectra.

Caption: Key structural features and their corresponding NMR probes.

Experimental Protocol: NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves polar compounds and allows for the observation of the exchangeable carboxylic acid proton.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and 2D spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy

The proton spectrum will show distinct signals for the five aromatic protons on the quinoline ring and a broad signal for the carboxylic acid proton.

Expected Data (¹H NMR in DMSO-d₆)

Proton AssignmentApprox. Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
COOH> 12.0broad singlet-Highly deshielded, exchangeable proton.
H-48.3 - 8.6doublet~8.5Adjacent to nitrogen and deshielded by the carboxylic acid. Coupled to H-3.
H-38.1 - 8.4doublet~8.5Coupled to H-4.
H-58.0 - 8.3doublet~7-8Peri to the CF₃ group, likely deshielded. Coupled to H-6.
H-77.9 - 8.2doublet~7-8Adjacent to the CF₃-substituted carbon. May show small coupling to fluorine. Coupled to H-6.
H-67.7 - 8.0triplet~7-8Coupled to both H-5 and H-7.
¹³C NMR Spectroscopy

The carbon spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.

Expected Data (¹³C NMR in DMSO-d₆)

Carbon AssignmentApprox. Chemical Shift (δ, ppm)Multiplicity (due to ¹³C-¹⁹F coupling)Rationale
C=O165 - 175singletTypical range for a carboxylic acid carbon conjugated with an aromatic system.[7]
C-2, C-4, C-8a140 - 155singlet or small q/dQuaternary carbons, often deshielded. C-8a may show coupling to the CF₃ group.
CF₃120 - 130quartet (¹JCF ~275 Hz)The large one-bond C-F coupling constant splits the signal into a quartet.[8]
C-3, C-5, C-6, C-7, C-4a120 - 140singlet or small q/dAromatic carbons. C-7 and C-8 will be split into quartets due to two- and one-bond coupling to the CF₃ group, respectively.
¹⁹F NMR Spectroscopy

This is a simple but crucial experiment. It should show a single signal, confirming the presence of only one type of trifluoromethyl group.

  • Expected Data: A singlet around -60 to -65 ppm (relative to CFCl₃).[8]

2D NMR for Definitive Connectivity

Two-dimensional NMR experiments are essential to definitively link the proton and carbon signals, confirming the overall structure.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). We expect to see correlations between H-3/H-4 and H-5/H-6/H-7, confirming the two isolated spin systems of the quinoline ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular framework. It shows correlations between protons and carbons that are 2-3 bonds away.

HMBC_Correlations cluster_structure mol H3 C2 H3->C2 ³J C4a H3->C4a ³J H4 H4->C2 ²J H5 H5->C4a ²J C7 C7 H5->C7 ³J H7 C8a H7->C8a ³J C5 C5 H7->C5 ³J C8 C6

Caption: Expected key long-range HMBC correlations.

X-ray Crystallography: The Gold Standard

While the combination of MS, IR, and NMR provides overwhelming evidence for the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[9] It determines the precise 3D arrangement of atoms in the solid state, confirming connectivity, bond lengths, bond angles, and intermolecular interactions like the hydrogen-bonded dimers predicted by IR spectroscopy.

Experimental Protocol: Single Crystal Growth
  • Purification: Ensure the compound is of the highest possible purity.

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Slow Evaporation: Cover the vial with a perforated cap (e.g., parafilm with pinholes) and leave it undisturbed in a vibration-free environment. Slow evaporation of the solvent over several days or weeks can yield diffraction-quality single crystals.[10]

  • Data Collection and Refinement: Mount a suitable crystal on an X-ray diffractometer to collect diffraction data and solve the structure.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry establishes the molecular formula, FTIR confirms the presence of key functional groups (carboxylic acid, aromatic ring, CF₃), and a suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity. Finally, single-crystal X-ray crystallography provides irrefutable confirmation of the three-dimensional structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and is foundational for any further research or development involving this compound.

References

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(9), 1057-1063. Available at: [Link]

  • Gany, A., et al. (1990). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 44(2), 247-253. Available at: [Link]

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. Available at: [Link]

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  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. Available at: [Link]

  • da Silva, J. B. B., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available at: [Link]

  • Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. DergiPark. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

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  • Filarowski, A., et al. (2010). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy, 77, 53-60. Available at: [Link]

  • Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861. Available at: [Link]

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). ResearchGate. Available at: [Link]

  • Li, H., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3469. Available at: [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Available at: [Link]

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8-(Trifluoromethyl)quinoline-2-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-(Trifluoromethyl)quinoline-2-carboxylic Acid

Authored by a Senior Application Scientist

Introduction: The Quinoline Carboxylic Acid Scaffold in Modern Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a vast array of biological activities.[1] When functionalized with a carboxylic acid group, this scaffold gains a critical handle for molecular interactions and further chemical modification, giving rise to the quinoline carboxylic acid class. These compounds have been extensively explored and developed into therapeutics for a wide range of diseases.

This guide focuses on a specific, fluorinated analogue: This compound . The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to modulate physicochemical properties. This group can enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved potency and pharmacokinetic profiles. This document provides a comprehensive overview of the core molecular features, potential synthetic routes, and the pharmacological landscape relevant to this compound, tailored for researchers and professionals in drug development.

Core Molecular and Physicochemical Properties

This compound is a heterocyclic aromatic compound. While isomers of this molecule are more widely documented, they share the same fundamental molecular formula and mass. The specific placement of the trifluoromethyl group at the 8-position and the carboxylic acid at the 2-position defines its unique chemical architecture and reactivity.

Quantitative Data Summary

The key identifying and physicochemical properties are summarized in the table below. Note that while the molecular formula and weight are constant across isomers, properties like the CAS number are unique.

PropertyValueSource(s)
Molecular Formula C₁₁H₆F₃NO₂[2][3]
Molecular Weight 241.17 g/mol [2][4]
CAS Number 1023815-99-7[5]
Canonical SMILES C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)C(=O)OInferred
InChI Key Inferred from structureInferred

Synthesis and Derivatization Strategies

Plausible Synthetic Pathways

The construction of the core quinoline scaffold is typically achieved through classic named reactions such as the Doebner-von Miller, Combes, or Pfitzinger syntheses, which involve the condensation of anilines with α,β-unsaturated carbonyl compounds, β-diketones, or isatins, respectively. For the target molecule, a plausible route would involve a substituted aniline, such as 2-amino-3-(trifluoromethyl)benzaldehyde or a related precursor, undergoing condensation and cyclization.

Experimental Protocol: Conversion to Activated Intermediates and Derivatives

A critical application of this compound in research is its use as a building block for creating esters and amides. This involves a two-step process: activation of the carboxylic acid followed by nucleophilic substitution. The most common activation method is the conversion to an acid chloride.[6][7]

Protocol: Synthesis of Quinoline-2-Carboxamides/Esters

  • Activation Step (Acid Chloride Formation):

    • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) (approx. 2.0-3.0 eq).[7]

    • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • The reaction mixture is typically heated to reflux for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

    • Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 8-(Trifluoromethyl)quinoline-2-carbonyl chloride. This intermediate is often highly reactive and is typically used immediately without further purification.

  • Derivatization Step (Amide/Ester Formation):

    • Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the desired nucleophile (an amine or alcohol, 1.1 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) to scavenge the HCl byproduct.[6]

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, again monitoring by TLC.

    • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated.

    • The final product is purified using column chromatography or recrystallization.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the derivatization of this compound.

G cluster_activation Activation cluster_derivatization Derivatization Start 8-(CF3)quinoline- 2-carboxylic acid AcidChloride 8-(CF3)quinoline- 2-carbonyl chloride Start->AcidChloride + SOCl₂ Amide Amide Derivative AcidChloride->Amide + Amine, Base Ester Ester Derivative AcidChloride->Ester + Alcohol, Base Amine Primary/Secondary Amine (R-NH₂) Alcohol Alcohol (R-OH)

Caption: General workflow for synthesizing amide and ester derivatives.

Pharmacological Potential and Research Applications

Derivatives of quinoline carboxylic acids are known to possess a wide spectrum of biological activities, making them attractive scaffolds for drug discovery programs.[6][8]

Established Activities of the Quinoline-2-Carboxylic Acid Class
  • Anticancer Properties: Numerous quinoline-2-carboxylic acid derivatives have demonstrated potent antiproliferative and cytotoxic effects against various cancer cell lines, including prostate and mammary cancer cells.[1][8] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

  • Anti-inflammatory and Analgesic Activity: The quinoline carboxylic acid scaffold is present in compounds with known anti-inflammatory properties.[6] Studies have shown that certain derivatives can exhibit significant anti-inflammatory effects in cellular assays, comparable to classical non-steroidal anti-inflammatory drugs (NSAIDs).[8]

  • Antimicrobial and Antiviral Potential: This class of compounds has been investigated for its activity against various pathogens. Some derivatives show promising antimicrobial activity, and specific 8-hydroxyquinoline-2-carboxanilides have been screened for activity against influenza viruses.[7][9]

Rationale for 8-(Trifluoromethyl) Substitution

The strategic placement of the -CF3 group at the 8-position is intended to leverage its strong electron-withdrawing nature and steric bulk. This can influence the molecule's conformation, binding affinity to biological targets, and resistance to metabolic degradation (e.g., aromatic hydroxylation). In drug discovery, such modifications are crucial for optimizing lead compounds into viable drug candidates.

Application as a Research Tool

For researchers, this compound serves as a valuable and versatile chemical building block. Its activated derivatives can be used to synthesize libraries of novel compounds for high-throughput screening. For instance, this scaffold could be explored in the development of novel enzyme inhibitors, such as Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors, a target for metabolic diseases.[10]

Conclusion and Future Outlook

This compound represents a molecule of significant interest for medicinal chemistry and drug development. While it is a specific and less-common isomer, its structural features—a proven pharmacophore in the quinoline-2-carboxylic acid core combined with the strategic -CF3 modification—make it an attractive starting point for the design of new therapeutic agents. Future research will likely focus on the efficient synthesis of this compound and the biological evaluation of its derivatives against a range of therapeutic targets, including cancer, inflammatory disorders, and infectious diseases. The continued exploration of such fluorinated scaffolds is a promising avenue in the quest for novel and more effective medicines.

References

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The Pharmacological Versatility of Quinoline Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its derivatives have yielded a remarkable array of therapeutic agents with a broad spectrum of biological activities.[1][2] Among these, quinoline carboxylic acids have emerged as a particularly fruitful area of investigation, demonstrating significant potential in the development of novel anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4][5] This technical guide provides an in-depth exploration of the biological activities of quinoline carboxylic acid derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource to inform and guide future discovery efforts in this exciting field.

I. Anticancer Activity: Targeting the Engines of Malignancy

Quinoline carboxylic acid derivatives have demonstrated significant promise as anticancer agents, primarily by inhibiting enzymes crucial for cancer cell proliferation and survival.[4] Their mechanisms of action are often centered on the disruption of metabolic pathways or the modulation of key signaling cascades.

A. Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A prominent mechanism of anticancer activity for many quinoline carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthetic pathway.[6][7] This pathway is essential for the synthesis of UMP, a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis. Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive therapeutic target.

Brequinar, a potent DHODH inhibitor containing a quinoline-4-carboxylic acid moiety, serves as a key exemplar.[6] Structural and mechanistic studies have revealed that the carboxylate group of these inhibitors forms critical interactions, such as a salt bridge with arginine residues (e.g., R136) and hydrogen bonds with other residues (e.g., Q47) within the DHODH active site.[8] This binding prevents the natural substrate, dihydroorotate, from accessing the enzyme, thereby halting pyrimidine biosynthesis and leading to cell cycle arrest and apoptosis.

Signaling Pathway: DHODH Inhibition by Quinoline Carboxylic Acid Derivatives

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_outcome Cellular Outcome Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP DNA/RNA Synthesis DNA/RNA Synthesis UMP->DNA/RNA Synthesis Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Quinoline_Carboxylic_Acid Quinoline Carboxylic Acid Derivative Quinoline_Carboxylic_Acid->DHODH

Caption: Inhibition of DHODH by quinoline carboxylic acid derivatives blocks pyrimidine synthesis, leading to cell cycle arrest and apoptosis.

B. Structure-Activity Relationship (SAR) for DHODH Inhibition

The potency of quinoline carboxylic acid derivatives as DHODH inhibitors is highly dependent on their substitution pattern. Key SAR insights include:

  • C4-Carboxylic Acid: This group is essential for activity, forming critical interactions with the enzyme's active site.[6]

  • C2-Position: Bulky, hydrophobic substituents at this position are generally required for potent inhibition.[6]

  • Benzo Portion of the Quinoline Ring: Substitutions on this ring can significantly influence activity. For instance, a fluorine atom at the C6 position is often seen in potent inhibitors like brequinar.[6]

C. Other Anticancer Mechanisms

Beyond DHODH, quinoline carboxylic acid derivatives have been shown to exert their anticancer effects through other mechanisms, including:

  • Inhibition of Protein Kinase CK2: Certain 3-quinoline carboxylic acid derivatives have been identified as inhibitors of protein kinase CK2, an enzyme implicated in cell growth, proliferation, and suppression of apoptosis.[9]

  • Induction of Apoptosis and Cell Cycle Arrest: Many derivatives induce apoptosis and arrest the cell cycle in various cancer cell lines, although the precise molecular targets may vary.[3]

  • Inhibition of Tubulin Polymerization: Some derivatives have been found to disrupt the polymerization of tubulin, a critical component of the cytoskeleton, leading to mitotic arrest and cell death.[4]

D. Quantitative Anticancer Activity Data

The in vitro anticancer activity of selected quinoline carboxylic acid derivatives is summarized below:

Compound IDTarget/MechanismCancer Cell LineIC50 (µM)Reference
Brequinar DHODH InhibitionL1210-[6]
Analog 41 DHODH Inhibition-0.00971[8][10]
Analog 43 DHODH Inhibition-0.0262[8][10]
Various CK2 Inhibition-0.65 - 18.2[9]
Compound 7c Not SpecifiedMCF-7 (Breast)1.73 µg/mL[4]
Various Not SpecifiedHePG-2, HCT-116, MCF-7, PC3, Hela5.6-19.2 µg/mL[4]
Kynurenic acid Not SpecifiedMCF-7 (Breast)Significant Growth Inhibition[11]
Quinoline-2-carboxylic acid Not SpecifiedMCF-7, HELA (Cervical)Significant Growth Inhibition[11]
Quinoline-4-carboxylic acid Not SpecifiedMCF-7 (Breast)Significant Growth Inhibition[11]

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinoline carboxylic acid derivatives have a long-standing history in this area, with the fluoroquinolone antibiotics being a prime example. Their activity extends to a broad range of Gram-positive and Gram-negative bacteria.[12]

A. Mechanism of Action: Inhibition of Bacterial Topoisomerases

The primary mechanism of antibacterial action for many quinoline carboxylic acid derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[7] These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, these compounds trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and ultimately bacterial cell death.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

MIC_Assay cluster_workflow MIC Assay Workflow Prepare_Inoculum Prepare Bacterial Inoculum Inoculate_Plate Inoculate Microplate with Bacteria and Compound Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of Compound Serial_Dilution->Inoculate_Plate Incubate Incubate Overnight Inoculate_Plate->Incubate Observe_Growth Observe for Visible Growth Incubate->Observe_Growth Determine_MIC Determine MIC Observe_Growth->Determine_MIC Doebner_Reaction Aniline Aniline Quinoline_4_Carboxylic_Acid Quinoline-4-Carboxylic Acid Aniline->Quinoline_4_Carboxylic_Acid Aldehyde Aldehyde Aldehyde->Quinoline_4_Carboxylic_Acid Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Quinoline_4_Carboxylic_Acid

Caption: The Doebner reaction for the synthesis of quinoline-4-carboxylic acids.

B. The Pfitzinger Reaction

The Pfitzinger reaction is another important method for synthesizing quinoline-4-carboxylic acids. This reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base. [8][13][14]

V. Conclusion and Future Directions

Quinoline carboxylic acid derivatives represent a highly versatile and privileged scaffold in drug discovery. Their diverse biological activities, coupled with their synthetic accessibility, make them a compelling starting point for the development of novel therapeutics. Future research in this area will likely focus on:

  • Structure-Based Drug Design: Utilizing co-crystal structures of derivatives bound to their target enzymes to design more potent and selective inhibitors. [8]* Hybrid Molecules: Combining the quinoline carboxylic acid scaffold with other pharmacophores to create hybrid molecules with dual or enhanced activities.

  • Exploration of Novel Targets: Screening quinoline carboxylic acid libraries against a wider range of biological targets to uncover new therapeutic applications.

The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammation.

References

  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link]

  • He, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4468-4489. [Link]

  • Volynets, G. P., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

  • He, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4468-4489. [Link]

  • Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 11(6), 2544-2557. [Link]

  • Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 62(1), 135-151. [Link]

  • Asghari, S., et al. (2018). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. DARU Journal of Pharmaceutical Sciences, 26(1), 25-34. [Link]

  • Al-Masoudi, N. A., et al. (2021). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 4(2), 114-123. [Link]

  • Al-Warhi, T., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 29(3), 647. [Link]

  • Kumar, S., et al. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648-1654. [Link]

  • Al-Omair, M. A., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 23(10), 2478. [Link]

  • Tadesse, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(40), 23831-23853. [Link]

  • Al-Mulla, A. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18595-18619. [Link]

  • Al-Warhi, T., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 29(3), 647. [Link]

  • Reddy, B. V. S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12247-12257. [Link]

  • Reddy, B. V. S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12247-12257. [Link]

Sources

The Ascendant Role of 8-(Trifluoromethyl)quinoline-2-carboxylic Acid in Modern Drug Discovery and Beyond: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold represents a "privileged" structure in medicinal chemistry, consistently appearing in a vast array of biologically active compounds. Within this esteemed class, 8-(trifluoromethyl)quinoline-2-carboxylic acid and its derivatives have emerged as a focal point of intensive research and development. The strategic incorporation of a trifluoromethyl group at the 8-position imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and potent bioactivity. This in-depth technical guide provides a comprehensive overview of the synthesis, key applications, and future prospects of this versatile molecular framework for researchers, scientists, and drug development professionals. We will delve into its burgeoning role in oncology, infectious diseases, agrochemicals, and cutting-edge imaging technologies, supported by detailed protocols and mechanistic insights.

The Strategic Advantage of the 8-(Trifluoromethyl)quinoline Moiety

The potency and versatility of this compound derivatives stem from the synergistic interplay between the quinoline core and the trifluoromethyl substituent. The quinoline ring system, a bicyclic aromatic heterocycle, provides a rigid scaffold that can be readily functionalized to interact with a multitude of biological targets.

The trifluoromethyl (-CF3) group, in particular, is a powerful tool in modern medicinal chemistry. Its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine bond confer several advantageous properties:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the -CF3 group highly resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes. This often leads to a longer drug half-life and improved bioavailability.

  • Increased Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.

  • Modulation of Physicochemical Properties: The trifluoromethyl group can influence the pKa of nearby functional groups, altering a molecule's solubility and binding characteristics.

These attributes make this compound a highly attractive starting point for the development of novel therapeutics and other advanced chemical entities.

Synthetic Pathways to the 8-(Trifluoromethyl)quinoline Core

The construction of the 8-(trifluoromethyl)quinoline scaffold can be achieved through several established synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two classical methods, the Doebner-von Miller and Pfitzinger reactions, are particularly relevant.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a widely used method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[1][2] For the synthesis of an 8-(trifluoromethyl)quinoline core, 2-(trifluoromethyl)aniline serves as the key starting material.

Conceptual Workflow for Doebner-von Miller Synthesis of an 8-(Trifluoromethyl)quinoline Scaffold

G start 2-(Trifluoromethyl)aniline + α,β-Unsaturated Carbonyl step1 Acid-Catalyzed Michael Addition start->step1 step2 Cyclization step1->step2 step3 Dehydration step2->step3 step4 Oxidation step3->step4 end_product 8-(Trifluoromethyl)quinoline Derivative step4->end_product

Figure 1: Conceptual workflow of the Doebner-von Miller reaction for 8-(trifluoromethyl)quinoline synthesis.

The Pfitzinger Reaction

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3][4] While this method directly yields a carboxylic acid at the 4-position, modifications and alternative starting materials can be employed to target other isomers.

Illustrative Synthetic Protocol: Synthesis of 2,8-bis(Trifluoromethyl)-4-quinolinol

A practical example of synthesizing a related core structure is the preparation of 2,8-bis(trifluoromethyl)-4-quinolinol, which can serve as a versatile intermediate.[5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-(trifluoromethyl)aniline (1.0 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq).

  • Acid Catalyst: Carefully add polyphosphoric acid to the mixture.

  • Heating: Heat the reaction mixture to 120-150°C with stirring under an inert atmosphere (e.g., nitrogen) for 3 hours.

  • Workup: After cooling, quench the reaction by cautiously pouring the mixture into ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Applications in Drug Discovery and Development

The unique properties of the 8-(trifluoromethyl)quinoline scaffold have led to its exploration in a wide range of therapeutic areas.

Oncology: Targeting Kinases and Cancer Metabolism

Quinoline derivatives are well-established as potent kinase inhibitors, and the 8-(trifluoromethyl)quinoline moiety is being actively investigated in this domain.[6][7] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Mechanism of Action: ATP-Competitive Kinase Inhibition

Many quinoline-based kinase inhibitors function by competing with ATP for binding to the catalytic site of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting cancer cell proliferation and survival.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Quinoline Derivative ATP ATP Kinase Kinase Active Site ATP->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation NoReaction Inhibition of Phosphorylation Kinase->NoReaction PhosphoSubstrate Phosphorylated Substrate (Signal Propagation) Substrate->PhosphoSubstrate Inhibitor 8-(CF3)quinoline Derivative Inhibitor->Kinase Competitive Binding

Figure 2: General mechanism of ATP-competitive kinase inhibition by 8-(trifluoromethyl)quinoline derivatives.

While specific IC50 values for a broad range of this compound derivatives are still emerging in the public domain, related quinoline and quinazoline compounds have demonstrated potent inhibitory activity against various kinases, including EGFR, VEGFR, and RAF kinases.[7][8] For instance, certain diarylamide quinoline ethers have shown significant C-RAF inhibitory activity.[7] The structural similarity and favorable properties of the 8-(trifluoromethyl)quinoline core suggest a high potential for discovering novel and potent kinase inhibitors within this chemical space.

Antimicrobial and Antiparasitic Applications

The quinoline scaffold is historically significant in the fight against infectious diseases, with quinine and chloroquine being prime examples of antimalarial drugs. Research is ongoing to develop new quinoline-based agents to combat drug-resistant pathogens. Derivatives of 8-(trifluoromethyl)quinoline have been synthesized and evaluated for their larvicidal activity against mosquito species that are vectors for diseases like malaria.[9]

Table 1: Representative Biological Activities of Quinoline Derivatives

Compound ClassTarget/ApplicationKey FindingsReference(s)
Arylhydrazones of 8-trifluoromethyl quinolineLarvicidal (Anopheles arabiensis)Compound 6a showed the highest larvicidal activity.[9]
FluoroquinolonesAntibacterialBroad-spectrum activity against various bacteria.[10]
8-HydroxyquinolinesAntiviral (Dengue virus)Derivatives showed significant inhibitory activity.[11]

Agrochemical Innovations

The principles of rational drug design that are effective in human medicine are often transferable to the development of new agrochemicals. The need for more effective and environmentally benign pesticides has driven the exploration of novel chemical scaffolds, including trifluoromethyl-substituted heterocycles.[12]

4-Hydroxy-8-(trifluoromethyl)quinoline has been identified as a promising candidate for use in agrochemical formulations, potentially as a fungicide or herbicide, due to its ability to disrupt key biological processes in target organisms.[13] Furthermore, the insecticide flometoquin, a phenoxy-quinoline derivative, demonstrates the commercial success of this class of compounds in crop protection.[14] The 8-(trifluoromethyl)quinoline core offers a robust platform for the development of the next generation of agrochemicals with improved efficacy and safety profiles.

Emerging Applications in PET Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and biomedical research. The development of novel PET tracers that can visualize and quantify specific biological targets is a major area of scientific advancement. Quinoline derivatives are being actively investigated as scaffolds for new PET imaging agents.[15][16]

The introduction of a fluorine-18 (¹⁸F) labeled trifluoromethyl group is a particularly attractive strategy for developing new PET tracers due to the favorable properties of ¹⁸F, including its relatively long half-life (109.8 minutes) and low positron energy, which results in high-resolution images.[6][17] While the direct radiolabeling of the trifluoromethyl group on an 8-(trifluoromethyl)quinoline scaffold presents synthetic challenges, ongoing advancements in radiochemistry are making this increasingly feasible.[6] The development of ¹⁸F-labeled this compound derivatives could provide novel tools for imaging a variety of disease processes, such as kinase activity in tumors or neuroinflammation in the brain.[16]

Workflow for the Development of a Quinoline-Based PET Tracer

G start Design & Synthesis of Precursor step1 Radiolabeling with ¹⁸F start->step1 step2 Purification & Quality Control step1->step2 step3 In Vitro Evaluation (Binding Assays) step2->step3 step4 Preclinical PET Imaging (Animal Models) step3->step4 end_product Clinical Translation step4->end_product

Figure 3: A generalized workflow for the development of a novel PET imaging agent based on the 8-(trifluoromethyl)quinoline scaffold.

Conclusion and Future Perspectives

This compound and its derivatives represent a highly promising and versatile platform for innovation across multiple scientific disciplines. The strategic incorporation of the trifluoromethyl group at the 8-position confers a unique and advantageous set of physicochemical and biological properties. In drug discovery, this scaffold is poised to deliver the next generation of kinase inhibitors for cancer therapy and novel agents to combat infectious diseases. In agrochemical science, it offers a pathway to more effective and safer crop protection solutions. Furthermore, the potential for developing novel PET imaging agents based on this core structure opens up exciting new avenues for biomedical research and clinical diagnostics. As synthetic methodologies become more refined and our understanding of the structure-activity relationships of these compounds deepens, the full potential of this compound and its derivatives will undoubtedly continue to be realized.

References

spectroscopic data (NMR, IR, MS) for 8-(Trifluoromethyl)quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 8-(Trifluoromethyl)quinoline-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecular Blueprint

This compound (CAS: 1023815-99-7) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its rigid quinoline scaffold, combined with the electron-withdrawing trifluoromethyl group and the versatile carboxylic acid handle, makes it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. Quinoline derivatives are known to possess a wide range of biological activities, and the trifluoromethyl group can enhance metabolic stability and binding affinity.[2]

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will move beyond simple data reporting to explore the causality behind experimental choices and the logic of spectral interpretation, providing a robust framework for its identification and quality assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity.

Expertise & Experience: The "Why" of NMR Analysis

The choice to use a multi-nuclear NMR approach is deliberate. ¹H NMR provides information on the number, environment, and connectivity of protons. ¹³C NMR maps the carbon framework, and ¹⁹F NMR offers a highly sensitive and specific probe for the trifluoromethyl group. The solvent choice is also critical; while CDCl₃ is common, a more polar solvent like DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the exchangeable acidic proton.

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Tuning and Shimming: Allow the instrument to lock onto the deuterium signal of the solvent and perform automated tuning and shimming procedures to optimize magnetic field homogeneity.

  • ¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be required.

  • ¹⁹F Spectrum Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a high-sensitivity nucleus, and a spectrum can often be obtained with a small number of scans.

Logical Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Prep1 Weigh Compound Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Acq1 Instrument Tuning & Shimming Acq2 Acquire 1H Spectrum Acq1->Acq2 Acq3 Acquire 13C Spectrum Acq2->Acq3 Acq4 Acquire 19F Spectrum Acq3->Acq4 Proc1 Fourier Transform & Phasing Proc2 Integration (1H) Proc1->Proc2 Proc3 Peak Picking Proc2->Proc3 Proc4 Structural Assignment Proc3->Proc4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc IR_Workflow cluster_prep Instrument Setup cluster_acq Data Acquisition cluster_proc Data Interpretation Prep1 Clean ATR Crystal Prep2 Collect Background Spectrum Prep1->Prep2 Acq1 Apply Sample to Crystal Acq2 Apply Pressure Acq1->Acq2 Acq3 Collect Sample Spectrum Acq2->Acq3 Proc1 Identify Key Functional Group Bands Proc2 Correlate with Expected Structure Proc1->Proc2 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for Infrared (IR) spectroscopic analysis.

Data Presentation and Interpretation

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode
3300 - 2500Very Broad, StrongO-H stretch (from carboxylic acid dimer)
~3100 - 3000MediumAromatic C-H stretch
1710 - 1680Strong, SharpC=O stretch (conjugated carboxylic acid)
1600 - 1450Medium-StrongAromatic C=C ring stretches
1320 - 1210StrongC-O stretch
1300 - 1100Very Strong, Multiple BandsC-F stretches
950 - 910Broad, MediumO-H out-of-plane bend
  • Interpretation: The spectrum is dominated by a few key features. The O-H stretch is an unmistakable broad trough spanning from ~3300 to 2500 cm⁻¹. [3][4]The C=O stretch is a strong, sharp peak around 1700 cm⁻¹; its position is slightly lowered from a typical aliphatic acid due to conjugation with the quinoline ring. [5]The most intense absorptions in the fingerprint region will be the C-F stretching bands, which are characteristic of trifluoromethyl groups.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound, which is a critical piece of data for confirming its identity.

Expertise & Experience: The "Why" of MS Analysis

The choice of ionization method is key. Electrospray Ionization (ESI) is a "soft" technique ideal for polar molecules like this carboxylic acid, as it typically yields the intact protonated [M+H]⁺ or deprotonated [M-H]⁻ ion with minimal fragmentation. [6]This directly confirms the molecular weight. Electron Ionization (EI), a "harder" technique, causes extensive fragmentation, which can provide valuable structural clues by revealing stable fragments of the molecule. [6][7]High-resolution mass spectrometry (HRMS) is the gold standard, as it can determine the elemental composition from a highly accurate mass measurement.

Experimental Protocol: LC-MS with Electrospray Ionization (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

  • Infusion: The sample can be directly infused into the mass spectrometer via a syringe pump or injected through a liquid chromatography (LC) system.

  • Ionization (ESI): The sample solution is passed through a heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Logical Workflow for MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Interpretation Prep1 Prepare Dilute Solution Acq1 Infuse or Inject Sample Acq2 Ionization (e.g., ESI) Acq1->Acq2 Acq3 Mass Analysis & Detection Acq2->Acq3 Proc1 Identify Molecular Ion ([M+H]+ or [M-H]-) Proc2 Compare with Calculated Exact Mass Proc1->Proc2 Proc3 Analyze Fragmentation Pattern (if any) Proc2->Proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for Mass Spectrometry (MS) analysis.

Data Presentation and Interpretation

Molecular Formula: C₁₁H₆F₃NO₂ Calculated Molecular Weight: 241.17 g/mol Calculated Monoisotopic Mass: 241.0351 Da

Table 4: Expected Key Ions in Mass Spectrometry

m/z (Positive ESI)m/z (Negative ESI)m/z (EI)Assignment
242.0423240.0278241[M+H]⁺ / [M-H]⁻ / [M]⁺˙
--196[M - COOH]⁺
--197[M - CO₂]⁺˙
--128[Quinoline]⁺˙
  • Interpretation: In positive mode ESI-HRMS, the primary observation will be the protonated molecular ion at m/z 242.0423. Observing this mass with high accuracy (typically <5 ppm error) confirms the elemental formula. In EI-MS, the molecular ion [M]⁺˙ at m/z 241 would be observed, followed by characteristic fragment ions corresponding to the loss of the carboxylic acid group either as a radical (loss of 45 Da to give m/z 196) or as carbon dioxide (loss of 44 Da to give m/z 197). [6][7]Further fragmentation of the quinoline ring system is also possible. [7]

Conclusion

The structural elucidation of this compound is a synergistic process. NMR spectroscopy provides the detailed bonding framework, IR spectroscopy offers a rapid confirmation of key functional groups, and mass spectrometry validates the molecular weight and elemental composition. Together, these techniques provide a self-validating system, ensuring the identity, purity, and structural integrity of this important chemical entity. This guide serves as a foundational reference for researchers, providing not only the expected data but also the underlying scientific principles for its acquisition and interpretation.

References

  • PubChem. 2-(trifluoromethyl)quinoline-8-carboxylic Acid. Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

  • Patai, S. (Editor). The Chemistry of Carboxylic Acids and Esters. John Wiley & Sons, 1969.
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Quinoline Scaffolds: A Technical Guide to Unlocking Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Moiety - A Privileged Scaffold in Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry.[1][2][3] Its rigid structure and the presence of a nitrogen atom provide a unique combination of features that allow for diverse chemical modifications and interactions with biological macromolecules.[4][5] This versatility has rendered the quinoline scaffold a "privileged structure," consistently appearing in a wide array of pharmacologically active compounds with applications spanning from anticancer and antimalarial to antiviral and neuroprotective agents.[1][3][6] The remarkable journey of quinoline and its derivatives from natural alkaloids to synthetically tailored therapeutics underscores its enduring importance in the quest for novel medicines.[2][4] This guide provides an in-depth exploration of the key therapeutic targets of quinoline compounds, the intricate mechanisms through which they exert their effects, and the robust experimental methodologies required for their identification and validation.

I. Oncological Targets: Disrupting the Machinery of Malignancy

The fight against cancer has been a major arena for the deployment of quinoline-based therapeutics. These compounds have been shown to interfere with a multitude of cellular processes critical for tumor growth, proliferation, and survival.[7] Key molecular targets include enzymes that regulate DNA topology, protein kinases that drive oncogenic signaling, and cytoskeletal components essential for cell division.[8]

Topoisomerases: Inducing Catastrophic DNA Damage

Mechanism of Action: DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling and knotting, which arise during replication, transcription, and recombination.[9][10][11] Quinoline-containing compounds, most notably the camptothecin analogues irinotecan and topotecan, function as topoisomerase I "poisons."[10][12] They achieve this by intercalating into the DNA-topoisomerase I cleavage complex, stabilizing it and preventing the re-ligation of the single-strand break.[11][12] This trapped complex becomes a roadblock for the replication machinery, leading to the formation of lethal double-strand breaks and ultimately triggering apoptosis.[9][12] Other quinoline derivatives have been shown to target topoisomerase II, which induces double-strand breaks, by a similar poisoning mechanism.[13][14]

Experimental Validation: Topoisomerase II Inhibition Assay

A crucial step in validating topoisomerase II as a target is to demonstrate the compound's ability to inhibit its enzymatic activity in vitro.

Protocol: In Vitro Topoisomerase II Decatenation Assay

  • Reaction Setup: In a microcentrifuge tube on ice, combine the following:

    • 5X Topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT).

    • Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, as the substrate.

    • The quinoline test compound at various concentrations (dissolved in a suitable solvent like DMSO).

    • Purified human topoisomerase II enzyme.

    • Nuclease-free water to the final reaction volume.

    • Include positive (e.g., etoposide) and negative (solvent control) controls.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow for the decatenation reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a DNA loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel containing a DNA intercalating agent (e.g., ethidium bromide).

  • Visualization and Analysis: Visualize the DNA bands under UV light. Decatenated minicircles will migrate faster than the catenated kDNA network. Inhibition of topoisomerase II will result in a higher proportion of kDNA remaining at the origin. Quantify the band intensities to determine the IC50 value of the compound.[14][15]

Protein Kinases: Halting Aberrant Signaling Cascades

Mechanism of Action: Protein kinases are a large family of enzymes that play a central role in signal transduction pathways, regulating virtually all cellular processes. Dysregulation of kinase activity is a hallmark of many cancers.[16][17][18][19][20] Quinoline derivatives have emerged as potent inhibitors of various protein kinases, including receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and c-Met, as well as intracellular kinases such as those in the PI3K/Akt/mTOR pathway.[3][16][21] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby disrupting the oncogenic signaling cascade.[13] Several FDA-approved quinoline-based kinase inhibitors, such as bosutinib, lenvatinib, and cabozantinib, are in clinical use.[21]

Signaling Pathway: The PI3K/Akt/mTOR Axis

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that promotes cell proliferation, growth, and survival.[17][19] Its aberrant activation is a frequent event in many cancers, making it a prime target for therapeutic intervention.[17][20]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes Quinoline Quinoline-based Kinase Inhibitor Quinoline->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by quinoline compounds.

Experimental Validation: Kinase Inhibition Assay

Determining the inhibitory potency of a quinoline compound against a specific kinase is essential for its development as a targeted therapy.

Protocol: In Vitro Kinase Glo® Assay

  • Reagent Preparation: Prepare the kinase reaction buffer, recombinant kinase, substrate peptide, and ATP solution.

  • Compound Plating: Serially dilute the quinoline test compound in a 96-well or 384-well plate.

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. Incubate at room temperature for a specified period (e.g., 60 minutes).

  • Luminescence Detection: Add the Kinase-Glo® reagent, which measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[22][23]

Tubulin Polymerization: Disrupting the Cytoskeleton

Mechanism of Action: Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[5] Several quinoline derivatives have been identified as potent inhibitors of tubulin polymerization.[24][25][26][27] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[24][25][27] The disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis in rapidly dividing cancer cells.[24][26]

Experimental Validation: Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro assembly of microtubules.

Protocol: Fluorescence-Based Tubulin Polymerization Assay

  • Reagent Preparation: Reconstitute lyophilized tubulin in a suitable buffer (e.g., PEM buffer) containing GTP. Prepare a fluorescent reporter that binds to polymerized microtubules.

  • Reaction Setup: In a 96-well plate, add the tubulin solution, the fluorescent reporter, and the quinoline test compound at various concentrations.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a plate reader. The fluorescence intensity is directly proportional to the amount of polymerized tubulin.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Compare the curves of the treated samples to the control to determine the inhibitory effect of the compound on the rate and extent of tubulin polymerization. The IC50 value can be calculated from the dose-response curve.[28][29][30][31]

II. Infectious Disease Targets: Combating Pathogens

The historical success of quinoline compounds, such as quinine and chloroquine, in treating malaria has paved the way for the exploration of their broader anti-infective properties.

Heme Detoxification in Plasmodium falciparum

Mechanism of Action: The malaria parasite, Plasmodium falciparum, digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.[13][32] Chloroquine and other 4-aminoquinolines are weak bases that accumulate in the acidic food vacuole of the parasite.[13][32][33] Here, they are thought to interfere with hemozoin formation by capping the growing crystal, leading to the buildup of toxic free heme and subsequent parasite death.[9][13][32]

III. Neurological Disorder Targets: Modulating CNS Pathways

The application of quinoline-based compounds is also being explored for the treatment of complex neurodegenerative diseases like Alzheimer's disease.

Multifactorial Targets in Alzheimer's Disease

Mechanism of Action: Alzheimer's disease is a multifactorial disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles.[19][34] Quinoline derivatives are being investigated for their potential to target multiple aspects of the disease pathology. Some quinoline compounds have shown the ability to chelate metal ions, such as copper and zinc, which are implicated in Aβ aggregation.[34] Others exhibit antioxidant properties, which can mitigate the oxidative stress associated with the disease.[19] Furthermore, certain quinoline derivatives have been shown to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine, thereby offering symptomatic relief.[14][31][35] Some compounds have also demonstrated the ability to inhibit the aggregation of Aβ peptides.[34]

IV. Target Identification and Validation Strategies

Identifying the specific molecular target of a bioactive quinoline compound is a critical step in drug development. Several powerful techniques are employed for this purpose.

Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method for assessing target engagement in a cellular context. It is based on the principle that the binding of a ligand to a protein alters its thermal stability.[2][24][25][36][37]

Protocol: Western Blot-Based CETSA

  • Cell Treatment: Treat intact cells with the quinoline compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.[25][36][37]

Affinity-Based Chemoproteomics

This approach involves immobilizing a modified version of the quinoline compound onto a solid support (e.g., beads) and using it to "pull down" its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.[7][35][38]

V. Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of selected quinoline derivatives against various cancer cell lines, providing a quantitative measure of their cytotoxic potential.

CompoundCancer Cell LineIC50 (µM)Reference
Quinoline Derivative 15MCF-7 (Breast)15.16[39]
Quinoline Derivative 15HepG-2 (Liver)18.74[39]
Quinoline Derivative 15A549 (Lung)18.68[39]
Brominated Methoxyquinoline 7MCF-7 (Breast)Varies[8]
Brominated Methoxyquinoline 11MDA-MB-231 (Breast)Varies[8]
Nitrated Bromoquinoline 17VariousVaries[8]
Tetrahydroquinoline DerivativesVariousVaries[40]
Quinoline-based Hydrazide 16VariousVaries[23][41]
Quinoline-based Hydrazide 17VariousVaries[23][41]
Cabozantinib Analogue 27Various0.019[42]
Cabozantinib Analogue 28Various0.064[42]
Quinoline-6-carboxylic acid 4dh-NTPDase10.28[3]
Quinoline-6-carboxylic acid 4gh-NTPDase30.32[3]
Quinoline-6-carboxylic acid 4bh-NTPDase80.44[3]

Conclusion

The quinoline scaffold continues to be a remarkably fruitful source of therapeutic innovation. Its chemical tractability and ability to interact with a wide range of biological targets have cemented its status as a privileged structure in drug discovery. The ongoing exploration of novel quinoline derivatives, coupled with advanced target deconvolution and validation methodologies, promises to deliver the next generation of targeted therapies for a multitude of diseases. This guide has provided a comprehensive overview of the key therapeutic targets of quinoline compounds, the experimental frameworks for their investigation, and the quantitative data that underpins their development. It is intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this exceptional chemical entity.

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discovery and history of quinoline-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Quinoline-2-Carboxylic Acids

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities.[1] Among its many derivatives, quinoline-2-carboxylic acids, with quinaldic acid as the parent compound, have emerged as a particularly significant class.[2] This technical guide provides a comprehensive overview of the . It traces the journey from the foundational synthetic methodologies of the 19th century to the elucidation of their biological roles and the evolution of their synthesis. This document is designed for researchers, scientists, and drug development professionals, offering in-depth chemical insights, detailed experimental context, and a historical perspective on this important heterocyclic system.

Chapter 1: The Dawn of Quinoline Chemistry: Foundational Syntheses

The story of quinoline-2-carboxylic acids is intrinsically linked to the broader history of quinoline chemistry. The late 19th century was a period of intense activity in synthetic organic chemistry, with the development of several key named reactions that enabled the construction of the quinoline core.[3] These methods, born out of the era's burgeoning dye and coal tar industries, laid the essential groundwork for accessing substituted quinolines, including those bearing a carboxylic acid group at the 2-position.[3]

The Friedländer Synthesis (1882)

One of the most direct and enduring methods for quinoline synthesis was reported by German chemist Paul Friedländer in 1882.[3][4] The Friedländer synthesis is a cyclocondensation reaction between a 2-aminobenzaldehyde or a 2-aminoketone and a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[5][6] The reaction can be catalyzed by either acids or bases.[5]

The causality behind this reaction lies in its elegant sequence of well-understood organic transformations: an initial aldol condensation followed by a cyclizing dehydration (imine formation) to construct the pyridine ring fused to the aniline-derived benzene ring.[4]

Generalized Reaction Mechanism:

Two primary mechanistic pathways are proposed for the Friedländer synthesis.[4]

  • Aldol First Pathway: The reaction begins with an aldol condensation between the two carbonyl partners, followed by dehydration to form an α,β-unsaturated carbonyl compound. This intermediate then undergoes intramolecular cyclization via imine formation with the amino group, followed by a final dehydration to yield the quinoline ring.

  • Schiff Base First Pathway: Alternatively, the 2-aminoaryl carbonyl and the second carbonyl compound can first form a Schiff base (imine). This is followed by an intramolecular aldol-type condensation and subsequent dehydration to furnish the final quinoline product.[4]

// Connections "2_aminobenzaldehyde" -> "aldol_adduct" [label="+ Ketone"]; "ketone" -> "aldol_adduct" [style=invis]; "aldol_adduct" -> "enone" [label="- H₂O"]; "enone" -> "imine_intermediate" [label="Cyclization"]; "imine_intermediate" -> "product" [label="- H₂O"];

"2_aminobenzaldehyde" -> "schiff_base" [label="+ Ketone", constraint=false]; "ketone" -> "schiff_base" [style=invis]; "schiff_base" -> "cyclized_aldol" [label="Intramolecular Aldol"]; "cyclized_aldol" -> "product" [label="- H₂O"]; } caption="Fig. 1: Mechanistic Pathways of the Friedländer Synthesis"

While the original Friedländer synthesis provides general access to quinolines, its application for the direct synthesis of quinoline-2-carboxylic acids requires a specific starting material, such as pyruvic acid or its esters, to react with the 2-aminoaryl aldehyde/ketone.

The Doebner-von Miller Reaction (1881)

Slightly predating Friedländer's work, the Doebner-von Miller reaction offered another powerful route to quinolines.[7] This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[8] Often, the unsaturated carbonyl is generated in situ from the aldol condensation of aldehydes or ketones.[8] The reaction is typically catalyzed by strong Brønsted or Lewis acids.[8]

This method's utility stems from its use of readily available anilines and simple carbonyl compounds. The mechanism is complex and has been a subject of debate, but a generally accepted pathway involves:[8]

  • Michael addition of the aniline to the α,β-unsaturated carbonyl.

  • Cyclization of the resulting intermediate.

  • Dehydration and subsequent oxidation to form the aromatic quinoline ring.

Doebner_von_Miller Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct + Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dihydroquinoline Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline - H₂O Quinoline Quinoline Product Dihydroquinoline->Quinoline Oxidation

The Doebner-von Miller reaction is particularly useful for preparing quinolines substituted on the pyridine ring.[9] By selecting an α,β-unsaturated acid or ester as the carbonyl component, this reaction can be adapted to produce quinoline-2-carboxylic acid derivatives.

Chapter 2: The Rise of Specific Syntheses for Quinoline Carboxylic Acids

While the foundational reactions provided general access to the quinoline core, the late 1880s saw the development of methods specifically designed to produce quinoline carboxylic acids. These reactions, though often targeting the 4-position, are critical to the historical narrative as they established a direct and reliable synthetic focus on this class of compounds.

The Doebner Reaction (1887)

A variation of the Doebner-von Miller synthesis, the Doebner reaction, is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[10][11] This method proved highly effective, though it sometimes suffered from low yields or required harsh conditions.[10] Its primary contribution was providing a direct route to the C-4 carboxylated quinoline scaffold.[12]

The Pfitzinger Reaction (1886)

The Pfitzinger reaction is another cornerstone in the synthesis of quinoline carboxylic acids, specifically those substituted at the 4-position.[12][13] The reaction condenses isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[14][15]

Experimental Protocol: A Classic Pfitzinger Synthesis

The following protocol is representative of the Pfitzinger reaction's core methodology for producing a quinoline-4-carboxylic acid.

  • Ring Opening of Isatin: Isatin is treated with a strong base (e.g., aqueous potassium hydroxide). The base hydrolyzes the amide bond in the five-membered ring of isatin to form the potassium salt of isatinic acid, which exists as a keto-acid in solution.[13][14]

  • Condensation: A carbonyl compound with an α-methylene group (e.g., acetophenone) is added to the reaction mixture. The aniline nitrogen of the opened isatinic acid condenses with the carbonyl group of the partner molecule to form an imine (Schiff base).[14]

  • Cyclization and Dehydration: The enolate of the partner carbonyl then attacks the keto group of the isatinic acid backbone in an intramolecular Claisen-type condensation.[11] Subsequent dehydration of the cyclized intermediate leads to the formation of the aromatic quinoline ring.[13]

  • Workup: The reaction mixture is typically diluted with water and acidified. The quinoline-4-carboxylic acid product, being insoluble in the acidic aqueous medium, precipitates and can be collected by filtration.

This reaction has been instrumental in generating a vast library of quinoline-4-carboxylic acid derivatives for pharmacological testing.[16]

Chapter 3: The Evolution of Synthetic Strategies

The classical named reactions, while foundational, often required harsh conditions (strong acids/bases, high temperatures) and could result in low yields.[10] Modern organic synthesis has focused on refining these methods to be more efficient, scalable, and environmentally benign.

Key Advancements:

  • Catalysis: The use of Lewis acids (e.g., tin tetrachloride, scandium(III) triflate) and milder Brønsted acids (e.g., p-toluenesulfonic acid) has improved the efficiency and substrate scope of reactions like the Doebner-von Miller synthesis.[8]

  • One-Pot Procedures: Modern protocols often combine multiple steps into a single reaction vessel. For instance, a one-pot Friedländer synthesis can involve the in situ reduction of a 2-nitrobenzaldehyde to the corresponding 2-aminobenzaldehyde, which then immediately undergoes condensation with a carbonyl partner.[17] This approach improves efficiency and reduces waste.

  • Green Chemistry: Efforts have been made to develop more eco-friendly protocols. This includes using water as a solvent, employing microwave irradiation to accelerate reactions, and replacing toxic reagents.[11] A notable example is the development of a three-step synthesis of quinaldic acids from bio-based furfural, which avoids the use of highly toxic potassium cyanide common in older industrial methods like the Reissert reaction.[18]

Summary of Key Historical Syntheses

Reaction NameYearKey ReactantsPrimary Product Type
Doebner-von Miller 1881Aniline, α,β-Unsaturated CarbonylSubstituted Quinolines
Friedländer Synthesis 18822-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylSubstituted Quinolines
Pfitzinger Reaction 1886Isatin, α-Methylene Carbonyl, BaseQuinoline-4-carboxylic Acids
Doebner Reaction 1887Aniline, Aldehyde, Pyruvic AcidQuinoline-4-carboxylic Acids

Chapter 4: From Chemical Curiosities to Bioactive Molecules

The initial interest in quinoline-2-carboxylic acids was purely synthetic. However, it was soon discovered that the parent compound, quinaldic acid, is not just a laboratory creation but also a naturally occurring molecule.

Quinaldic Acid: A Tryptophan Metabolite

A pivotal discovery in the history of quinoline-2-carboxylic acid was the identification of quinaldic acid as a metabolite in the kynurenine pathway, which is responsible for the degradation of the amino acid tryptophan.[2] It is formed from the dehydroxylation of kynurenic acid, another quinoline carboxylic acid derivative (specifically, a 4-hydroxy-quinoline-2-carboxylic acid).[2] This biological link immediately elevated quinaldic acid from a synthetic target to a molecule of physiological relevance.

Early Pharmacological Investigations

Following the discovery of its biological origin, researchers began to explore the pharmacological properties of quinaldic acid and its derivatives. Early studies uncovered a range of biological activities, foreshadowing the rich medicinal chemistry that would develop around this scaffold.

  • Anti-inflammatory and Analgesic Activity: While derivatives of quinoline-4-carboxylic acid were more widely known for these properties, structurally similar amides and esters of quinoline-2-carboxylic acid were also investigated and found to possess anti-inflammatory and analgesic effects.[19][[“]]

  • Antimicrobial Potential: The quinoline core is central to many antimicrobial agents. Investigations into quinoline-2-carboxylic acid derivatives revealed that they too could exhibit antibacterial and antifungal properties.[21]

  • Anticancer Activity: More recent historical explorations have shown that quinoline-2-carboxylic acid derivatives can exhibit significant cytotoxic effects against various cancer cell lines, often by inducing apoptosis and cell cycle arrest.[1][22]

Historical_Progression Discovery 1880s: Foundational Syntheses (Friedländer, Doebner-von Miller) Specialization Late 1880s: Specific Carboxylic Acid Syntheses (Pfitzinger, Doebner) Discovery->Specialization Increased Specificity Modernization 21st Century: Synthetic Modernization (One-Pot, Green Chemistry) Discovery->Modernization Refinement of Methods Biological_Link Mid-20th Century: Biological Discovery (Quinaldic Acid as Tryptophan Metabolite) Specialization->Biological_Link Provides Material for Study Pharmacology Late 20th Century - Present: Pharmacological Exploration (Antimicrobial, Anticancer, etc.) Biological_Link->Pharmacology Motivates Investigation Pharmacology->Modernization Drives Need for Analogs

Conclusion

The history of quinoline-2-carboxylic acids is a compelling narrative of chemical ingenuity and biological discovery. From the foundational named reactions of the late 19th century, which first enabled access to the quinoline core, to the elucidation of quinaldic acid's role as a natural metabolite, the field has evolved dramatically. The journey from synthetic curiosities to molecules with profound pharmacological potential highlights the enduring importance of this heterocyclic scaffold. Modern synthetic advancements continue to refine our ability to construct these molecules, enabling ongoing research into their therapeutic applications and solidifying their place as a cornerstone of medicinal chemistry.

References

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  • Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 929314.
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Methodological & Application

Application Note & Protocols: Synthesis of 8-(Trifluoromethyl)quinoline-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 8-(Trifluoromethyl)quinoline-2-carboxylic acid derivatives.

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Trifluoromethylated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic pharmaceuticals.[1][2] Its versatile structure has been extensively explored, leading to the development of drugs with a wide array of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]

In modern drug design, the incorporation of fluorine atoms or fluorine-containing moieties into bioactive molecules is a widely adopted strategy to enhance pharmacological profiles. The trifluoromethyl (-CF3) group, in particular, is pivotal for its ability to improve metabolic stability, increase lipophilicity, and enhance bioavailability.[5][6] These properties can lead to improved membrane permeability and stronger binding interactions with biological targets.[6] Consequently, this compound and its derivatives represent a class of compounds with significant potential for the discovery of novel therapeutic agents, particularly in oncology and infectious diseases.[5][7][8]

This guide provides a detailed examination of the synthetic strategies for preparing this compound, focusing on robust and well-established methodologies. We will delve into the mechanistic underpinnings of the chosen reactions, provide step-by-step protocols, and discuss essential techniques for purification and characterization.

Overview of Synthetic Strategies for the Quinoline Core

The construction of the quinoline ring system has been a subject of extensive research for over a century, resulting in several named reactions that are fundamental to heterocyclic chemistry.[1] The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

Synthetic MethodKey ReactantsTypical ProductSuitability for Target Synthesis
Friedländer Synthesis 2-Aminoaryl aldehyde/ketone + α-Methylene carbonylSubstituted QuinolineHigh. Highly adaptable for specific substitution patterns. Direct route to the target molecule.
Doebner-von Miller Reaction Aniline + α,β-Unsaturated carbonyl2- and/or 4-Substituted QuinolineModerate. Versatile but can lead to regioisomeric mixtures; less direct for the target.[9][10][11]
Pfitzinger Reaction Isatin + Carbonyl CompoundQuinoline-4-carboxylic acidLow. Primarily yields 4-carboxylic acid derivatives, not the desired 2-carboxylic acid isomer.[12][13][14]
Combes Synthesis Arylamine + β-Diketone2,4-Disubstituted QuinolineLow. Not suitable for introducing a single carboxylic acid group at the 2-position.[3][15][16]
Skraup Synthesis Aniline + Glycerol + H₂SO₄ + Oxidizing AgentUnsubstituted or simply substituted QuinolineLow. Reaction conditions are harsh and not ideal for complex or sensitive substrates.[17][18][19]

Based on this analysis, the Friedländer Synthesis emerges as the most direct and efficient method for preparing this compound due to its convergent nature and control over the final substitution pattern.[20][21][22][23]

Recommended Synthetic Protocol: The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[21][22] For our target molecule, this translates to the reaction between 2-amino-3-(trifluoromethyl)benzaldehyde and pyruvic acid.

General Workflow

The synthesis follows a straightforward, two-step logical progression from starting materials to the final, purified product.

G cluster_0 PART 1: Synthesis cluster_1 PART 2: Purification & Analysis A Reactant A: 2-Amino-3-(trifluoromethyl)benzaldehyde C Reaction: Base-catalyzed condensation (e.g., KOH in EtOH) A->C B Reactant B: Pyruvic Acid B->C D Crude Product: 8-(Trifluoromethyl)quinoline- 2-carboxylic acid C->D Cyclodehydration E Acidification & Precipitation D->E F Recrystallization (e.g., from Ethanol/Water) E->F G Characterization: NMR, MS, m.p. F->G H Final Product: Pure 8-(Trifluoromethyl)quinoline- 2-carboxylic acid G->H

Caption: Workflow for the synthesis and purification of the target compound.

Reaction Mechanism

The reaction proceeds through a sequence of base-catalyzed aldol condensation followed by an intramolecular cyclization and dehydration (aromatization).

  • Enolate Formation: The base (e.g., hydroxide) deprotonates the α-carbon of pyruvic acid to form an enolate.

  • Aldol Condensation: The enolate acts as a nucleophile, attacking the carbonyl carbon of 2-amino-3-(trifluoromethyl)benzaldehyde.

  • Schiff Base Formation & Cyclization: The amino group of the benzaldehyde derivative then undergoes an intramolecular condensation with the ketone of the pyruvic acid moiety, forming a cyclic intermediate.

  • Dehydration: The intermediate readily dehydrates under the reaction conditions to form the stable, aromatic quinoline ring.

Caption: Simplified mechanism of the Friedländer Synthesis. (Note: Image placeholders would be replaced with actual chemical structure images in a real document).

Detailed Experimental Protocol

Materials and Reagents:

  • 2-Amino-3-(trifluoromethyl)benzaldehyde

  • Pyruvic acid

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), 2M solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (e.g., 2.0 g, 35.6 mmol) in absolute ethanol (100 mL).

  • Addition of Reactants: To the ethanolic KOH solution, add 2-amino-3-(trifluoromethyl)benzaldehyde (e.g., 5.0 g, 26.4 mmol) followed by the dropwise addition of pyruvic acid (e.g., 2.55 g, 29.0 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/Hexane 1:1).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in deionized water (100 mL).

    • Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted aldehyde.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 by adding 2M HCl dropwise. A precipitate should form.

    • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Filtration and Drying:

    • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).

    • Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Purification and Characterization

Purification is critical to obtaining a product suitable for biological screening and further derivatization. Recrystallization is the most common method for purifying quinoline carboxylic acids.[24][25]

Purification Protocol: Recrystallization
  • Place the crude, dried product in an appropriately sized Erlenmeyer flask.

  • Add a minimum amount of hot ethanol to completely dissolve the solid.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Slowly add hot deionized water to the ethanol solution until the solution becomes faintly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons on the quinoline core. The chemical shifts will be influenced by the electron-withdrawing effects of the -CF3 and -COOH groups.[26][27]

  • ¹³C NMR and ¹⁹F NMR Spectroscopy: The ¹³C spectrum will confirm the carbon skeleton, while the ¹⁹F NMR will show a characteristic singlet for the -CF3 group.[28]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.

  • Melting Point (m.p.): A sharp melting point range is indicative of high purity.

Safety Precautions and Handling

Handling trifluoromethylated compounds and the reagents involved in this synthesis requires strict adherence to safety protocols.[29]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves.[30][31]

  • Ventilation: Conduct all steps of the synthesis in a well-ventilated chemical fume hood.[32][33]

  • Handling Reagents:

    • Potassium Hydroxide (KOH): Corrosive. Avoid contact with skin and eyes.

    • Pyruvic Acid: Corrosive and a lachrymator. Handle with care.

    • Solvents: Ethanol and diethyl ether are highly flammable. Keep away from ignition sources.[31]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The Friedländer synthesis provides a reliable and direct pathway for the preparation of this compound, a valuable building block for drug discovery. The protocol outlined in this guide is robust and can be adapted for the synthesis of various analogues. Careful execution of the reaction, followed by meticulous purification and thorough characterization, will yield a high-purity compound ready for application in medicinal chemistry research. The strategic placement of the trifluoromethyl group on the quinoline scaffold offers a promising avenue for developing next-generation therapeutics.

References

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Société Chimique de France, 49, 89. (Source: 34)

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. (Source: 1)

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  • PubMed. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design. (Source: )

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  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry. (Source: )

  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. (Source: )

  • Eisch, J. J., & Dluzniewski, T. (2003). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. (Source: )

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  • Slideshare. (n.d.). Quinoline and isoquinoline- heterocyclic chemistry- pharmacy. (Source: )

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  • Yadav, T., et al. (2016). Application of Pfitzinger Reaction in Synthesis of Hetero Ring Annelated Quinoline Carboxylic Acid Derivatives. Asian Journal of Chemistry. (Source: )

  • Google Patents. (2005). Method for purifying quinolinecarboxylic acid derivative. (Source: )

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - (Trifluoromethyl)trimethylsilane. (Source: )

  • Synquest Labs. (n.d.). Safety Data Sheet - 3-(Trifluoromethyl)benzamidoxime. (Source: )

  • ChemicalBook. (2024). TRIFLUOROMETHANESULFONIC ACID TRIFLUOROMETHYL ESTER - Safety Data Sheet. (Source: )

  • ChemicalBook. (n.d.). This compound(1023815-99-7) 1H NMR. (Source: )

  • PubMed. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. (Source: )

  • PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (Source: )

  • PubMed. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. (Source: )

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Application Notes & Protocols for the Synthesis of Quinoline-2-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline-2-Carboxylate Scaffold

The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry and materials science.[1] Among its many derivatives, quinoline-2-carboxylates stand out as a "privileged scaffold" due to their prevalence in a wide range of biologically active compounds and their utility as versatile ligands in catalysis.[2][3] These compounds form the core of molecules with demonstrated antimalarial, antibacterial, anti-inflammatory, and anticancer properties.[4][5][6] Furthermore, their unique electronic and coordination properties make them valuable as precursors for functional materials and as ligands in transition-metal-catalyzed reactions.[2][7]

Given their significance, the development of efficient and versatile synthetic routes to quinoline-2-carboxylates is a critical objective for researchers in drug discovery and chemical synthesis. This guide provides an in-depth overview of both classical and modern protocols, explaining the causality behind experimental choices and offering detailed, field-proven methodologies for their successful synthesis.

Core Synthetic Strategies: A Comparative Overview

The selection of a synthetic route is dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and reaction conditions. We will explore three robust methods: the classical Friedländer Annulation, a modern one-pot approach utilizing β-nitroacrylates, and an advanced transition-metal-catalyzed synthesis.

Synthesis_Approaches cluster_0 Synthetic Methodologies for Quinoline-2-Carboxylates Overview Choice of Synthetic Route Classical Friedländer Annulation Overview->Classical depends on Modern One-Pot from β-Nitroacrylates Overview->Modern depends on Catalytic Transition-Metal Catalysis (e.g., Cu, Rh) Overview->Catalytic depends on

Caption: Key synthetic approaches to quinoline-2-carboxylates.

Method 1: The Friedländer Annulation

The Friedländer synthesis, first reported in 1882, is a powerful and straightforward method for constructing the quinoline core.[8][9] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as an α-ketoester (e.g., ethyl pyruvate), to directly form the quinoline ring system.[10][11]

Mechanistic Rationale

The reaction can be catalyzed by either acid or base.[8][9] The mechanism generally proceeds via one of two pathways:

  • Aldol Condensation First: An initial aldol condensation between the 2-aminoaryl carbonyl and the α-ketoester, followed by cyclization via intramolecular Schiff base formation and subsequent dehydration.

  • Schiff Base Formation First: Initial formation of a Schiff base between the aniline nitrogen and the keto-ester, followed by an intramolecular aldol-type condensation to close the ring, and finally dehydration.[8]

The acid catalyst (e.g., p-toluenesulfonic acid, trifluoroacetic acid) protonates a carbonyl group, activating it for nucleophilic attack and facilitating the crucial dehydration steps.[8][12]

Friedlander_Mechanism Start 2-Aminoaryl Ketone + Ethyl Pyruvate Step1 Initial Condensation (Aldol or Schiff Base formation) Start->Step1 Step2 Intermediate Adduct Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Dehydration (Loss of H2O) Step3->Step4 Product Substituted Quinoline-2-carboxylate Step4->Product

Caption: Simplified workflow of the Friedländer Annulation.

Detailed Experimental Protocol: Acid-Catalyzed Friedländer Synthesis

This protocol describes the synthesis of a generic substituted ethyl quinoline-2-carboxylate.

Materials:

  • 2-Aminobenzophenone (or other 2-aminoaryl ketone/aldehyde) (1.0 eq)

  • Ethyl pyruvate (1.2 eq)

  • p-Toluenesulfonic acid (PTSA) (0.1 eq) or Trifluoroacetic acid (TFA)

  • Toluene or Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminoaryl ketone (1.0 eq), the solvent (e.g., toluene), ethyl pyruvate (1.2 eq), and a catalytic amount of PTSA (0.1 eq).[12]

    • Scientist's Note: Toluene is often used with a Dean-Stark trap to azeotropically remove the water formed during the reaction, which drives the equilibrium towards the product. Ethanol can also be an effective solvent.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-12 hours).

  • Workup: Cool the reaction mixture to room temperature. If using an acidic catalyst, neutralize the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure quinoline-2-carboxylate product.

Method 2: One-Pot Synthesis via β-Nitroacrylates

A highly efficient and modern approach involves a one-pot reaction between 2-aminobenzaldehydes and β-nitroacrylates.[2][3] This method is notable for its mild conditions and ability to generate a diverse range of functionalized quinoline-2-carboxylates in good yields.[13][14]

Mechanistic Rationale

This elegant synthesis proceeds through a four-step cascade within a single pot:[2][15]

  • Aza-Michael Addition: The amino group of the 2-aminobenzaldehyde performs a nucleophilic conjugate addition to the electron-deficient β-nitroacrylate.

  • Intramolecular Henry Reaction (nitro-aldol): The carbanion generated adjacent to the nitro group attacks the aldehyde carbonyl intramolecularly, forming a six-membered ring.

  • Dehydration: Elimination of a water molecule from the newly formed hydroxyl group and an adjacent proton.

  • Nitrous Acid Elimination: The final step is the elimination of nitrous acid (HNO₂) which results in the aromatization of the ring to form the stable quinoline system.

Nitroacrylate_Pathway Start 2-Aminobenzaldehyde + β-Nitroacrylate Step1 Aza-Michael Addition Start->Step1 Step2 Intramolecular Henry Reaction Step1->Step2 Step3 Dehydration (-H2O) Step2->Step3 Step4 Nitrous Acid Elimination (-HNO2) Step3->Step4 Product Quinoline-2-carboxylate Step4->Product

Caption: Reaction cascade for the one-pot synthesis.

Detailed Experimental Protocol: BEMP-Catalyzed One-Pot Synthesis

This protocol is adapted from a procedure using the strong, non-nucleophilic phosphazene base BEMP.[2][13]

Materials:

  • Substituted 2-aminobenzaldehyde (1.0 eq)

  • Substituted β-nitroacrylate (1.0 eq)

  • 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) (solid base)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • Reaction Setup: In a vial, dissolve the 2-aminobenzaldehyde (1.0 eq) and the β-nitroacrylate (1.0 eq) in acetonitrile.

  • Reaction: Add the BEMP base to the solution. Stir the reaction mixture at room temperature.

    • Scientist's Note: BEMP is a powerful base that facilitates the elimination steps of the cascade under mild conditions. The reaction progress should be monitored carefully by TLC.

  • Workup: Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous phase with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the desired quinoline-2-carboxylate.

Method 3: Transition-Metal Catalyzed Synthesis

Modern organic synthesis has increasingly turned to transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance under mild conditions.[7] Copper-catalyzed tandem reactions, for instance, provide a powerful route to quinoline-2-carboxylates at room temperature.[11]

Mechanistic Rationale

A notable example is the copper(II) triflate-catalyzed reaction of 2-aminoaryl carbonyls with alkynyl carboxylates.[11] The mechanism is thought to involve:

  • Michael Addition: The copper catalyst activates the alkyne, facilitating a Michael addition of the aniline nitrogen to the triple bond.

  • Intramolecular Cyclization: The resulting enamine intermediate undergoes an intramolecular cyclization, with the enamine attacking the carbonyl group of the starting 2-aminoaryl ketone.

  • Aromatization: Subsequent dehydration/aromatization yields the final quinoline product.

The use of a Lewis acidic copper catalyst like Cu(OTf)₂ is key to enabling these transformations under mild conditions.[7]

Protocol Outline: Copper-Catalyzed Synthesis

General Procedure:

  • A mixture of the 2-aminoaryl carbonyl (1.0 eq), the alkynyl carboxylate (1.2 eq), and a catalytic amount of Cu(OTf)₂ (10 mol%) are stirred in a suitable solvent like dichloromethane (DCM) at room temperature.[7]

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is typically worked up by washing with water, drying the organic phase, and concentrating.

  • Purification is achieved via column chromatography.

Quantitative Data and Method Comparison

The choice of method significantly impacts the reaction's efficiency and substrate scope. The following table provides a comparative summary.

MethodStarting MaterialsKey Features & ConditionsAdvantagesDisadvantages
Friedländer Annulation 2-Aminoaryl aldehydes/ketones, α-ketoestersAcid or base-catalyzed condensation; typically requires heat (reflux).[9][10]Straightforward, high-yielding for many substrates, well-established.[10]Availability of substituted 2-aminoaryl carbonyls can be a limitation; can require harsh conditions.[10]
One-Pot from β-Nitroacrylates 2-Aminobenzaldehydes, β-nitroacrylatesBase-promoted one-pot cascade; mild, room temperature conditions.[2][3]High efficiency, excellent functional group tolerance, mild conditions.[2]Requires the synthesis of β-nitroacrylate starting materials.[10]
Copper-Catalyzed Synthesis 2-Aminoaryl carbonyls, alkynyl carboxylatesLewis acid catalysis (e.g., Cu(OTf)₂); often at room temperature.[7]Very mild conditions, offers novel synthetic pathways, good yields.May require more expensive and/or air-sensitive metal catalysts and ligands.

Conclusion and Future Outlook

The synthesis of quinoline-2-carboxylates is a mature yet continuously evolving field. While the classical Friedländer annulation remains a reliable and powerful tool, modern methodologies offer significant advantages in terms of mildness, efficiency, and functional group compatibility. The one-pot cascade involving β-nitroacrylates and the development of novel transition-metal-catalyzed reactions represent the forefront of this field, enabling the rapid assembly of complex and diverse molecular libraries for drug discovery and materials science.[5] Future innovations will likely focus on further expanding the substrate scope, developing more sustainable catalytic systems (e.g., using earth-abundant metals), and applying these methods to the total synthesis of complex natural products.[6]

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

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  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. Retrieved from [Link]

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  • MDPI. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. [Link]

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  • ACS Publications. (n.d.). A Modified Friedlander Condensation for the Synthesis of 3-Hydroxyquinoline-2-carboxylates. Retrieved from [Link]

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  • ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]

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The Strategic deployment of 8-(Trifluoromethyl)quinoline-2-carboxylic Acid in Synthetic Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Modern Synthesis

In the landscape of contemporary organic synthesis and drug discovery, the quinoline nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds and functional materials.[1][2] Its rigid, planar structure and unique electronic properties make it an ideal framework for the design of novel molecular entities. The strategic introduction of a trifluoromethyl group (CF3) at the 8-position and a carboxylic acid at the 2-position of the quinoline ring system gives rise to 8-(Trifluoromethyl)quinoline-2-carboxylic acid, a building block of significant and growing importance.

The presence of the trifluoromethyl group, a bioisostere for various functional groups, profoundly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[3] Concurrently, the carboxylic acid moiety at the 2-position serves as a versatile handle for a wide array of chemical transformations, most notably amide bond formations, esterifications, and metal-catalyzed cross-coupling reactions. This unique combination of features makes this compound a highly sought-after component in the synthesis of complex molecules destined for pharmaceutical and materials science applications.

This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Synthesis of the Building Block: Navigating Classical Methodologies

The construction of the this compound scaffold can be approached through established named reactions for quinoline synthesis, such as the Doebner, Pfitzinger, and Combes reactions. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.

A plausible and commonly employed strategy is the Doebner reaction , which involves the condensation of an aniline, an aldehyde, and pyruvic acid.[1][4] For the synthesis of our target molecule, 2-amino-3-(trifluoromethyl)benzaldehyde would be a key starting material, reacting with pyruvic acid to furnish the desired quinoline-2-carboxylic acid core.

Alternatively, the Pfitzinger reaction offers another robust route, commencing with isatin and a carbonyl compound.[5][6] In a potential pathway to our building block, a suitably substituted isatin could be condensed with a compound bearing a trifluoromethyl group to yield the target quinoline-4-carboxylic acid, which would then require further functional group manipulation to arrive at the 2-carboxylic acid isomer.

The Combes quinoline synthesis , which utilizes the condensation of an aniline with a β-diketone, has also been adapted for the synthesis of trifluoromethyl-substituted quinolines.[7][8] Judicious selection of a trifluoromethyl-containing β-diketone and an appropriately substituted aniline could pave the way for the formation of the desired 8-(trifluoromethyl)quinoline core.

Core Applications and Synthetic Protocols

The utility of this compound as a building block is primarily centered on the reactivity of its carboxylic acid group. The following sections detail the key transformations and provide exemplary protocols.

Amide Bond Formation: The Gateway to Bioactive Molecules

The formation of an amide bond is arguably the most frequent transformation undertaken with this building block, as the resulting 8-(trifluoromethyl)quinoline-2-carboxamides are prevalent in medicinal chemistry. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the carboxylic acid, making the selection of an appropriate coupling agent crucial for efficient transformation.

  • Activation is Key: Direct condensation of the carboxylic acid with an amine is generally inefficient. Activation of the carboxyl group to a more electrophilic species is necessary to facilitate nucleophilic attack by the amine.

  • Coupling Reagents: A variety of coupling reagents can be employed. Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with additives like HOBt (1-hydroxybenzotriazole) or NHS (N-hydroxysuccinimide), are common choices. Uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective, particularly for less reactive amines.

  • Base Selection: An organic, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is essential to neutralize the acidic proton of the carboxylic acid and any acid generated during the reaction, thereby promoting the coupling process.

  • Solvent Choice: Aprotic polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are typically used to ensure the solubility of the reactants and reagents.

This one-pot method is highly efficient for the synthesis of a diverse range of amides from this compound.

Materials:

Reagent/MaterialMolar Equiv.
This compound1.0
Amine (primary or secondary)1.0-1.2
HATU1.1-1.5
N,N-Diisopropylethylamine (DIPEA)2-4
Dry Dimethylformamide (DMF) or Dichloromethane (DCM)-

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), the desired amine (1.0-1.2 eq), and HATU (1.1-1.5 eq).

  • Dissolve the solids in dry DMF or DCM.

  • Add DIPEA (2-4 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure 8-(trifluoromethyl)quinoline-2-carboxamide.

Amide_Coupling Carboxylic_Acid 8-(CF3)quinoline-2-COOH Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Activation Amine R1R2NH Amide_Product 8-(CF3)quinoline-2-CONR1R2 Amine->Amide_Product HATU HATU HATU->Activated_Ester DIPEA DIPEA DIPEA->Activated_Ester Activated_Ester->Amide_Product Nucleophilic Attack

Caption: Amide bond formation workflow.

Esterification: Accessing Another Class of Derivatives

Esterification of this compound provides access to another important class of derivatives with potential applications in materials science and as prodrugs in medicinal chemistry.

  • Classical vs. Modern Methods: While traditional Fischer esterification (acid-catalyzed reaction with an alcohol) can be employed, it often requires harsh conditions and is reversible. More contemporary methods, such as those employing coupling agents or activation to an acyl chloride, offer milder conditions and higher yields.

  • Steglich Esterification: The use of a carbodiimide like DCC (N,N'-dicyclohexylcarbodiimide) or EDC with a catalytic amount of DMAP (4-dimethylaminopyridine) is a common and effective method for esterification with a wide range of alcohols.

  • Phenol Esterification: The esterification of phenols can be more challenging due to their lower nucleophilicity compared to aliphatic alcohols.[9] More reactive acylating agents, such as the corresponding acyl chloride, are often preferred.

This two-step protocol is particularly effective for the esterification with less reactive alcohols, including phenols.

Step 1: Formation of 8-(Trifluoromethyl)quinoline-2-carbonyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl2, 10-20 eq) or in a solution of oxalyl chloride (2-3 eq) in an inert dry solvent like toluene or DCM.

  • A catalytic amount of dry DMF can be added to facilitate the reaction with thionyl chloride.

  • Heat the mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours.

  • Monitor the reaction by the cessation of gas evolution.

  • Remove the excess thionyl chloride or oxalyl chloride under reduced pressure. The crude acyl chloride is typically used in the next step without further purification.

Step 2: Reaction with Alcohol

  • Dissolve the crude 8-(Trifluoromethyl)quinoline-2-carbonyl chloride (1.0 eq) in a dry inert solvent such as DCM or THF under an inert atmosphere.

  • In a separate flask, dissolve the desired alcohol or phenol (1.0-1.2 eq) and a base such as triethylamine or pyridine (2-3 eq) in the same dry solvent.

  • Cool the acyl chloride solution to 0 °C in an ice bath.

  • Slowly add the alcohol/base solution dropwise to the acyl chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.

  • Work-up the reaction as described in the amide coupling protocol.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired ester.

Metal-Catalyzed Cross-Coupling Reactions: Expanding the Synthetic Horizon

While the carboxylic acid itself is not a typical substrate for direct cross-coupling, it can be converted to a suitable halide or triflate, or potentially undergo decarboxylative cross-coupling, opening up avenues for C-C and C-heteroatom bond formation.

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl compounds. While direct coupling with the carboxylic acid is not standard, conversion of the 2-position to a halide (e.g., bromide or iodide) would enable subsequent Suzuki coupling with a variety of boronic acids or esters.

  • Precursor Synthesis: The synthesis of the corresponding 2-halo-8-(trifluoromethyl)quinoline would be the first critical step.

  • Catalyst and Ligand: A palladium catalyst, such as Pd(PPh3)4 or a combination of a palladium source (e.g., Pd(OAc)2) and a suitable phosphine ligand (e.g., SPhos, XPhos), is essential. The choice of ligand can significantly impact the reaction efficiency.

  • Base and Solvent: A base (e.g., Na2CO3, K2CO3, Cs2CO3) and a suitable solvent system (e.g., toluene/water, dioxane/water) are required for the catalytic cycle to proceed.

Suzuki_Coupling_Concept Carboxylic_Acid 8-(CF3)quinoline-2-COOH Halide_Intermediate 8-(CF3)quinoline-2-X (X = Br, I) Carboxylic_Acid->Halide_Intermediate Halogenation Coupled_Product 8-(CF3)quinoline-2-R Halide_Intermediate->Coupled_Product Suzuki Coupling Boronic_Acid R-B(OH)2 Boronic_Acid->Coupled_Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Coupled_Product Base Base Base->Coupled_Product

Caption: Conceptual workflow for Suzuki coupling.

Conclusion and Future Outlook

This compound is a versatile and valuable building block in modern organic synthesis. Its unique electronic and structural features, imparted by the trifluoromethyl group, make it an attractive scaffold for the development of novel pharmaceuticals and functional materials. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling the efficient and strategic utilization of this powerful synthetic intermediate. As the demand for sophisticated molecular architectures continues to grow, the applications of this compound are poised to expand, further solidifying its role as a cornerstone of contemporary chemical synthesis.

References

  • Wikipedia. Combes quinoline synthesis. [Link]

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  • Scribd. Combes Quinoline Synthesis PDF. [Link]

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  • ResearchGate. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. [Link]

  • National Institutes of Health. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[7]-Fused Indole Heterocycles. [Link]

  • MDPI. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. [Link]

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Application Notes and Protocols: 8-(Trifluoromethyl)quinoline-2-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the potential applications of 8-(Trifluoromethyl)quinoline-2-carboxylic acid in modern drug discovery. While direct biological data for this specific molecule is not extensively published, its structural motifs—the quinoline-2-carboxylic acid core and the 8-trifluoromethyl substituent—are well-established pharmacophores. This document synthesizes information from structurally related compounds to project potential therapeutic applications and provides detailed, field-proven protocols for researchers to investigate its biological activity. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter in oncology, infectious diseases, and inflammatory disorders.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic therapeutic agents.[1] Its rigid, planar structure and ability to intercalate with DNA and interact with various enzyme active sites have made it a cornerstone of medicinal chemistry. Derivatives of quinoline carboxylic acids, in particular, have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2]

The placement of the carboxylic acid group is a critical determinant of biological activity. For instance, quinoline-4-carboxylic acids are renowned for their potent inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a validated target in oncology.[3][4] While less common, the quinoline-2-carboxylic acid moiety is also a key feature in molecules with significant biological effects, such as anti-diabetic and antimicrobial activities.[5][6]

The Role of the 8-Trifluoromethyl Group: A Bioisosteric Advantage

The introduction of a trifluoromethyl (-CF3) group into a drug candidate is a widely employed strategy in medicinal chemistry to enhance its pharmacological profile. The -CF3 group is a bioisostere of various functional groups, including the methyl and nitro groups.[6][7][8] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can prolong the half-life of a drug.

  • Lipophilicity: Increased lipophilicity can enhance membrane permeability and cellular uptake.

  • Binding Affinity: The -CF3 group can engage in unique interactions with enzyme active sites, including dipole-dipole and orthogonal multipolar interactions, potentially increasing binding affinity and potency.[9]

  • pKa Modulation: Its electron-withdrawing properties can alter the acidity or basicity of nearby functional groups, which can be crucial for target engagement.

The placement of the -CF3 group at the 8-position of the quinoline ring is of particular interest. This position is spatially distinct and can influence the conformation of substituents at other positions, potentially leading to novel structure-activity relationships (SAR).

Projected Therapeutic Applications of this compound

Based on the known activities of its structural analogs, this compound is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

Quinoline derivatives are well-documented anticancer agents.[2][7][10] The proposed mechanism for many of these compounds involves the induction of apoptosis and cell cycle arrest.[2] While DHODH inhibition is a hallmark of quinoline-4-carboxylic acids, the 2-carboxylic acid isomer may exhibit cytotoxicity through alternative mechanisms. The combination of the quinoline core, known to interact with DNA and various kinases, and the potent -CF3 group suggests that this compound warrants screening against a panel of cancer cell lines.

Antimicrobial and Antiviral Activity

The quinoline scaffold is the backbone of several successful antimicrobial drugs.[1] Derivatives of quinoline-2-carboxylic acid have been synthesized and have shown significant antimicrobial properties.[6] Furthermore, derivatives of 8-hydroxyquinoline-2-carboxylic acid have been investigated for their antiviral activity, for instance, against the H5N1 avian influenza virus.[2] The potential for this compound to act as an antimicrobial or antiviral agent is therefore a logical avenue for investigation.

Anti-inflammatory and Analgesic Properties

Derivatives of quinoline-4-carboxylic acid are known to possess anti-inflammatory and analgesic activity.[8] A patent for novel trifluoromethyl-quinolines, specifically 4-phenylamino-8-trifluoromethyl-quinolines, has described their anti-inflammatory properties.[11] This suggests that the 8-trifluoromethylquinoline core is amenable to the development of anti-inflammatory agents. Additionally, certain quinoline-derived trifluoromethyl alcohols have been identified as sodium channel blockers with antiepileptic and analgesic properties.[12][13]

Experimental Protocols

The following protocols are provided as a guide for the initial biological evaluation of this compound.

General Workflow for Preliminary Screening

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit Validation & Mechanism of Action A Compound Acquisition 8-(Trifluoromethyl)quinoline- 2-carboxylic acid B Cytotoxicity Assay (e.g., MTT/XTT on Cancer Cell Lines) A->B Oncology C Antimicrobial Assay (e.g., MIC Determination) A->C Infectious Disease D Anti-inflammatory Assay (e.g., LPS-induced NO production in Macrophages) A->D Inflammation E Dose-Response Analysis (Calculate IC50/EC50) B->E C->E D->E F Apoptosis/Cell Cycle Assay (Flow Cytometry) E->F If cytotoxic G Target-Based Enzyme Assay (e.g., Kinase Panel, DHODH) E->G Hypothesis-driven H In Vivo Model Selection (Based on in vitro results) G->H

Caption: A general workflow for the initial biological evaluation of this compound.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound against a panel of human cancer cell lines.

1. Cell Culture:

  • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
  • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

3. Compound Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
  • Replace the media in the 96-well plate with the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

4. Incubation:

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

5. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
  • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Read the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the MIC of the compound against bacterial strains using the broth microdilution method.

1. Preparation of Bacterial Inoculum:

  • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) overnight.
  • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

2. Compound Preparation:

  • Prepare a 2x serial dilution of this compound in MHB in a 96-well plate, with concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.

3. Inoculation and Incubation:

  • Add the bacterial inoculum to each well of the 96-well plate.
  • Include a positive control (bacteria without compound) and a negative control (broth only).
  • Incubate the plate at 37°C for 18-24 hours.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Considerations

While SAR data for this compound is unavailable, a hypothetical SAR exploration can be proposed to guide future medicinal chemistry efforts.

SAR cluster_modifications Potential Modifications Core 8-(CF3)-Quinoline-2-COOH (Core Scaffold) Mod1 Position of -CF3 (e.g., 6- or 7-position) Core->Mod1 Investigate positional effects of -CF3 Mod2 Esterification/Amidation of Carboxylic Acid Core->Mod2 Improve cell permeability and prodrug strategies Mod3 Substitution on Benzo Ring (positions 5, 6, 7) Core->Mod3 Modulate electronic properties and solubility Mod4 Bioisosteric Replacement of -COOH (e.g., tetrazole) Core->Mod4 Explore alternative H-bond donors

Caption: A conceptual diagram illustrating potential avenues for structure-activity relationship studies based on the this compound scaffold.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecule for drug discovery. Its constituent parts have a strong precedent in medicinal chemistry for a range of therapeutic applications. The protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers to unlock the potential of this compound. Future work should focus on its synthesis, purification, and systematic evaluation in the biological assays described herein. Positive hits from these initial screens will pave the way for more in-depth mechanism of action studies and lead optimization efforts.

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  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH.[Link]

  • (12) United States Patent (10) Patent No.: US 8,232,265 B2.Googleapis.com.
  • 8-(Trifluoromethyl)quinoline-3-carboxylic acid | C11H6F3NO2 | CID 14672832. PubChem.[Link]

  • Buy 8-(Trifluoromethoxy)quinoline-5-carboxylic acid.Smolecule.
  • 2-(trifluoromethyl)quinoline-8-carboxylic Acid | C11H6F3NO2 | CID 11806774. PubChem.[Link]

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Application Note: Experimental Protocols for the Oxidation of 2-Methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Quinolinecarboxylic Acid

2-Methylquinoline (quinaldine) is a readily available heterocyclic compound. Its strategic importance lies in its role as a precursor to 2-quinolinecarboxylic acid, also known as quinaldic acid. Quinaldic acid is not merely a simple oxidation product; it is a vital structural motif and starting material in medicinal chemistry.[1] The rigid, planar quinoline ring system, combined with the chelating ability conferred by the adjacent nitrogen atom and carboxylic acid group, makes it a "privileged scaffold" for designing biologically active molecules.[1]

Derivatives of quinaldic acid have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, analgesic, and antimicrobial activities.[1] For instance, it has shown significant cytotoxicity against cervical HeLa and mammary MCF7 cancer cell lines.[1] Given its importance, reliable and efficient protocols for its synthesis via the oxidation of 2-methylquinoline are crucial for researchers in drug discovery and organic synthesis.

This guide provides detailed, field-proven protocols for this oxidation, explains the causality behind experimental choices, and offers a comparative analysis of common methodologies.

Strategic Considerations: Choosing the Oxidizing Agent

The oxidation of the methyl group at the C-2 position of the quinoline ring is facilitated by its "benzylic-like" reactivity, which is enhanced by the adjacent electron-withdrawing nitrogen atom.[2] However, the quinoline ring system itself can be susceptible to oxidative degradation under harsh conditions.[3] Therefore, the choice of oxidant is the most critical parameter, balancing reactivity with selectivity.

  • Potassium Permanganate (KMnO₄): A powerful and inexpensive oxidant, KMnO₄ is widely used for oxidizing alkyl side chains on aromatic rings.[3][4] However, its high reactivity can lead to poor yields or cleavage of the heterocyclic ring if conditions like temperature and concentration are not meticulously controlled.[3][5] Traditional methods using permanganate for this conversion have sometimes resulted in poor yields.[5]

  • Selenium Dioxide (SeO₂): This reagent is a highly selective oxidant for converting activated methyl and methylene groups adjacent to carbonyls, aromatic rings, or heteroatoms into aldehydes.[6][7][8] The reaction can often be stopped at the aldehyde stage (2-quinolinecarboxaldehyde) or proceed to the carboxylic acid, depending on the conditions.[8][9] Its selectivity makes it a preferred choice for substrates sensitive to over-oxidation.[8] The 2-methyl group of 2-methylquinoline is particularly susceptible to oxidation by SeO₂.[8]

  • Other Reagents: While less common for this specific transformation, other oxidants like nickel peroxide have been used, particularly for substituted methylquinolines in aqueous basic conditions.[5] Catalytic methods involving transition metals like palladium or copper are also emerging for various quinoline syntheses and functionalizations, often under milder, aerobic conditions.[10][11][12]

This guide will focus on the two most established methods: Selenium Dioxide and a controlled Potassium Permanganate oxidation.

Visualizing the Process: Experimental Workflow

The overall process, from starting material to final product, follows a standard synthetic chemistry workflow. This involves the main reaction, followed by workup to isolate the crude product and purification to achieve the desired level of purity.

G cluster_0 PART 1: Reaction Setup cluster_1 PART 2: Workup & Isolation cluster_2 PART 3: Purification & Analysis start 2-Methylquinoline reagents Select Oxidant (SeO₂ or KMnO₄) + Solvent start->reagents 1. Add reagents reaction Controlled Heating (Reflux) reagents->reaction 2. Heat mixture filtration Filter to Remove Insolubles (e.g., MnO₂, Se) reaction->filtration 3. Cool & filter neutralize Adjust pH (Acidification) filtration->neutralize 4. Neutralize filtrate precipitate Precipitate Crude Product neutralize->precipitate 5. Induce precipitation isolate Isolate via Filtration precipitate->isolate 6. Collect solid recrystallize Recrystallization (e.g., from Ethanol/Water) isolate->recrystallize 7. Purify dry Dry Under Vacuum recrystallize->dry 8. Dry product Pure 2-Quinolinecarboxylic Acid dry->product characterize Characterization (MP, NMR, IR) product->characterize

Caption: Generalized workflow for the synthesis of 2-quinolinecarboxylic acid.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14][15] 2-Methylquinoline is harmful if swallowed or in contact with skin and causes irritation.[15] Strong oxidizing agents like KMnO₄ and SeO₂ are hazardous and must be handled with care.[13][16]

Protocol 1: Selective Oxidation using Selenium Dioxide (SeO₂)

This method is favored for its selectivity, often yielding the intermediate aldehyde, which can be further oxidized to the carboxylic acid. The protocol below is adapted for the direct synthesis of the acid.

Rationale: Selenium dioxide in a solvent like dioxane or ethanol/cyclohexane is effective for oxidizing the activated methyl group.[6][8] The reaction proceeds via an initial ene reaction, followed by rearrangement and hydrolysis to form the carbonyl group.

Materials:

  • 2-Methylquinoline (1.0 eq)

  • Selenium Dioxide (SeO₂, 2.2 eq)

  • Pyridine (as solvent)

  • Water

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylquinoline (1.0 eq) in pyridine.

  • Reagent Addition: Carefully add selenium dioxide (2.2 eq) to the solution. Caution: Selenium compounds are toxic. Handle with extreme care.

  • Heating: Heat the reaction mixture to reflux (approximately 115°C) and maintain for 4-6 hours. The solution will turn dark, and a black precipitate of elemental selenium will form.

  • Reaction Quench & Filtration: Allow the mixture to cool to room temperature. Dilute the mixture with water and filter through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with additional water.

  • Product Isolation: Transfer the filtrate to a beaker. Carefully acidify the filtrate with concentrated HCl until the pH is approximately 3-4. A precipitate of 2-quinolinecarboxylic acid will form.

  • Purification:

    • Collect the crude solid product by vacuum filtration and wash with cold deionized water.

    • To purify, dissolve the crude product in a saturated sodium bicarbonate solution.

    • Filter the solution to remove any remaining impurities.

    • Re-precipitate the pure acid by slowly adding HCl to the filtrate until the pH is acidic.

    • Collect the purified white solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Characterization:

  • Melting Point: 156-157 °C[17]

  • Appearance: White to off-white crystalline solid.

Protocol 2: Controlled Oxidation using Potassium Permanganate (KMnO₄)

This classic method uses a powerful oxidant. The key to success is controlling the reaction temperature and stoichiometry to prevent degradation of the quinoline ring.

Rationale: The oxidation is typically performed in a neutral or slightly alkaline aqueous medium. The KMnO₄ is reduced to manganese dioxide (MnO₂), a brown solid, which is then removed. Acidification of the resulting potassium salt of the carboxylic acid yields the final product.

Materials:

  • 2-Methylquinoline (1.0 eq)

  • Potassium Permanganate (KMnO₄, ~3.0 eq)

  • Sodium Carbonate (Na₂CO₃)

  • Deionized Water

  • Sodium Bisulfite (NaHSO₃) or Ethanol (for quenching)

  • Hydrochloric Acid (HCl), concentrated

Procedure:

  • Reaction Setup: In a large round-bottom flask (the reaction can foam), add 2-methylquinoline (1.0 eq), a small amount of sodium carbonate, and a significant volume of water.

  • KMnO₄ Addition: While stirring vigorously, slowly add a solution of potassium permanganate (approx. 3.0 eq) in water. The addition should be portion-wise or via a dropping funnel to control the exothermic reaction. Maintain the temperature below 50°C using an ice bath if necessary.

  • Reaction Time: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours until the purple color of the permanganate has disappeared, indicating the reaction is complete. A brown precipitate of MnO₂ will be present.

  • Workup:

    • Cool the reaction mixture and filter off the brown MnO₂ precipitate. Wash the filter cake thoroughly with hot water to recover all the product.

    • Optional Quench: To the combined filtrate, add a small amount of sodium bisulfite or ethanol to destroy any remaining KMnO₄.

  • Product Isolation:

    • Concentrate the clear filtrate by heating to reduce its volume.

    • Allow the solution to cool. Carefully acidify the solution with concentrated HCl.

    • 2-Quinolinecarboxylic acid will precipitate out of the solution.

  • Purification:

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure product.

    • Dry the purified crystals under vacuum.

Mechanistic Insight: The Oxidation Pathway

Understanding the reaction mechanism helps in troubleshooting and optimizing the protocol. The pathways for SeO₂ and KMnO₄ are fundamentally different.

G cluster_seo2 Selenium Dioxide Mechanism cluster_kmno4 Potassium Permanganate Mechanism start_Se 2-Methylquinoline + SeO₂ ene Ene Reaction start_Se->ene rearrange [2,3]-Sigmatropic Rearrangement ene->rearrange hydrate Hydration & Elimination rearrange->hydrate aldehyde 2-Quinoline- carboxaldehyde hydrate->aldehyde acid_Se 2-Quinoline- carboxylic Acid aldehyde->acid_Se Further Oxidation start_K 2-Methylquinoline + MnO₄⁻ h_abstract H-Atom Abstraction start_K->h_abstract radical Benzylic Radical Intermediate h_abstract->radical oxygenation Stepwise Oxygenation radical->oxygenation acid_K 2-Quinoline- carboxylic Acid oxygenation->acid_K

Caption: Simplified proposed mechanisms for the oxidation of 2-methylquinoline.

Comparative Data Summary

ParameterProtocol 1: Selenium DioxideProtocol 2: Potassium Permanganate
Primary Reagent Selenium Dioxide (SeO₂)Potassium Permanganate (KMnO₄)
Selectivity High; can isolate aldehyde intermediate.[8][9]Moderate; risk of ring cleavage.[3]
Typical Solvent Pyridine, DioxaneWater
Temperature Reflux (e.g., 115-140 °C)Room Temp to moderate heat (<50 °C)
Key Advantages High selectivity for sensitive substrates.Low cost of reagents, simple setup.
Key Disadvantages Toxicity and cost of selenium reagent.Can be difficult to control, lower yields.
Workup Complexity Filtration of elemental selenium.Filtration of large amounts of MnO₂.

References

  • Taylor, E. C., & Shvo, Y. (1986). Oxidation of Methylquinolines with Nickel Peroxide. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 16(7), 939-945.
  • Chemistry Learner. (2020, April 6). Oxidation of 2-methyl Quinoline: choice of proper reagent and complete mechanism. YouTube. Retrieved from [Link]

  • Zhang, Z., Tan, J., & Wang, Z. (2008). A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Organic Letters, 10(2), 173-175. Retrieved from [Link]

  • Yari, M., Zolfagharinia, E., Zolfi, L., Taherpour, A. A., & Zolfi, M. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3333-3342. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 15. Retrieved from [Link]

  • Wang, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. Retrieved from [Link]

  • Wang, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6987-6997. Retrieved from [Link]

  • Zhang, Z., Tan, J., & Wang, Z. (2008). A facile synthesis of 2-methylquinolines via Pd-catalyzed aza-wacker oxidative cyclization. Organic Letters, 10(2), 173-5. Retrieved from [Link]

  • Human Metabolome Database. (2005). Quinaldic acid (HMDB0000842). Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Deprotonation of 2- and 3-methylquinoline. Retrieved from [Link]

  • Shaikh, N., et al. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research. Retrieved from [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Gaponik, P. N., & Voitekhovich, S. V. (2006). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). Chemistry of Heterocyclic Compounds, 42(4), 529-553.
  • IPCS. (n.d.). ICSC 0071 - QUINOLINE. Retrieved from [Link]

  • Shaikh, N., et al. (2000). Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines. Journal of Chemical Research.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Zhour, M. X. (2012). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia State University. Retrieved from [Link]

  • Shavel, J. (1941). U.S. Patent No. 2,109,954. Washington, DC: U.S.
  • Młochowski, J., & Kloc, K. (2015). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Current Organic Chemistry, 19(24), 2452-2479. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Potassium Permanganate. Retrieved from [Link]

  • Penn, J. H., et al. (1994). A Procedure for Preparation of 2-Methylquinoline-4-carboxylic Acids.

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Application Note & Protocols: Strategies for the Synthesis of Quinoline-2-Carboxylic Acid Esters and Amides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif of paramount importance in medicinal chemistry and materials science. Specifically, derivatives of quinoline-2-carboxylic acid are integral components of numerous therapeutic agents, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][[“]] The efficient and versatile synthesis of quinoline-2-carboxylic acid esters and amides is therefore a critical task for researchers in drug discovery and development, enabling extensive structure-activity relationship (SAR) studies.[3]

This guide provides a detailed overview of robust synthetic strategies for accessing the quinoline-2-carboxylic acid core and subsequently converting it into valuable ester and amide derivatives. We will explore both classical and modern methodologies, offering in-depth mechanistic insights and field-proven, step-by-step protocols designed for practical application in a research setting.

Part 1: Synthesis of the Quinoline-2-Carboxylic Acid Core via Friedländer Annulation

The Friedländer synthesis is a powerful and direct method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester.[4][5][6] The reaction can be catalyzed by either acids or bases, making it a versatile choice for various substrates.[4][6]

Reaction Mechanism

The causality behind the Friedländer synthesis lies in a sequence of condensation and cyclization steps. While two primary pathways are proposed, they both converge on the formation of the quinoline ring.[4]

  • Pathway A (Aldol First): The reaction initiates with an aldol-type condensation between the 2-aminoaryl ketone (e.g., 2-aminobenzophenone) and the α-methylene ketone (e.g., ethyl pyruvate). This is the rate-limiting step. The resulting aldol adduct rapidly dehydrates to form an α,β-unsaturated carbonyl intermediate.

  • Pathway B (Schiff Base First): Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the 2-amino group and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type reaction.

  • Cyclization and Aromatization: Both pathways lead to a dihydroquinoline intermediate, which then undergoes a final dehydration/aromatization step to yield the stable quinoline product.

The choice of catalyst (acid or base) is crucial as it influences the reaction rate and can help to avoid side reactions, such as the self-condensation of the α-methylene ketone under basic conditions.[6] Modern protocols often employ catalysts like p-toluenesulfonic acid (p-TsOH) or iodine to drive the reaction efficiently under milder conditions.[4][5]

Friedlander_Mechanism cluster_pathwayA Pathway A: Aldol First cluster_pathwayB Pathway B: Schiff Base First 2_Aminoaryl_Ketone 2-Aminoaryl Ketone Aldol_Adduct Aldol Adduct 2_Aminoaryl_Ketone->Aldol_Adduct + α-Methylene Ketone (Rate-Limiting) Schiff_Base Schiff Base 2_Aminoaryl_Ketone->Schiff_Base + α-Methylene Ketone Alpha_Methylene_Ketone α-Methylene Ketone (e.g., Ethyl Pyruvate) Unsaturated_Intermediate α,β-Unsaturated Intermediate Aldol_Adduct->Unsaturated_Intermediate - H₂O Dihydroquinoline Dihydroquinoline Intermediate Unsaturated_Intermediate->Dihydroquinoline Intramolecular Cyclization Cyclized_Intermediate_B Aldol Adduct Schiff_Base->Cyclized_Intermediate_B Intramolecular Aldol Reaction Cyclized_Intermediate_B->Dihydroquinoline - H₂O Quinoline Quinoline-2-Carboxylic Acid Ester Dihydroquinoline->Quinoline Aromatization (- H₂O)

Caption: Proposed reaction mechanisms for the Friedländer quinoline synthesis.

Experimental Protocol: Friedländer Synthesis using p-TsOH

This protocol describes a general and reliable procedure for synthesizing an ethyl quinoline-2-carboxylate derivative using p-toluenesulfonic acid as a catalyst.[7] This choice is justified by its efficiency, ease of handling, and effectiveness in promoting the necessary dehydration steps under relatively mild conditions.

Materials:

  • 2-Aminobenzaldehyde (1.0 mmol, 1.0 eq)

  • Ethyl pyruvate (1.2 mmol, 1.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 10 mol%)

  • Ethanol (or Toluene), 5 mL

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzaldehyde (1.0 eq), ethanol (5 mL), and ethyl pyruvate (1.2 eq).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (10 mol%) to the stirring solution.

  • Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C for ethanol). The use of reflux ensures sufficient thermal energy to overcome the activation barrier of the initial condensation and subsequent cyclization steps.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the 2-aminobenzaldehyde spot indicates reaction completion, typically within 4-8 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (20 mL).

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize the acidic catalyst, followed by brine (1 x 15 mL) to remove residual water.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure ethyl quinoline-2-carboxylate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Derivatization of Quinoline-2-Carboxylic Acid

Once the quinoline-2-carboxylic acid core is obtained (either through synthesis or commercial acquisition), it can be readily converted into its corresponding esters and amides. These derivatives are often more biologically active or possess improved pharmacokinetic properties compared to the parent acid.

Synthesis of Quinoline-2-Carboxamides via Amide Coupling

Direct amidation using modern coupling reagents is a highly efficient, one-pot method that avoids the need to isolate sensitive intermediates like acyl chlorides.[3] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are superior because they rapidly form a highly activated ester intermediate, minimize racemization (if applicable), and lead to high yields with short reaction times.[8]

Materials:

  • Quinoline-2-carboxylic acid (1.0 mmol, 1.0 eq)

  • Desired primary or secondary amine (1.1 mmol, 1.1 eq)

  • HATU (1.1 mmol, 1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), 5 mL

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add quinoline-2-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq).

  • Solvent and Base Addition: Dissolve the solids in anhydrous DMF (5 mL). The choice of a polar aprotic solvent like DMF ensures all reagents remain in solution. Add DIPEA (2.5 eq) to the mixture. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction.[8]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-12 hours. Monitor progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate (30 mL).

    • Wash the organic layer with water (2 x 20 mL), 5% aqueous lithium chloride (to remove DMF), saturated sodium bicarbonate solution (2 x 20 mL), and finally, brine (1 x 20 mL).

  • Purification and Characterization: Dry the organic phase over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography to yield the desired quinoline-2-carboxamide.[3] Confirm the product's identity and purity via spectroscopic methods.

Amide_Coupling_Workflow start Start: Assemble Reagents reagents Quinoline-2-COOH Amine HATU, DIPEA, DMF start->reagents stir Stir at RT (2-12 h) reagents->stir monitor Monitor via TLC stir->monitor monitor->stir Incomplete workup Aqueous Workup (EtOAc, H₂O, NaHCO₃, Brine) monitor->workup Reaction Complete purify Purify (Column Chromatography) workup->purify product Final Product: Quinoline-2-Carboxamide purify->product

Caption: Workflow for HATU-mediated synthesis of quinoline-2-carboxamides.

Synthesis of Quinoline-2-Carboxylic Acid Esters

While classical Fischer esterification (acid and alcohol with a strong acid catalyst) is an option, a more robust and widely applicable method involves converting the carboxylic acid to a more reactive acyl chloride intermediate first.[1] This two-step process ensures high conversion even with sterically hindered alcohols and avoids the harsh conditions of strong acid catalysis. Using thionyl chloride (SOCl₂) is a common and effective choice for this transformation.[9]

Step A: Synthesis of Quinoline-2-Carbonyl Chloride

Materials:

  • Quinoline-2-carboxylic acid (1.0 mmol, 1.0 eq)

  • Thionyl chloride (SOCl₂) (5.0 mmol, 5.0 eq)

  • Anhydrous Toluene (3 mL)

  • Catalytic amount of anhydrous DMF (1-2 drops)

Procedure:

  • Reaction Setup: In a flame-dried flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ gas), suspend quinoline-2-carboxylic acid (1.0 eq) in anhydrous toluene (3 mL).

  • Reagent Addition: Add thionyl chloride (5.0 eq) to the suspension. Add one drop of DMF, which acts as a catalyst to facilitate the reaction.[3]

  • Heating: Heat the mixture to reflux (approx. 80°C) for 2-4 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Isolation: Cool the reaction mixture and remove all volatile components (excess SOCl₂ and toluene) under high vacuum. The resulting crude quinoline-2-carbonyl chloride is often used directly in the next step without further purification.

Step B: Reaction with Alcohol

Materials:

  • Crude quinoline-2-carbonyl chloride (from Step A, ~1.0 mmol)

  • Desired alcohol (e.g., ethanol, phenol) (1.5 mmol, 1.5 eq)

  • Anhydrous Dichloromethane (DCM), 5 mL

  • Triethylamine (TEA) or Pyridine (2.0 mmol, 2.0 eq)

Procedure:

  • Reaction Setup: Dissolve the crude acyl chloride in anhydrous DCM (5 mL) under an inert atmosphere and cool the solution to 0 °C in an ice bath. This prevents side reactions with the highly reactive acyl chloride.

  • Nucleophile Addition: In a separate flask, prepare a solution of the desired alcohol (1.5 eq) and triethylamine (2.0 eq) in DCM (2 mL). Add this solution dropwise to the cold acyl chloride solution. The base (TEA) is essential to scavenge the HCl produced.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate. Purify the crude ester by column chromatography.

Comparative Summary of Methods

MethodTypeKey ReagentsConditionsAdvantagesLimitations
Friedländer Synthesis Ring Formation2-Aminoaryl ketone, α-Methylene ketone, Acid/Base catalystRefluxConvergent, builds core directlySubstrate scope can be limited; regioselectivity issues with unsymmetrical ketones.[6]
HATU Coupling AmidationCarboxylic acid, Amine, HATU, DIPEARoom TempHigh yields, fast, mild, low racemization, one-potCost of coupling reagent
Acyl Chloride Esterification / AmidationCarboxylic acid, SOCl₂, Alcohol/Amine, BaseReflux, then 0°C to RTHighly reactive intermediate, drives reaction to completion, broad scopeTwo steps, moisture sensitive intermediate, harsh reagent (SOCl₂).[1][3]

Conclusion

The synthesis of quinoline-2-carboxylic acid esters and amides can be achieved through reliable and scalable synthetic routes. The Friedländer annulation offers a classic and effective method for constructing the core heterocyclic system. For subsequent derivatization, modern amide coupling reagents like HATU provide a mild and highly efficient one-pot solution for amide synthesis, while the two-step acyl chloride method remains a robust and versatile strategy for creating both esters and amides. The choice of method should be guided by the specific substrate, desired scale, and available resources, with the protocols provided herein serving as a validated starting point for further investigation.

References

use of 8-(Trifluoromethyl)quinoline-2-carboxylic acid in cancer research

Author: BenchChem Technical Support Team. Date: January 2026

Application & Protocol Guide

Harnessing Quinoline Carboxylic Acids in Oncology Research: A Focus on Dihydroorotate Dehydrogenase (DHODH) Inhibition

Senior Application Scientist Note: This guide addresses the therapeutic potential of quinoline-based compounds in cancer research, with a specific focus on the class of molecules to which 8-(Trifluoromethyl)quinoline-2-carboxylic acid belongs. While direct and extensive research on this specific molecule is emerging, it is structurally analogous to a well-established class of anticancer agents: quinoline-based inhibitors of Dihydroorotate Dehydrogenase (DHODH). This document will use the extensively studied DHODH inhibitor, Brequinar (a quinoline derivative) , as a representative model to provide a robust framework for investigating the anticancer properties of novel quinoline carboxylic acids. The principles, pathways, and protocols described herein are directly applicable to the study of this compound and similar analogs.

Scientific Introduction: The Quinoline Scaffold and DHODH as a Therapeutic Target

The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anticancer properties.[1][2][3] Quinoline derivatives exert their effects through diverse mechanisms such as inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis.[1][4] A critical and validated target for this class of compounds is Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[5][6]

Rapidly proliferating cells, a hallmark of cancer, have a high demand for nucleotides to sustain DNA and RNA synthesis.[5][6] DHODH catalyzes the fourth and rate-limiting step in de novo pyrimidine synthesis—the oxidation of dihydroorotate to orotate.[5][7] Consequently, inhibiting DHODH effectively starves cancer cells of the essential pyrimidine building blocks, leading to cell cycle arrest and apoptosis, making it an attractive therapeutic target in oncology.[6][7][8] Brequinar, a potent quinoline-based DHODH inhibitor, has demonstrated significant anti-proliferative effects and serves as a foundational tool for understanding this mechanism.[5][7][9]

Mechanism of Action: Pyrimidine Starvation via DHODH Inhibition

The primary mechanism of action for quinoline carboxylic acid-based DHODH inhibitors is the competitive inhibition of the enzyme's activity. DHODH is a mitochondrial enzyme that utilizes a flavin mononucleotide (FMN) cofactor. Brequinar and similar compounds are thought to bind to the ubiquinone-binding site of the enzyme, blocking the electron transfer step necessary for the conversion of dihydroorotate to orotate.[5]

This enzymatic blockade leads to two primary downstream consequences:

  • Depletion of Pyrimidine Pools: The inhibition of DHODH leads to a rapid decrease in the intracellular pool of orotate and subsequent pyrimidine nucleotides like UMP, CTP, and TTP.[6] This shortage of essential building blocks halts DNA and RNA synthesis.

  • Cell Cycle Arrest and Apoptosis: Cells sense this metabolic stress and arrest their progression through the cell cycle, typically at the G1/S phase transition, to prevent catastrophic DNA replication errors.[10] Prolonged pyrimidine starvation ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

The diagram below illustrates the central role of DHODH in the pyrimidine synthesis pathway and the inhibitory effect of quinoline-based compounds.

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Pathway De Novo Pyrimidine Synthesis cluster_Inhibition Therapeutic Intervention cluster_Cellular_Response Cellular Response DHODH DHODH (Dihydroorotate Dehydrogenase) Orotate Orotate DHODH->Orotate Oxidation Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Dihydroorotate->DHODH UMP UMP Orotate->UMP PRPP Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) Nucleotides dUTP, dCTP, dTTP UMP->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Nucleotides->Cell_Cycle_Arrest Depletion leads to Inhibitor 8-(Trifluoromethyl)quinoline- 2-carboxylic acid (e.g., Brequinar) Inhibitor->DHODH Inhibition Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Prolonged arrest induces

Caption: Mechanism of DHODH inhibition by quinoline carboxylic acids.

Experimental Protocols & Methodologies

The following protocols provide a framework for evaluating the anticancer efficacy of this compound by investigating its effects on cell proliferation, DHODH target engagement, and cell cycle progression.

Protocol 1: In Vitro Antiproliferative Activity Assessment (SRB Assay)

This protocol determines the dose-dependent cytotoxic effect of the test compound on cancer cell lines. The Sulforhodamine B (SRB) assay is a reliable method for measuring cell density based on the measurement of cellular protein content.[11]

A. Materials

  • Cancer cell lines (e.g., MCF-7 breast cancer, PC3 prostate cancer, HCT-116 colon cancer)[4][12][13]

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS)

  • This compound (Test Compound)

  • Brequinar (Positive Control)

  • DMSO (Vehicle Control)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution (10 mM, pH 10.5)

  • 96-well microplates

B. Step-by-Step Procedure

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: Prepare a 2X serial dilution of the Test Compound and Brequinar in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium containing DMSO (vehicle control) and untreated wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 5%) and incubate for 1 hour at 4°C to fix the cells.[11]

  • Washing: Discard the supernatant and wash the plates 5 times with slow-running tap water. Allow plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly discard the SRB solution and wash the plates 5 times with 1% acetic acid to remove unbound dye. Allow plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

C. Data Analysis & Expected Results Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage inhibition against the log concentration of the compound and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

CompoundCell LineIC₅₀ (µM)
Test Compound MCF-7Experimental Value
Test Compound PC3Experimental Value
Brequinar (Control) MCF-7~0.05 - 0.2
Brequinar (Control) PC3~0.1 - 0.5

Table 1: Example data table for summarizing antiproliferative activity. IC₅₀ values for Brequinar are representative.

Protocol 2: Target Engagement - Uridine Rescue Assay

This assay confirms that the observed cytotoxicity is due to the inhibition of the de novo pyrimidine synthesis pathway. If the compound's effect is on-target (i.e., DHODH inhibition), the addition of exogenous uridine should bypass the enzymatic block and rescue cell viability.[14]

A. Materials

  • All materials from Protocol 1

  • Uridine solution (sterile-filtered, 100 mM stock in water)

B. Step-by-Step Procedure

  • Assay Setup: Follow steps 1 and 2 of Protocol 1. Prepare two identical sets of plates.

  • Uridine Co-treatment: To one set of plates, add uridine to the treatment media to a final concentration of 100-200 µM. The other plate will not receive uridine.

  • Incubation & Analysis: Incubate both sets of plates for 72 hours. Proceed with the SRB assay (Protocol 1, steps 4-9) for both plates.

  • Data Analysis: Calculate the IC₅₀ values for the Test Compound in the presence and absence of uridine.

C. Expected Results A significant rightward shift (increase) in the IC₅₀ value in the presence of uridine indicates that the compound's primary mechanism of action is the inhibition of pyrimidine synthesis.

Caption: Workflow for the Uridine Rescue Assay.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to determine if the test compound induces cell cycle arrest.

A. Materials

  • Cancer cell line (e.g., HCT-116)

  • 6-well plates

  • Test Compound, Brequinar, DMSO

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cold 70% Ethanol

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow Cytometer

B. Step-by-Step Procedure

  • Cell Culture: Seed 0.5 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.

  • Treatment: Treat cells with the Test Compound and Brequinar at their respective IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a DMSO vehicle control.

  • Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. Add 4.5 mL of cold 70% ethanol dropwise while vortexing gently to fix the cells. Store at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

C. Data Analysis & Expected Results Use cell cycle analysis software (e.g., FlowJo, ModFit) to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G1 phase and a corresponding decrease in the S and G2/M phases would be indicative of a G1/S checkpoint arrest, consistent with DHODH inhibition.[10]

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle (DMSO) ~45%~35%~20%
Test Compound (IC₅₀) Experimental ValueExperimental ValueExperimental Value
Brequinar (IC₅₀) >65%<20%<15%

Table 2: Example data table for summarizing cell cycle analysis. Control values are representative.

Trustworthiness & Self-Validation

The experimental plan described above is designed to be self-validating.

  • Orthogonal Assays: The use of both a general cytotoxicity assay (SRB) and a specific mechanistic assay (Uridine Rescue) provides two independent lines of evidence.

  • Positive Control: The inclusion of a well-characterized DHODH inhibitor like Brequinar serves as a benchmark for the expected biological effects.[9][14]

  • Dose-Response Relationship: Establishing a clear dose-response curve in the proliferation and cell cycle assays ensures the observed effects are not artifacts.

By following this integrated approach, researchers can confidently characterize the anticancer potential of this compound and validate its mechanism of action as a DHODH inhibitor.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic Chemistry.
  • Brequinar - Wikipedia. Wikipedia. Available at: [Link]

  • New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. MDPI. Available at: [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. National Institutes of Health (NIH). Available at: [Link]

  • Novel mechanisms of brequinar sodium immunosuppression on T cell activation. PubMed. Available at: [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • What are DHODH inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. Available at: [Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. PubMed. Available at: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. National Institutes of Health (NIH). Available at: [Link]

  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. R Discovery. Available at: [Link]

  • Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. PubMed. Available at: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. Available at: [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science. Available at: [Link]

Sources

Application Notes and Protocols for the Development of Antimicrobial Agents Based on 8-(Trifluoromethyl)quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Forward

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. Quinoline derivatives have historically been a rich source of antimicrobial agents, with the fluoroquinolones being a prominent class of DNA gyrase inhibitors.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 8-(Trifluoromethyl)quinoline-2-carboxylic acid as a potential antimicrobial agent. While specific data on this particular molecule is nascent, the protocols outlined herein are based on established methodologies for analogous compounds and provide a robust framework for its synthesis, antimicrobial characterization, and mechanistic evaluation.

Introduction to this compound

This compound is a heterocyclic aromatic compound belonging to the quinoline class. The quinoline scaffold is a key pharmacophore in numerous clinically successful drugs.[2] The presence of a carboxylic acid at the 2-position and a trifluoromethyl group at the 8-position are key structural features that may confer potent antimicrobial activity. The trifluoromethyl group can enhance metabolic stability and cell membrane permeability, while the carboxylic acid moiety is often crucial for interaction with biological targets.[3]

The proposed investigation of this molecule is predicated on the hypothesis that, like other quinoline carboxylic acids, it may exhibit broad-spectrum antibacterial activity by targeting essential bacterial enzymes.

Chemical Structure

G cluster_0 Synthesis of this compound A 2-Amino-3-(trifluoromethyl)benzaldehyde C Doebner-von Miller Reaction (Acid-catalyzed cyclization) A->C B Pyruvic acid B->C D 8-(Trifluoromethyl)-2-methylquinoline C->D Formation of quinoline ring E Oxidation (e.g., SeO2 or KMnO4) D->E F This compound E->F Oxidation of methyl group

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol

Materials:

  • 2-Amino-3-(trifluoromethyl)benzaldehyde

  • Pyruvic acid

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Selenium dioxide (SeO₂) or Potassium permanganate (KMnO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

Step 1: Synthesis of 8-(Trifluoromethyl)-2-methylquinoline

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-(trifluoromethyl)benzaldehyde (1 equivalent) in ethanol.

  • Slowly add pyruvic acid (1.2 equivalents) to the solution while stirring.

  • Carefully add concentrated hydrochloric acid (catalytic amount) to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 8-(trifluoromethyl)-2-methylquinoline.

Step 2: Oxidation to this compound

  • In a round-bottom flask, suspend 8-(trifluoromethyl)-2-methylquinoline (1 equivalent) in a suitable solvent such as pyridine or a mixture of t-butanol and water.

  • Add the oxidizing agent, for example, selenium dioxide (2.2 equivalents) or potassium permanganate (3 equivalents), in portions.

  • Heat the reaction mixture to reflux for 12-24 hours, or until TLC indicates the consumption of the starting material.

  • Cool the mixture and, if using KMnO₄, filter off the manganese dioxide. If using SeO₂, carefully filter the selenium byproduct.

  • Acidify the filtrate with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

  • Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Rationale: The Doebner-von Miller reaction is a classic and reliable method for constructing the quinoline ring system. The subsequent oxidation of the methyl group at the 2-position is a standard transformation to introduce the carboxylic acid functionality, which is often essential for the biological activity of this class of compounds.

Evaluation of Antimicrobial Activity

A critical step in the development of a new antimicrobial agent is the determination of its in vitro activity against a panel of clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters to quantify this activity.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. [4][5][6] Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

  • This compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a 0.5 McFarland standard suspension of each bacterial strain in sterile saline, corresponding to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the bacterial suspension in MHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare a serial two-fold dilution of the this compound stock solution in MHB in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.125 µg/mL).

  • Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Include a growth control (no compound) and a sterility control (no bacteria) for each plate.

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or a microplate reader. [5][6]

Protocol for Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. [7] Procedure:

  • Following the determination of the MIC, take a 10-100 µL aliquot from each well that shows no visible growth.

  • Spread the aliquot onto a drug-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving. [7]

Data Presentation
CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)E. faecalis (ATCC 29212)
MIC (µg/mL)
This compoundTBDTBDTBDTBD
CiprofloxacinTBDTBDTBDTBD
MBC (µg/mL)
This compoundTBDTBDTBDTBD
CiprofloxacinTBDTBDTBDTBD
Caption: Table for recording MIC and MBC values. TBD: To Be Determined.

Investigation of the Mechanism of Action

Based on the structural similarity to fluoroquinolones, a primary hypothesized mechanism of action for this compound is the inhibition of bacterial DNA gyrase. Additionally, effects on bacterial cell membrane integrity should be investigated.

DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase. [8][9]

cluster_1 DNA Gyrase Inhibition Assay Workflow A Relaxed Plasmid DNA C Incubation with Test Compound A->C B DNA Gyrase + ATP B->C D Agarose Gel Electrophoresis C->D E Supercoiled DNA (No Inhibition) D->E Lower band F Relaxed DNA (Inhibition) D->F Upper band

Caption: Workflow for the DNA gyrase inhibition assay.

Protocol:

  • Prepare a reaction mixture containing DNA gyrase assay buffer, relaxed pBR322 plasmid DNA, and ATP.

  • Add varying concentrations of this compound to the reaction tubes. Include a positive control (e.g., Ciprofloxacin) and a no-drug control.

  • Initiate the reaction by adding E. coli DNA gyrase.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding a stop buffer containing SDS and a loading dye.

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining with ethidium bromide. Inhibition of DNA gyrase is indicated by the presence of relaxed plasmid DNA, which migrates slower than supercoiled DNA.

Bacterial Cell Membrane Permeability Assay

This assay utilizes fluorescent dyes to assess damage to the bacterial cell membrane. [3][10] Protocol:

  • Grow a bacterial culture to the mid-logarithmic phase and resuspend the cells in a suitable buffer (e.g., PBS).

  • Add a fluorescent probe, such as propidium iodide (PI), which can only enter cells with compromised membranes and fluoresces upon binding to DNA.

  • Add this compound at various concentrations to the bacterial suspension.

  • Monitor the increase in fluorescence over time using a fluorometer.

  • A significant increase in fluorescence compared to the untreated control indicates that the compound disrupts the bacterial cell membrane.

Conclusion

The protocols detailed in this document provide a comprehensive framework for the initial stages of developing this compound as a potential antimicrobial agent. Through systematic synthesis, rigorous antimicrobial susceptibility testing, and targeted mechanistic studies, researchers can effectively evaluate the potential of this and other novel quinoline derivatives to address the urgent need for new antibiotics.

References

  • ResearchGate. (n.d.). Results for antimicrobial activities of compounds 8a-C. | Download Table. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Retrieved from [Link] [1]22. PrepChem. (n.d.). Synthesis of 4-hydroxy-8-trifluoromethyl-3-quinoline-carboxylic acid chloride. Retrieved from [Link]

  • National Institutes of Health. (2022, October 12). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • PubChem. (n.d.). 2-(trifluoromethyl)quinoline-8-carboxylic Acid. Retrieved from [Link]

  • PubMed. (2020, April 21). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Retrieved from [Link]

  • ResearchGate. (2025, December 6). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues of Quinoline-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline-2-carboxamides are a cornerstone scaffold in modern medicinal chemistry, exhibiting a vast spectrum of biological activities.[1] However, the inherent aromatic and often lipophilic nature of these compounds frequently leads to poor aqueous solubility.[2] This is a significant bottleneck in drug discovery, impeding everything from initial in vitro high-throughput screening to later-stage ADME-Tox studies. Over 70% of new chemical entities are poorly soluble, a challenge that can mask true potency and lead to inaccurate structure-activity relationship (SAR) data.[2]

This guide is designed for researchers, scientists, and drug development professionals. It provides a structured approach to diagnosing and overcoming solubility challenges with quinoline-2-carboxamide derivatives, blending foundational scientific principles with field-proven laboratory protocols.

Frequently Asked Questions (FAQs)

Q1: Why are my quinoline-2-carboxamide derivatives so poorly soluble in aqueous media?

A: The quinoline core is an aromatic heterocyclic system, which is inherently hydrophobic. The addition of a carboxamide group can either increase or decrease solubility depending on the substituents. Often, medicinal chemistry efforts to increase potency involve adding lipophilic groups, which further decreases aqueous solubility.[2][3] The final solubility is a complex interplay of factors including molecular weight, crystal lattice energy, and the electronic properties of substituents on the quinoline and carboxamide moieties.[1]

Q2: My compound, dissolved in a DMSO stock, precipitated immediately when I diluted it into my aqueous assay buffer. What happened and what should I do?

A: This is a very common phenomenon known as "crashing out".[4] Your compound is highly soluble in the organic co-solvent (DMSO) but exceeds its thermodynamic solubility limit when the concentration of DMSO is drastically lowered upon dilution into the aqueous buffer.

  • Immediate Steps:

    • Lower the Final Concentration: Your target concentration may be too high. Perform a serial dilution to determine the highest concentration that remains in solution.[2]

    • Increase Final DMSO Concentration: A modest increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might be sufficient. However, always run a vehicle control with the identical DMSO concentration to ensure it doesn't affect your assay's performance.[2] Note that DMSO concentrations above 1% can be cytotoxic or interfere with many biological assays.[2]

    • Visual Inspection: Always visually inspect your diluted compound in the final assay buffer for turbidity or precipitate before starting an experiment.[5]

Q3: I'm observing high variability and poor reproducibility in my bioassay results. Could this be a solubility issue?

A: Absolutely. Poor solubility is a primary cause of inconsistent assay data. If your compound is not fully dissolved, the actual concentration in the assay wells will be inconsistent and lower than intended, leading to unreliable IC50 values and flawed SAR.[5] Before repeating the assay, you must confirm the solubility of your compound under the exact assay conditions.

Q4: How do I quantitatively measure the solubility of my compound?

A: A preliminary solubility test is crucial. The most common method is the shake-flask method, where an excess of the compound is equilibrated in the buffer of interest, followed by separation of the undissolved solid (via centrifugation or filtration) and quantification of the dissolved compound in the supernatant.[6] Analytical techniques like HPLC-UV, LC-MS, or UV-Vis spectroscopy are then used to determine the concentration.[7][8]

Solubility Troubleshooting: A Decision-Making Workflow

For a systematic approach to tackling solubility problems, follow this workflow. Start with the simplest and most accessible methods before proceeding to more complex formulation strategies.

G start Compound Precipitates or Assay is Irreproducible q1 Is the final concentration above 10 µM? start->q1 step1 Try lowering the final concentration. q1->step1 Yes q2 Is the final DMSO concentration <0.5%? q1->q2 No end_success Solubility Issue Resolved step1->end_success step2 Increase final DMSO (up to 1%, run vehicle control). q2->step2 Yes q3 Is the quinoline N ionizable (basic)? q2->q3 No step2->end_success step3 Adjust pH to 1-2 units below compound pKa. q3->step3 Yes q4 Is the assay compatible with excipients? q3->q4 No / Unsure step3->end_success step4 Use Solubilizing Excipients: - Cyclodextrins - Surfactants (e.g., Tween-80) q4->step4 Yes step5 Advanced Formulation: - Solid Dispersions - Nanosuspensions q4->step5 No / Insufficient step4->end_success step5->end_success end_fail Consult Formulation Specialist step5->end_fail

Caption: Decision tree for troubleshooting solubility issues.

In-Depth Troubleshooting Guides & Protocols
Guide 1: pH Adjustment
  • Problem: Your compound is insoluble in a neutral aqueous buffer (e.g., PBS pH 7.4).

  • Principle: The quinoline ring contains a basic nitrogen atom. By lowering the pH of the solution to 1-2 units below the compound's pKa, this nitrogen becomes protonated, forming a more soluble salt.[4][9][10] This is often the most effective and simplest initial strategy for ionizable compounds.[5]

  • Protocol: pH-Dependent Solubility Enhancement

    • Determine pKa: If not known, use computational tools (e.g., ACD/Labs, ChemAxon) to predict the pKa of the most basic nitrogen on the quinoline scaffold.

    • Buffer Selection: Choose a buffer system with adequate buffering capacity in the target acidic pH range (e.g., citrate for pH 3-6, MES for pH 5.5-6.7).

    • Preparation: Prepare the selected buffer at the target pH (e.g., pH 6.0).

    • Dissolution: Attempt to dissolve the quinoline-2-carboxamide derivative directly in the acidic buffer. Use of gentle warming or sonication can aid dissolution, but be mindful of compound stability.[5]

  • Causality & Trustworthiness: This method directly addresses the physicochemical properties of the molecule. By creating an acidic environment, you shift the equilibrium towards the protonated, charged, and thus more water-soluble form of the molecule. Always verify that the final pH of your solution is compatible with your biological assay, as pH shifts can impact cell viability or protein function.

Guide 2: Complexation with Cyclodextrins
  • Problem: pH adjustment is ineffective or incompatible with your assay, and you need to significantly increase aqueous solubility.

  • Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate the poorly soluble quinoline-2-carboxamide derivative, forming a water-soluble "inclusion complex" where the hydrophobic part of your molecule is shielded from the aqueous environment.[5][12]

  • Mechanism of Cyclodextrin Inclusion

    G cluster_0 Aqueous Environment cd cd_cavity Hydrophobic Cavity complex complex cd_label Hydrophilic Exterior cd_label->cd drug Poorly Soluble Quinoline Derivative drug_in_complex Quinoline Derivative complex_label Water-Soluble Inclusion Complex complex_label->complex

    Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

  • Protocol: Solubilization with HP-β-CD

    • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.

    • Prepare CD Solution: Prepare an aqueous solution of HP-β-CD in your desired buffer (e.g., 1-10% w/v).

    • Add Compound: Add an excess of your quinoline-2-carboxamide derivative to the CD solution.

    • Equilibrate: Stir or shake the mixture at room temperature for 24-48 hours to allow for complex formation.

    • Separate and Quantify: Centrifuge the suspension at high speed (e.g., >10,000 x g) to pellet the undissolved compound. Carefully collect the supernatant and determine the concentration of the dissolved compound via HPLC or spectroscopy.

  • Causality & Trustworthiness: This formulation approach creates a new molecular entity—the inclusion complex—with distinct solubility properties. The choice of CD and its concentration are critical variables that must be optimized.[13] It is essential to test the effect of the CD alone on your assay to ensure it does not cause interference.[14]

Guide 3: Solid Dispersions
  • Problem: You need to prepare a solid form of your compound with enhanced dissolution rates for in vivo studies or for preparing high-concentration aqueous stocks.

  • Principle: A solid dispersion involves dispersing the drug in an amorphous, hydrophilic polymer matrix.[2][15] When this solid is added to an aqueous medium, the polymer dissolves rapidly, releasing the drug as very fine, often amorphous particles. This high surface area and lack of crystal lattice energy dramatically increases the dissolution rate and apparent solubility.[16][17]

  • Workflow for Solid Dispersion Preparation (Solvent Evaporation Method)

    G start 1. Dissolve Drug & Polymer (e.g., PVP) in a Common Organic Solvent step2 2. Mix thoroughly to create a homogenous solution start->step2 step3 3. Evaporate solvent under reduced pressure (Rotovap) step2->step3 step4 4. Dry the resulting solid film under high vacuum step3->step4 step5 5. Mill or grind the film to obtain a fine powder step4->step5 end_node Solid Dispersion with Enhanced Solubility step5->end_node

    Caption: Workflow for preparing a solid dispersion via solvent evaporation.

  • Protocol: Preparation by Solvent Evaporation

    • Select Carrier: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).[18]

    • Dissolve: Dissolve both the quinoline-2-carboxamide derivative and the carrier in a suitable common volatile solvent (e.g., methanol, acetone).[18] A typical drug-to-carrier ratio to start with is 1:4 (w/w).

    • Evaporate: Remove the solvent using a rotary evaporator to form a thin film.

    • Dry: Dry the film under a high vacuum for several hours to remove any residual solvent.

    • Process: Scrape the solid dispersion from the flask and, if necessary, gently grind it into a fine powder.

  • Causality & Trustworthiness: This technique alters the solid-state properties of the drug, preventing it from crystallizing and presenting it to the aqueous medium in a high-energy, readily dissolvable amorphous form. Characterization by techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) is recommended to confirm the amorphous nature of the drug within the dispersion.

Summary of Solubilization Strategies
StrategyMechanismTypical ExcipientsProsCons
pH Adjustment Increases ionization of the basic quinoline nitrogen.Acidic buffers (Citrate, MES)Simple, inexpensive, highly effective for ionizable compounds.[9]Only applicable to ionizable compounds; assay must be compatible with the required pH.
Co-solvents Reduces the polarity of the solvent system.DMSO, Ethanol, PEG 400Simple to prepare stock solutions.Risk of "crashing out" upon dilution; potential for solvent toxicity in assays.[19]
Cyclodextrins Forms a water-soluble inclusion complex.HP-β-CD, SBE-β-CDSignificant solubility enhancement; can improve stability.[5][11]Can be expensive; potential for assay interference; requires optimization.
Surfactants Forms micelles that encapsulate the drug.Tween® 80, Pluronic® F-68Effective at low concentrations.Potential for cell toxicity; can interfere with protein-based assays.[5]
Solid Dispersions Reduces particle size to the molecular level and maintains an amorphous state.PVP, PEG, HPMCDramatically increases dissolution rate and apparent solubility.[17][20]More complex preparation; requires specialized equipment; potential for physical instability (recrystallization) over time.
Nanosuspensions Reduces particle size to the nanometer range, increasing surface area and dissolution velocity.[21][22]Various stabilizers (e.g., HPMC, Vitamin E TPGS)Significant increase in dissolution rate and saturation solubility; suitable for multiple administration routes.[23][24][25]Requires specialized equipment (e.g., high-pressure homogenizer, media mill); potential for crystal growth during storage.[21]
References
  • Technical Support Center: Overcoming Solubility Issues of Quinoline Deriv
  • Technical Support Center: Overcoming Quinoline Deriv
  • Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Request PDF.
  • Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline - Benchchem.
  • Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Deriv
  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC - PubMed Central.
  • Buy Quinoline-2-carboxamide | 5382-42-3 - Smolecule.
  • Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth - PubMed.
  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC - NIH.
  • SOLID DISPERSION: STR
  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC - NIH.
  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres - ResearchG
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed.
  • Nanosuspensions of poorly soluble drugs: preparation and development by wet milling - PubMed.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug - ResearchG
  • Solid dispersions: An evergreen solubil - JOCPR.
  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH.
  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds - Benchchem.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Public
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - SciSpace.
  • Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides - Benchchem.
  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - ResearchG
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - ResearchG
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchG
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • Cyclodextrins and Their Derivatives as Drug Stability Modifiers - MDPI.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - NIH.
  • The Impact of Cyclodextrins on the Physiology of Candida boidinii - NIH.
  • (PDF)

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Technical Support Center: Purification of 8-(Trifluoromethyl)quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 8-(Trifluoromethyl)quinoline-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound. The unique chemical properties imparted by the quinoline core, the carboxylic acid functional group, and the electron-withdrawing trifluoromethyl group present specific challenges and opportunities for purification. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate these challenges and achieve high purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound. Each answer provides not only a solution but also the underlying chemical principles to help you adapt the protocol to your specific context.

Q1: My yield is very low after performing a standard acid-base extraction. What are the likely causes and how can I fix it?

A1: Low yield after an acid-base extraction is a common and frustrating issue. The problem almost always lies in incomplete phase transfer or premature precipitation due to incorrect pH management.

Causality and Solution:

  • Incomplete Deprotonation: To extract your carboxylic acid into the aqueous basic layer, the acid must be fully converted to its water-soluble carboxylate salt.[1][2] A weak base like sodium bicarbonate (NaHCO₃) is generally sufficient. However, if the extraction is not vigorous or long enough, or if an insufficient amount of base is used, a significant portion of your product will remain in the organic layer.

    • Solution: Use a saturated NaHCO₃ solution and shake the separatory funnel vigorously for at least 2-3 minutes. Allow the layers to fully separate. Repeat the extraction on the organic layer 2-3 times to ensure complete transfer of the carboxylate salt to the aqueous phase.

  • Incorrect pH for Precipitation: To recover your product, you must acidify the combined aqueous layers to re-protonate the carboxylate, causing the neutral, water-insoluble carboxylic acid to precipitate.[3][4] The target pH should be well below the pKa of the carboxylic acid.

    • Solution: While stirring the aqueous solution (an ice bath can help), add a strong acid like 1M or 2M HCl dropwise. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the solution is strongly acidic (pH 1-2). A common mistake is stopping as soon as precipitation begins, leaving a significant amount of product dissolved as the salt. Ensure the precipitation is complete before proceeding to filtration.[3]

  • Emulsion Formation: The presence of surfactants or fine particulates can lead to the formation of a stable emulsion between the organic and aqueous layers, trapping your product at the interface.

    • Solution: To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase. Alternatively, gentle swirling or passing the mixture through a pad of Celite can be effective.

Step-by-Step Protocol: Optimized Acid-Base Extraction
  • Dissolve the crude this compound in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release CO₂ pressure.

  • Allow the layers to separate completely. Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer two more times with fresh sodium bicarbonate solution.

  • Combine all aqueous extracts in a large beaker and cool in an ice bath.

  • While stirring, slowly add 2M HCl dropwise until the pH is ~2. A precipitate should form.

  • Continue stirring in the ice bath for 15-30 minutes to maximize precipitation.

  • Collect the solid product by suction filtration, wash with cold deionized water, and dry under vacuum.[2]

Q2: I've purified my compound, but my NMR spectrum still shows persistent impurities. What are they and how do I get rid of them?

A2: Persistent impurities are often structurally similar to the target compound, making them difficult to remove by simple extraction or crystallization. For quinoline syntheses, these can include starting materials, regioisomers, or byproducts from side reactions.[5][6]

Identifying and Removing Impurities:

  • Neutral Impurities: If you have unreacted starting materials that lack an acidic or basic functional group, they should have been removed during the acid-base extraction. If they persist, it indicates the extraction was not efficient.

    • Solution: Re-subject the material to the optimized acid-base extraction protocol described in Q1.

  • Structurally Similar Acidic Impurities: If the synthesis could produce other acidic byproducts, they will co-extract with your product.

    • Solution 1: Recrystallization. This is the most powerful technique for removing small amounts of impurities from a solid product. The key is finding a solvent system where your product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in solution. A solvent screen is essential.

    • Solution 2: Flash Column Chromatography. This is the preferred method for separating compounds with different polarities. The trifluoromethyl group can alter the polarity of your molecule, so careful selection of the mobile phase is critical.[7]

Step-by-Step Protocol: Flash Column Chromatography
  • Adsorbent: Use standard silica gel (200-300 mesh).

  • Solvent System (Eluent): Start by determining an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

    • Pro-Tip: The presence of the carboxylic acid can cause streaking on the silica plate. Adding ~1% acetic acid to your eluent mixture will keep the carboxylic acid protonated and lead to much sharper spots and better separation on the column.

  • Column Packing: Pack the column with a slurry of silica gel in the nonpolar solvent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or dichloromethane. If it's not very soluble, you can adsorb it onto a small amount of silica gel (dry loading), which often gives better results.

  • Elution: Start with a low-polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC to identify and combine those containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified solid.

Frequently Asked Questions (FAQs)

Q3: What is the best overall purification strategy for this compound?

A3: A multi-step strategy is almost always the most effective approach. The optimal workflow depends on the nature and quantity of the impurities present in your crude material.

G crude Crude Product (Post-Workup) abe_q Are impurities primarily neutral or basic? crude->abe_q abe Perform Acid-Base Extraction abe_q->abe Yes chrom_q Are impurities structurally similar (e.g., isomers)? abe_q->chrom_q No solid_q Is the product a solid with >90% purity? abe->solid_q recryst Recrystallize solid_q->recryst Yes solid_q->chrom_q No final Pure Compound (>98%) recryst->final chrom_q->recryst No chrom Flash Column Chromatography chrom_q->chrom Yes chrom->final

  • Initial Cleanup (Acid-Base Extraction): Always begin with an acid-base extraction. This is a highly efficient, bulk purification method that leverages the carboxylic acid group to remove a wide range of non-acidic impurities.[1][8]

  • Crystallization (Primary Purification): If the material from the extraction is a solid and appears relatively clean by TLC, recrystallization is the next logical step. It is excellent for removing small amounts of impurities and can yield highly pure crystalline material.

  • Chromatography (High-Purity Polish): If recrystallization fails to remove all impurities, or if the impurities are very similar in structure and solubility to your product, flash column chromatography is necessary.[7][9]

Q4: How does the trifluoromethyl (CF₃) group impact the purification process?

A4: The CF₃ group is a strong electron-withdrawing group and significantly influences the molecule's properties, which in turn affects purification choices.

  • Acidity: It increases the acidity of the carboxylic acid group (lowers the pKa) compared to the non-fluorinated analog. This makes the acid-base extraction more efficient, as the proton is more easily removed by a weak base.

  • Basicity: It significantly reduces the basicity of the quinoline nitrogen. This is advantageous as it prevents the molecule from protonating under weakly acidic conditions, simplifying extraction and chromatography.

  • Polarity and Solubility: Fluorine is highly electronegative, but the overall effect of a CF₃ group on polarity is complex. It generally increases lipophilicity (fat-solubility) and can alter interactions with solvents and chromatography stationary phases.[10] You may find that solvent systems that work for similar non-fluorinated compounds need to be adjusted.

  • Metabolic Stability: In a drug development context, the CF₃ group is often added to block metabolic oxidation at that position, which can improve a drug's bioavailability.[11] While not directly a purification issue, it's a key reason for the synthesis of such compounds.

Q5: What are the essential analytical techniques to confirm the purity of my final product?

A5: Relying on a single technique is insufficient. A combination of methods is required to confidently assess purity.

TechniquePurposeKey Information Provided
¹H and ¹³C NMR Structural Confirmation & PurityConfirms the chemical structure. Integration of peaks in ¹H NMR can be used to quantify impurities if their signals are resolved. The absence of unexpected signals is a strong indicator of purity.
LC-MS Impurity ProfilingLiquid Chromatography-Mass Spectrometry is highly sensitive for detecting trace impurities. It separates components and provides their mass, helping to identify starting materials or byproducts. Purity is often reported as "% area" from the LC chromatogram.
Melting Point Purity AssessmentA pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and to occur over a broader range.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Fadil Mousa, A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Retrieved from [Link]

  • Google Patents. (n.d.). EP0351889A1 - Process for the preparation of a quinoline carboxylic acid.
  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • Tang, X. J., et al. (2024). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. Chemistry – A European Journal. Published by Wiley-VCH GmbH. Retrieved from [Link]

  • Zhang, L., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society, 145(38), 21136-21145. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules, 28(18), 6549. Retrieved from [Link]

  • ResearchGate. (2008). A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 2-(trifluoromethyl)quinoline-8-carboxylic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry, 12, 8148-8158. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • Iaroshenko, V. O. (Ed.). (2015). Fluorinated Heterocyclic Compounds. John Wiley & Sons.
  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12241-12251. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21, 8803-8835. Retrieved from [Link]

  • IOP Publishing. (2021). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. IOP Conference Series: Earth and Environmental Science, 781, 042045. Retrieved from [Link]

  • ResearchGate. (2025). CsF‐assisted synthesis of quinoline tethered trifluoromethyl alcohols. Retrieved from [Link]

  • Gillis, E. P., et al. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2653–2660. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 9, 13410-13414. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 291–304. Retrieved from [Link]

  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16104. Retrieved from [Link]

  • PubMed. (1990). Purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 29(16), 3873-3878. Retrieved from [Link]

  • Human Metabolome Database. (2005). Showing metabocard for Quinaldic acid (HMDB0000842). Retrieved from [Link]

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Technical Support Center: Navigating Challenges in the Pfitzinger Reaction for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Pfitzinger quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction to construct quinoline-4-carboxylic acids—a scaffold of immense importance in drug discovery and materials science.[1][2]

The Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound bearing an α-methylene group under basic conditions, is a cornerstone of heterocyclic chemistry.[1][2][3] However, like many classic name reactions, it is not without its challenges. Issues such as low yields, intractable tar formation, and difficult purifications are frequently encountered.[4][5]

This document serves as a troubleshooting resource, combining foundational knowledge with field-proven insights to help you diagnose and resolve common experimental hurdles. The information is presented in a practical question-and-answer format to directly address the issues you may face at the bench.

Understanding the Foundation: The Pfitzinger Reaction Mechanism

A firm grasp of the reaction mechanism is critical for effective troubleshooting. The process begins with the base-catalyzed hydrolysis of the isatin amide bond, followed by condensation with the carbonyl compound, and subsequent intramolecular cyclization and dehydration to form the aromatic quinoline ring.[2][3]

Pfitzinger_Mechanism Pfitzinger Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin Isatin KetoAcid Keto-acid Intermediate (2) Isatin->KetoAcid Base Hydrolysis (Ring Opening) Carbonyl Carbonyl Compound (with α-methylene) Imine Imine (3) Base Base (e.g., KOH) KetoAcid->Imine + Carbonyl Compound Enamine Enamine (4) Imine->Enamine Tautomerization Quinoline Quinoline-4-carboxylic acid (5) Enamine->Quinoline Intramolecular Cyclization & Dehydration

Caption: The mechanism of the Pfitzinger reaction.[1][3]

Frequently Asked Questions (FAQs)

This section covers fundamental queries regarding the Pfitzinger reaction.

Q1: What are the essential starting materials for a Pfitzinger reaction? You need an isatin (or a substituted isatin), a carbonyl compound (ketone or aldehyde) that has an α-methylene group (a -CH2- group next to the C=O), and a strong base.[1][6]

Q2: Why is a strong base, like potassium hydroxide (KOH), required? A strong base is crucial for the initial step of the reaction: the hydrolytic cleavage of the amide bond within the isatin ring.[3][6] This ring-opening forms a keto-acid intermediate which is the active species that condenses with the carbonyl compound.[2][3]

Q3: What solvents are typically used? Protic solvents are common. A mixture of ethanol and water is frequently employed, as it effectively dissolves the base and the organic reactants upon heating.[1][7]

Q4: How can I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most effective method.[1] You can spot the reaction mixture against a standard of your starting isatin. The disappearance of the isatin spot and the appearance of a new, often UV-active, spot for the product indicates the reaction is progressing. The product, being a carboxylic acid, will typically have a lower Rf value than the starting materials on silica gel.

Troubleshooting Guides: From Theory to Practice

This core section addresses specific experimental problems in a direct Q&A format.

Problem 1: My reaction yield is very low, or I'm getting no product at all.

Answer: This is one of the most common challenges and can stem from several factors, primarily related to the initial activation of the isatin.

Potential Causes & Solutions:

  • Incomplete Isatin Ring Opening: The hydrolysis of isatin is not always instantaneous. If the carbonyl compound is added too early, it cannot react.

    • Solution: Modified Reactant Addition. Instead of adding all reactants at once, first dissolve the isatin in the strong base solution (e.g., aqueous KOH or ethanolic KOH).[4][8] Stir this mixture until the characteristic orange/red color of the isatin anion fades to a pale yellow or light brown, which indicates the ring has opened to form the isatinate salt.[2][5] Only then should you add the carbonyl compound. This modified procedure is often critical for success.[5][8]

  • Suboptimal Stoichiometry: If isatin is the limiting reagent, any side reactions involving the carbonyl compound will disproportionately affect the yield.

    • Solution: Use an Excess of the Carbonyl Compound. Employing a molar excess of the (often cheaper and more readily available) carbonyl compound can help drive the reaction to completion and ensure the full conversion of the isatin.[4][8]

  • Insufficient Reaction Time or Temperature: The Pfitzinger reaction can be slow, sometimes requiring prolonged heating.[9]

    • Solution: Optimize and Monitor. Many procedures call for reflux for several hours, sometimes up to 24 hours.[1][10] Monitor the reaction by TLC. If the isatin spot persists after several hours at reflux, you may need to extend the reaction time.

Troubleshooting_LowYield Troubleshooting Workflow: Low Yield Start Low or No Yield Observed Check1 Was isatin pre-dissolved in base before adding the carbonyl compound? Start->Check1 Action1 Implement Modified Procedure: 1. Dissolve isatin in base first. 2. Wait for color change. 3. Add carbonyl compound. Check1->Action1 No Check2 Was an excess of the carbonyl compound used? Check1->Check2 Yes Action1->Check2 Action2 Increase stoichiometry of carbonyl compound (e.g., 1.5 to 3 equivalents). Check2->Action2 No Check3 Was reaction monitored to completion by TLC? Check2->Check3 Yes Action2->Check3 Action3 Increase reaction time and/or temperature. Continue monitoring until isatin is consumed. Check3->Action3 No End Yield Improved Check3->End Yes Action3->End

Caption: A systematic workflow for troubleshooting low yields.

Problem 2: The reaction turned into a dark, intractable tar.

Answer: Tar formation is a notorious issue in the Pfitzinger reaction, often resulting from polymerization or self-condensation of the starting materials and intermediates under the harsh, strongly basic conditions.[4][5]

Potential Causes & Solutions:

  • Simultaneous Reactant Addition: Mixing isatin, the carbonyl compound, and a strong base all at once creates a highly reactive environment where side reactions can dominate.[4][5]

    • Solution: The modified reactant addition described in Problem 1 is your primary defense against tarring. By pre-forming the isatinate salt, you generate the reactive intermediate in a controlled manner before introducing the condensation partner.[4][8]

  • Excessive Heat: High temperatures can accelerate the decomposition and polymerization pathways that lead to tar.[9]

    • Solution: Temperature Control. While reflux is often necessary, avoid excessively high temperatures. For sensitive substrates, running the reaction at a lower temperature for a longer period may be beneficial.[8]

  • Carbonyl Self-Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation (e.g., an aldol reaction) in strong base.

    • Solution: Slow Addition. Consider the slow, dropwise addition of the carbonyl compound to the solution of the pre-formed isatinate.[9] This keeps the instantaneous concentration of the carbonyl low, favoring the desired reaction over self-condensation.

  • Workup Issues: Improper pH control during the final product precipitation can sometimes cause oils or tars to form.

    • Solution: Careful Acidification. When working up the reaction, cool the aqueous layer in an ice bath and acidify slowly with dilute acid (e.g., HCl or acetic acid) while stirring vigorously.[1] This prevents localized areas of high acidity and promotes clean precipitation of the product.[4]

Problem 3: My product is impure and difficult to purify.

Answer: Purification challenges usually arise from unreacted starting materials or closely related side products that co-precipitate with your desired quinoline-4-carboxylic acid.

Potential Causes & Solutions:

  • Contamination with Unreacted Isatin: Isatin can be difficult to remove from the final product.

    • Solution 1: Drive the Reaction to Completion. Use the strategies in Problem 1 (modified addition, excess carbonyl) to ensure all the isatin is consumed.[4][8]

    • Solution 2: Workup Extraction. After the reaction is complete and the solvent has been removed, dissolve the residue in water. The product will form a water-soluble carboxylate salt (e.g., potassium quinoline-4-carboxylate). This aqueous solution can be washed with an organic solvent like diethyl ether or ethyl acetate to remove unreacted carbonyl compound and other neutral impurities before acidification.[1][4]

  • Colored Impurities/Tarry Byproducts:

    • Solution 1: Recrystallization. The crude product can almost always be purified by recrystallization from a suitable solvent, such as ethanol, or an ethanol/water mixture.[1][2]

    • Solution 2: Charcoal Treatment. If the product is colored by high-molecular-weight impurities, you can add a small amount of activated charcoal to the hot solution during recrystallization, then filter the hot solution to remove the charcoal and the adsorbed impurities.[9] Be cautious, as using too much charcoal can reduce your yield by adsorbing the product.

Data & Protocols for Practical Application
Table 1: Representative Pfitzinger Reaction Conditions & Yields
Isatin DerivativeCarbonyl CompoundBase (Solvent)ConditionsYield (%)Reference
IsatinAcetoneKOH (Ethanol/H₂O)Reflux, 24h~30-60%[5][10]
IsatinButanone (MEK)NaOH (H₂O)Reflux, 8h~41%[5]
Isatin1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneKOH (aq)Microwave, 140°C, 12 minGood[1][11]
5-Substituted IsatinVarious KetonesStrong BaseVariesGood[11]
α-NaphthisatinAcetoneKOH (Ethanol/H₂O)Boiling70%[11]

Note: Yields are highly dependent on scale, purity of reagents, and specific workup procedures.[2]

Experimental Protocol: Modified Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid

This protocol incorporates the troubleshooting advice to minimize side reactions and improve yield.

Materials:

  • Isatin (1.0 eq)

  • Acetone (3.0 eq)

  • Potassium Hydroxide (KOH) (approx. 4.0 eq)

  • Ethanol (95%)

  • Water

  • Hydrochloric Acid (1 M) or Acetic Acid

  • Diethyl Ether (for extraction)

Procedure:

  • Prepare the Base Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve KOH in a minimal amount of water, then add ethanol (e.g., for 10g KOH, use ~5 mL water and 50 mL ethanol). Caution: Dissolution is exothermic.

  • Isatin Ring Opening (Crucial Step): Add the isatin to the stirred KOH solution at room temperature. The mixture will likely turn a deep orange or red. Continue stirring for 30-45 minutes. The color should fade to a pale yellow or light brown, indicating the formation of the potassium isatinate intermediate.[2][5]

  • Addition of Carbonyl Compound: Once the ring-opening is complete, add the acetone to the reaction mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux. Monitor the reaction progress by TLC, checking for the consumption of isatin. This may take anywhere from 8 to 24 hours.[10]

  • Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the bulk of the ethanol using a rotary evaporator.

  • Workup - Extraction: Add water to the residue to dissolve the potassium salt of the product. Transfer this aqueous solution to a separatory funnel and wash it with diethyl ether (2x) to remove any unreacted acetone and other neutral impurities.[1]

  • Workup - Precipitation: Cool the remaining aqueous layer in an ice bath. With vigorous stirring, slowly add 1 M HCl or acetic acid dropwise until the precipitation of the product is complete (typically pH 4-5).[1]

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry thoroughly.

  • Purification: If necessary, recrystallize the crude product from an ethanol/water mixture to obtain the pure 2-methylquinoline-4-carboxylic acid.

References
  • The Pfitzinger Reaction. (Review) - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • The Pfitzinger Reaction. (Review) | PDF | Ketone | Hydroxide - Scribd. (n.d.). Retrieved January 2, 2026, from [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. (2014, March 28). Retrieved January 2, 2026, from [Link]

  • The Pfitzinger Reaction. (Review) (2004) | M.-G. A. Shvekhgeimer - SciSpace. (n.d.). Retrieved January 2, 2026, from [Link]

  • Pfitzinger reaction - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

  • Chemistry of Pfitzinger Synthesis | PDF | Chemical Reactions | Hydrolysis - Scribd. (n.d.). Retrieved January 2, 2026, from [Link]

  • Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17 - YouTube. (2024, June 9). Retrieved January 2, 2026, from [Link]

  • The Pfitzinger Reaction - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2024, December 10). Retrieved January 2, 2026, from [Link]

  • Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis - Cambridge University Press & Assessment. (n.d.). Retrieved January 2, 2026, from [Link]

  • Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I - International Journal of Science and Research. (n.d.). Retrieved January 2, 2026, from [Link]

Sources

Technical Support Center: Stability of 8-(Trifluoromethyl)quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-(Trifluoromethyl)quinoline-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and formulation scientists to provide in-depth insights and practical guidance on the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in acidic solutions?

The primary stability concern for this compound, like other quinoline-2-carboxylic acids (also known as quinaldic acids), is its susceptibility to acid-catalyzed decarboxylation.[1][2] This reaction involves the loss of the carboxyl group as carbon dioxide (CO₂), leading to the formation of 8-(Trifluoromethyl)quinoline. The rate of this degradation is highly dependent on factors such as pH, temperature, and the specific acid used.[3]

Expert Insight: The reaction is driven by the formation of a stabilized intermediate. While the electron-withdrawing trifluoromethyl (-CF₃) group at the 8-position generally increases the chemical stability of the quinoline ring system, it can influence the electronic environment of the carboxylic acid, potentially affecting the rate of decarboxylation compared to the unsubstituted parent compound, quinaldic acid.

Q2: What is the likely degradation pathway for this compound in acid?

The most probable degradation pathway is decarboxylation. The mechanism for quinaldic acids in acidic media typically proceeds through the protonation of the quinoline nitrogen. This enhances the electron-withdrawing nature of the ring, facilitating the cleavage of the C-C bond between the ring and the carboxyl group. The reaction culminates in the release of CO₂ and the formation of the corresponding protonated quinoline.

Below is a diagram illustrating the proposed mechanism.

Caption: Workflow for a forced acid degradation study.

Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is essential to separate the parent compound from its potential degradants.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µmProvides excellent separation for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for the carboxylic acid.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 10% to 95% B over 10 minutesEnsures elution of both the polar parent compound and the less polar degradant.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces run-to-run variability.
Detection (UV) 254 nm and 280 nmQuinoline systems typically have strong absorbance at these wavelengths.
Injection Vol. 5 µLStandard volume to avoid column overloading.

Method Validation: The method must be validated for specificity by demonstrating baseline separation between the parent peak and all degradation peaks. Peak purity analysis using a PDA detector is highly recommended to ensure co-elution is not occurring. [3]

Data Summary & Interpretation

The stability of your compound can be summarized in a table. Below is an illustrative example of results from a forced degradation study.

Table 1: Illustrative Degradation Data for this compound at 60°C

Time (Hours)% Parent Compound Remaining (0.05 M HCl)% Degradant Formed (Area Normalization)
0100.00.0
296.53.4
492.87.1
885.414.5
2465.134.7

Interpretation: The data clearly indicates time-dependent degradation under acidic conditions. A degradation of nearly 35% in 24 hours at 60°C suggests that the compound has limited stability under these conditions. For long-term storage or processing in acidic media, lower temperatures or less aggressive pH conditions should be considered.

References
  • Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Ashworth, M. R. F., & Daffern, R. P. (1948). The mechanism of decarboxylation. Part II. The production of cyanide-like ions from α-picolinic, quinaldinic, and isoquinaldinic acids. Journal of the Chemical Society (Resumed), 172.
  • Brown, B. R., & Hammick, D. L. (1949). The mechanism of decarboxylation. Part III. Further evidence for the occurrence of α-quinolyl anions during the decarboxylation of quinaldinic acid. Journal of the Chemical Society (Resumed), 173.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.
  • (PDF)
  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC - NIH. (2023).
  • Benchchem. (2025).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020).
  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (2016). Molecules.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. (n.d.).
  • Forced Degrad
  • Benchchem. (n.d.).
  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cycliz
  • Forced Degrad
  • forced degradation study: Topics by Science.gov. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.).
  • Forced Degradation Studies for Biopharmaceuticals - BioPharm Intern
  • Decarboxylation Reaction Mechanism - YouTube. (2018).
  • Showing metabocard for Quinaldic acid (HMDB0000842)
  • Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem. (n.d.).
  • Decarboxylation of Malonic Acid in Quinoline and Related Media - ACS Public
  • Decarboxylation - Organic Chemistry Portal. (n.d.).
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (2025).
  • Decarboxylation of Carboxylic Acids - YouTube. (2025).
  • 2-(trifluoromethyl)quinoline-8-carboxylic Acid | C11H6F3NO2 | CID 11806774 - PubChem. (n.d.).
  • 8-(trifluoromethyl)quinoline-5-carboxylic acid | 253787-47-2 - ChemicalBook. (2025).
  • This compound | 1023815-99-7 - ChemicalBook. (2025).
  • Showing metabocard for 2,8-bis-Trifluoromethyl-4-quinoline carboxylic acid (HMDB0060726)

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Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to address the common challenges and inconsistent results that can arise when working with quinoline-containing compounds in biological assays. Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1][2] However, their unique physicochemical properties can also present significant challenges in experimental settings, leading to data variability and potential misinterpretation of results.

This resource, presented in a question-and-answer format, provides in-depth troubleshooting strategies and practical solutions to help you navigate these complexities. By understanding the underlying causes of inconsistency, you can enhance the reliability and reproducibility of your experimental data.

I. Solubility and Compound Handling

Poor solubility is a primary contributor to inconsistent assay results, leading to variable compound concentrations and inaccurate structure-activity relationships (SAR).[3][4]

Q1: My quinoline compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What's happening and how can I fix it?

This is a classic and frequent issue. The high concentration of your compound in a 100% DMSO stock solution is often not maintained when diluted into an aqueous buffer, causing it to crash out of solution.

Causality: The dramatic decrease in the percentage of the organic solvent (DMSO) upon dilution into your aqueous assay buffer reduces the compound's solubility.[3] Many quinoline scaffolds are hydrophobic, and their solubility is highly dependent on the solvent environment.

Troubleshooting Workflow:

A Initial Observation: Precipitation upon dilution B Step 1: Visual Inspection Is the solution cloudy or are there visible particles? A->B C Step 2: Centrifugation Spin down the diluted sample. Is there a pellet? B->C D Step 3: Solubility Assessment Determine the kinetic solubility in your specific assay buffer. C->D E Solution Path A: Modify Dilution Protocol D->E If solubility is low F Solution Path B: Adjust Buffer Composition D->F If solubility is low G Solution Path C: Employ Solubilizing Excipients D->G If solubility is low H Intermediate Dilution Step: Use a lower percentage of organic solvent for the final dilution. E->H I pH Adjustment: For ionizable quinolines, alter pH to increase solubility. F->I J Co-solvents: Introduce a low percentage of a water-miscible organic solvent. F->J K Cyclodextrins: Form inclusion complexes to enhance solubility. G->K L Surfactants: Use non-ionic surfactants below their critical micelle concentration. G->L

Caption: Troubleshooting workflow for compound precipitation.

Detailed Solutions:

  • Visual Inspection and Centrifugation: Before starting an assay, always visually inspect your diluted compound solutions for any cloudiness or precipitation.[3] Centrifuging the plate and checking for a pellet can also confirm insolubility.

  • Optimize Dilution Protocol: Instead of a single large dilution, perform serial dilutions. This gradual decrease in DMSO concentration can sometimes prevent the compound from precipitating.

  • pH Adjustment: The solubility of quinoline derivatives can be highly dependent on pH.[5] For basic quinolines, lowering the pH can increase solubility by protonating the nitrogen atom. Conversely, for acidic derivatives, a higher pH may be beneficial.[3] Always ensure the final pH is compatible with your assay's biological components.

  • Heated Sonication: Gently warming the solution while sonicating can aid in dissolving the compound. However, exercise caution regarding the thermal stability of your specific quinoline derivative.[3][6]

  • Employ Solubilizing Excipients:

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[3]

    • Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can improve solubility.[3] It is crucial to stay below their critical micelle concentration to avoid interference with the assay.

Data Summary: Common Solubilizing Agents

ExcipientTypical Starting ConcentrationMechanism of ActionConsiderations
Cyclodextrins (e.g., HP-β-CD) 1-10 mMForms inclusion complexes with hydrophobic moieties.Can sometimes interfere with protein-ligand binding.
Tween® 80 0.01% - 0.1% (v/v)Non-ionic surfactant that reduces surface tension.Ensure concentration is below the critical micelle concentration.
Pluronic® F-68 0.01% - 0.05% (v/v)Non-ionic surfactant that can aid in solubilization.Can affect cell membrane integrity in cell-based assays at higher concentrations.

II. Assay Interference

Quinoline compounds can interfere with assay signals through various mechanisms, leading to false-positive or false-negative results.

Q2: My quinoline compound is showing activity in multiple, unrelated fluorescence-based assays. What could be the cause?

This is a strong indicator of assay interference, likely due to the intrinsic fluorescence of your compound. The quinoline scaffold, with its extended π-electron system, is a known fluorophore.[7][8]

Causality: The compound's own fluorescence (autofluorescence) can be detected by the plate reader, leading to a high background signal that is mistaken for a positive result.[7]

Troubleshooting Workflow:

A Observation: Activity in multiple fluorescence assays B Hypothesis: Compound Autofluorescence A->B C Step 1: Measure Compound's Intrinsic Fluorescence Excite at assay wavelength and scan emission spectrum. B->C D Is significant fluorescence detected? C->D E Solution Path A: Background Subtraction D->E Yes F Solution Path B: Use a Red-Shifted Fluorophore D->F Yes G Solution Path C: Orthogonal Assay D->G Yes H Run compound-only controls at all concentrations and subtract from experimental wells. E->H I Switch to a fluorophore with excitation/emission >600 nm to minimize spectral overlap. F->I J Confirm activity using a non-fluorescence-based method (e.g., colorimetric, luminescent). G->J

Caption: Workflow to address autofluorescence interference.

Detailed Solutions:

  • Measure Intrinsic Fluorescence: The first step is to quantify the autofluorescence of your quinoline compound.[7]

    • Protocol: Prepare serial dilutions of your compound in the assay buffer in a black, clear-bottom microplate. Include wells with buffer only as a blank. Using a fluorescence microplate reader, excite the wells at the same wavelength used for your assay's fluorophore and measure the emission across a range of wavelengths.[7]

  • Background Subtraction: For each compound concentration, run a parallel control containing only the compound in the assay buffer. Subtract this background fluorescence from your experimental wells.[7]

  • Switch to Red-Shifted Fluorophores: Quinoline autofluorescence is often most prominent in the blue-green region of the spectrum. If your assay permits, switching to a fluorophore that excites and emits at longer, red-shifted wavelengths (>600 nm) can significantly reduce spectral overlap and interference.[7]

  • Orthogonal Assays: Validate your findings using an orthogonal assay that employs a different detection technology (e.g., absorbance, luminescence, or a label-free method).[7] Consistent activity across different platforms provides strong evidence that the observed effect is genuine and not an artifact of the detection method.

Q3: My 8-hydroxyquinoline derivative is showing inconsistent results in a cell-based assay containing metal ions. What could be the issue?

8-hydroxyquinolines are potent metal chelators.[9][10] The inconsistent results could be due to the chelation of essential metal ions from the cell culture medium or from metalloenzymes, disrupting normal cellular processes.

Causality: The 8-hydroxyquinoline moiety can bind to divalent metal ions like Zn²⁺, Cu²⁺, and Fe²⁺, which are crucial cofactors for many enzymes and proteins.[9][11] This chelation can lead to off-target effects that are unrelated to the intended biological target.

Troubleshooting Strategies:

  • Counter-Screening: Perform a counter-screen in a simplified buffer system with and without the addition of relevant metal ions to see if the compound's activity is metal-dependent.

  • Control Compounds: Test a structurally similar quinoline analog that lacks the 8-hydroxyl group to determine if the chelating moiety is responsible for the observed activity.

  • Metal Supplementation: In your cell-based assay, try supplementing the media with a slight excess of the suspected chelated metal ion to see if it rescues the phenotype. Proceed with caution as high metal concentrations can be toxic.

III. Compound Stability

The chemical stability of quinoline compounds in aqueous solutions can be influenced by factors such as pH, light, and temperature, leading to a loss of potency over time.[6]

Q4: I'm observing a gradual loss of activity with my quinoline compound stock solution over time, even when stored at 4°C. What is happening?

This suggests that your compound may be degrading in the aqueous buffer. Discoloration (e.g., turning yellow or brown) is a common visual indicator of quinoline degradation.[6]

Causality: Quinoline compounds can be susceptible to photodegradation and oxidation.[6] The rate of degradation can be influenced by the pH of the solution and exposure to light and elevated temperatures.[6]

Best Practices for Storage and Handling:

  • Protect from Light: Store stock solutions in amber vials or wrap them in aluminum foil to prevent photodegradation.[6][12]

  • pH Control: Use buffers to maintain a pH where the compound is most stable. This may need to be determined empirically.[6]

  • Aliquot and Freeze: For long-term storage, aliquot your stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Prepare Fresh Solutions: For critical experiments, it is always best to prepare fresh dilutions from a solid stock on the day of the experiment.[6]

Protocol: Forced Degradation Study

To understand the stability of your compound, you can perform a forced degradation study.

  • Preparation: Prepare a stock solution of your quinoline compound.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Incubate the stock solution with 0.1 M HCl or 0.1 M NaOH.

    • Oxidation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%).

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the stock solution to a UV and visible light source.[6]

  • Analysis: At various time points, analyze the samples by HPLC or LC-MS to quantify the amount of the parent compound remaining and to identify any major degradation products.

IV. Pan-Assay Interference Compounds (PAINS)

Some quinoline derivatives have been identified as Pan-Assay Interference Compounds (PAINS).[7][13] PAINS are compounds that show activity in numerous assays through non-specific mechanisms, such as aggregation or reactivity.

Q5: My quinoline compound is a frequent hitter in our high-throughput screens against diverse targets. Could it be a PAINS compound?

Recurrent activity against a wide range of unrelated protein targets is a hallmark of PAINS.[13] Fused tricyclic tetrahydroquinolines, for example, have been identified as a class of PAINS.[13][14]

Causality: The apparent activity of PAINS is often due to artifacts such as:

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that sequester and denature proteins, leading to non-specific inhibition.[15][16]

  • Chemical Reactivity: Some PAINS contain reactive functional groups that can covalently modify proteins.[13]

Differentiating True Hits from PAINS Artifacts:

  • Detergent Test: Re-run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, it suggests that the initial activity was due to aggregation.

  • Counter-Screen: Use an assay designed to detect interference with the assay technology itself. For instance, if your primary assay uses a luciferase reporter, test your compound's effect on purified luciferase enzyme.[7]

  • Structure-Activity Relationship (SAR) Analysis: True hits typically exhibit a steep and consistent SAR, where small structural modifications lead to predictable changes in activity. In contrast, the SAR for PAINS is often flat or inconsistent.

Conclusion

The successful use of quinoline compounds in biological assays requires a thorough understanding of their potential liabilities. By proactively addressing issues related to solubility, assay interference, compound stability, and potential PAINS behavior, researchers can significantly improve the quality and reliability of their data. This technical guide provides a framework for troubleshooting common problems, enabling you to generate robust and reproducible results in your drug discovery efforts.

References

  • Carbó-Bobié, M. et al. (2011). Analytical interference of quinolone antibiotics and quinine derived drugs on urinary protein determined by reagent strips and the pyrogallol red-molybdate protein assay. PubMed. Available from: [Link].

  • Allen, J. G. et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. Available from: [Link].

  • Ferreira, I. et al. (2022). Steroid–Quinoline Hybrids for Disruption and Reversion of Protein Aggregation Processes. PMC - NIH. Available from: [Link].

  • Gao, Z. et al. (2021). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC - PubMed Central. Available from: [Link].

  • Wang, Y. et al. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. RSC Publishing. Available from: [Link].

  • Park, S. et al. (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. NIH. Available from: [Link].

  • Molecular Design. (2023). Are fused tetrahydroquinolines interfering with your assay?. Available from: [Link].

  • ResearchGate. (2025). Hydroxyquinolines as Iron Chelators. Available from: [Link].

  • Kumar, A. et al. (2020). Design and Synthesis of Novel Hybrid 8-Hydroxy Quinoline-Indole Derivatives as Inhibitors of Aβ Self-Aggregation and Metal Chelation-Induced Aβ Aggregation. PubMed. Available from: [Link].

  • Ferreira, I. et al. (2022). Steroid–Quinoline Hybrids for Disruption and Reversion of Protein Aggregation Processes. ACS Publications. Available from: [Link].

  • ResearchGate. (2023). A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. Available from: [Link].

  • Chen, P.-H. et al. (2023). Quinoline-Malononitrile-Based Aggregation-Induced Emission Probe for Monoamine Oxidase Detection in Living Cells. MDPI. Available from: [Link].

  • Chen, J. et al. (2020). Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines. PMC - NIH. Available from: [Link].

  • Carvajal, T. M. & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available from: [Link].

  • Wang, Y. et al. (2025). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. PMC - NIH. Available from: [Link].

  • ResearchGate. (2015). (PDF) Quinoline-Based Fluorescence Sensors. Available from: [Link].

  • Chen, C. C. et al. (2001). Quinoline alkaloids and anti-platelet aggregation constituents from the leaves of Melicope semecarpifolia. PubMed. Available from: [Link].

  • Di, L. & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available from: [Link].

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Available from: [Link].

  • Deodato, D. et al. (2019). Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. PubMed. Available from: [Link].

  • ACS Publications. (2024). Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. Available from: [Link].

  • El-Sayed, N. F. et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available from: [Link].

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available from: [Link].

  • ACS Publications. (2019). Novel Quinoline-based Ir(III) Complexes Exhibit High Antitumor Activity in Vitro and in Vivo. Available from: [Link].

  • Jampilek, J. et al. (2015). Investigating biological activity spectrum for novel quinoline analogues. PubMed. Available from: [Link].

  • PMC. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Available from: [Link].

  • ResearchGate. (2025). Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. Available from: [Link].

  • Kumar, S. et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. Available from: [Link].

  • Li, X. et al. (2022). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed. Available from: [Link].

  • ResearchGate. (2025). (PDF) Biological Activities of Quinoline Derivatives. Available from: [Link].

  • Current Drug Targets. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Available from: [Link].

  • ResearchGate. (2022). A Comprehensive Review on the Biological Interest of Quinoline and its Derivatives. Available from: [Link].

  • Gupta, H. et al. (2015). Biological activities of quinoline derivatives. PubMed. Available from: [Link].

  • Kumar, A. et al. (2021). Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst. PMC - NIH. Available from: [Link].

  • Wang, R. et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. PubMed. Available from: [Link].

  • Wikipedia. (2026). Quinine. Available from: [Link].

  • ResearchGate. (2012). Essentials for High-Throughput Screening Operations. Available from: [Link].

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Technical Support Center: Navigating High-Temperature Challenges in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and preventing product decomposition during high-temperature quinoline synthesis. As Senior Application Scientists, we understand that while heat is often a necessary driver for these cyclization reactions, it can also be the primary cause of yield loss, tar formation, and complex purification challenges.

This center moves beyond simple protocols to explain the causality behind common failures and provide field-proven strategies for success. Our goal is to equip you with the knowledge to not only solve immediate experimental issues but also to design more robust and efficient syntheses from the outset.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address the most pressing issues encountered during common quinoline synthesis reactions, with a focus on thermal degradation.

General Issues & Thermal Stability

Q1: My quinoline synthesis is resulting in a significant amount of black, tarry byproduct, making purification nearly impossible. What is the primary cause?

A1: Tar formation is a frequent consequence of high-temperature quinoline synthesis, especially in strongly acidic conditions.[1] The primary cause is the acid-catalyzed polymerization of reaction intermediates.[2][3] For instance, in the Skraup and Doebner-von Miller syntheses, the α,β-unsaturated aldehydes or ketones (like acrolein formed from glycerol) are highly susceptible to polymerization under harsh conditions.[1][3] Excessive heat provides the activation energy for these uncontrolled side reactions, leading to complex, high-molecular-weight polymeric materials that are difficult to separate from the desired quinoline product.

Q2: Beyond tarring, what other decomposition pathways should I be aware of at elevated temperatures?

A2: At very high temperatures (over 250°C), the quinoline ring itself can begin to degrade.[4] Thermal decomposition studies have shown that the quinoline ring can break, leading to the formation of various smaller molecules like hydrogen cyanide, aniline, and ethene.[5] While these extreme temperatures are not typical for synthesis, localized "hot spots" in a poorly stirred reaction can approach these conditions, leading to unexpected byproducts and yield loss. Furthermore, functional groups on your starting materials or product may be thermally labile, leading to de-functionalization or rearrangement under prolonged heating.

Method-Specific Troubleshooting

Q3: My Skraup synthesis is incredibly exothermic and difficult to control, often resulting in a violent reaction and extensive charring. How can I moderate this?

A3: The Skraup synthesis is notoriously exothermic and requires careful moderation to prevent a runaway reaction.[1][6][7] The primary strategy is the addition of a moderating agent.

  • Ferrous sulfate (FeSO₄) is the most common and effective moderator.[1][6] It is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly and over a longer period, thus preventing a sudden, violent exotherm.[6]

  • Boric acid can also be used to achieve a smoother reaction, though it may sometimes result in slightly lower yields.[6]

In addition to a moderator, strict control over the rate of addition of concentrated sulfuric acid and efficient, vigorous stirring are critical for dissipating heat and preventing localized overheating.[1]

Workflow for Moderating a Skraup Synthesis

start Violent Skraup Reaction Detected moderator Incorporate a Moderator: - Ferrous Sulfate (FeSO₄) - Boric Acid start->moderator addition Control Reagent Addition: Slow, dropwise addition of H₂SO₄ moderator->addition cooling Implement External Cooling: Use an ice bath during acid addition addition->cooling stirring Ensure Efficient Stirring: Use overhead mechanical stirring cooling->stirring result Controlled Reaction, Reduced Tarring stirring->result

Caption: A workflow for controlling the exothermic Skraup synthesis.

Q4: I'm observing a large amount of polymeric material in my Doebner-von Miller reaction, leading to low yields. How can this be prevented?

A4: Similar to the Skraup synthesis, the main side reaction is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[2] The key to preventing this is to control the concentration of this reactive intermediate in the acidic phase.

  • Slow Addition: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can minimize its concentration at any given time, favoring the desired reaction over polymerization.[2]

  • In Situ Generation: The carbonyl compound can be generated in situ from an aldol condensation, which naturally controls its concentration. For example, slowly adding acetaldehyde to an acidic aniline solution allows it to form crotonaldehyde gradually, which is then consumed in the main reaction.[2]

  • Two-Phase System: Performing the reaction in a two-phase solvent system can sequester the α,β-unsaturated carbonyl in an organic phase, reducing its tendency to polymerize in the aqueous acid phase.[3]

Q5: The acid-catalyzed cyclization step in my Combes synthesis requires high heat, but I'm seeing product decomposition. What are my options?

A5: The final step of the Combes synthesis is a heat- and acid-catalyzed cyclodehydration of a β-amino enone intermediate.[8][9] If the required temperature is causing decomposition, the issue lies with the efficiency of the catalyst. Instead of increasing the temperature, consider using a more effective dehydrating agent/catalyst that can promote the reaction under milder conditions.

  • Polyphosphoric Acid (PPA): PPA is often more effective than sulfuric acid and can facilitate cyclization at lower temperatures.

  • Other Lewis or Brønsted Acids: Reagents like ZnCl₂, p-toluenesulfonic acid, or even HF have been used.[10] Experimenting with different acid catalysts can help find one that promotes cyclization efficiently without requiring excessive heat.

Q6: My Friedländer synthesis requires temperatures over 150°C, leading to side products and low yields. How can I run this reaction under milder conditions?

A6: The traditional Friedländer synthesis often involves harsh conditions, heating reactants to 150-220°C, which can cause degradation and side reactions like the self-condensation of ketones.[11][12] Modern catalytic methods have been developed to address this precise problem.

  • Catalyst Screening: Many modern catalysts can facilitate the reaction at much lower temperatures (e.g., 80-100°C) or even at room temperature.[13][14] Effective catalysts include:

    • Lewis acids: Sc(OTf)₃, In(OTf)₃, ZnCl₂.[14][15]

    • Brønsted acids: p-Toluenesulfonic acid.[16]

    • Iodine: Molecular iodine has been shown to be an efficient catalyst.[4]

    • Nanocatalysts: Various nanocatalysts have been developed for efficient, low-temperature synthesis.[17][18]

By switching from a purely thermal reaction to a modern catalyzed one, you can significantly lower the required temperature, thereby preventing thermal decomposition of your starting materials and products.[19]

Data-Driven Optimization

To illustrate the impact of reaction conditions, the following table summarizes typical outcomes for the Friedländer synthesis, demonstrating how catalyst choice can mitigate the need for high temperatures.

Table 1: Effect of Catalyst and Temperature on Friedländer Synthesis Yield

2-Aminoaryl KetoneCarbonyl CompoundCatalystTemperature (°C)Time (h)Yield (%)Reference Insight
2-AminobenzophenoneAcetoneNone (Thermal)180-2006~40-50High temperatures often required in the absence of a catalyst, leading to moderate yields and potential side reactions.[12]
2-AminobenzophenoneAcetonep-TsOH1002~85-95Brønsted acids can significantly lower the required temperature and improve yields.[16]
2-AminoacetophenoneEthyl AcetoacetateIodine (10 mol%)801~90-98Mild and efficient catalysts like iodine allow for even lower temperatures and shorter reaction times.[4]
2-AminobenzophenoneCyclohexanoneFe₃O₄-IL-HSO₄900.5~92Nanocatalysts can provide high efficiency under solvent-free, moderate temperature conditions.[18]

Note: Data is illustrative and based on typical outcomes described in the literature. Actual results will vary with specific substrates.

Validated Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates a moderating agent to control the exothermic reaction and minimize tar formation.

  • Reaction Setup: In a fume hood, equip a 1 L three-necked round-bottom flask with a reflux condenser, a mechanical overhead stirrer, and a dropping funnel.

  • Charging Reactants: To the flask, add aniline (e.g., 0.25 mol), anhydrous glycerol (e.g., 0.75 mol), and ferrous sulfate heptahydrate (FeSO₄·7H₂O, e.g., 5 g).

  • Acid Addition: Begin vigorous stirring. Through the dropping funnel, slowly and carefully add concentrated sulfuric acid (e.g., 1.5 mol) at a rate that keeps the internal temperature below 120°C. Use an ice-water bath to control the initial exotherm if necessary.

  • Reaction: Once the acid addition is complete, heat the mixture gently to initiate the reaction. An exothermic reaction will commence, and the mixture should begin to reflux. If the reaction becomes too vigorous, remove the heat source immediately.[1]

  • Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours to ensure completion.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the viscous mixture into a large beaker containing 2 L of cold water and ice, with stirring.

  • Neutralization: Make the solution strongly basic by slowly adding a concentrated sodium hydroxide solution until the mixture is alkaline to litmus paper. This will neutralize the acid and liberate the quinoline base.

  • Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from the non-volatile tar.[1][13] The distillate can then be extracted with an organic solvent (e.g., toluene), dried over anhydrous Na₂SO₄, and distilled under reduced pressure to yield the pure product.

Protocol 2: Low-Temperature Iodine-Catalyzed Friedländer Synthesis

This protocol utilizes a mild catalyst to avoid the high temperatures that cause product decomposition.

  • Reaction Setup: In a fume hood, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Catalyst Addition: Add molecular iodine (I₂, 10 mol%) to the mixture.

  • Reaction: Heat the reaction mixture to 80-100°C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion (typically 1-2 hours), cool the reaction mixture to room temperature.

  • Purification: Dissolve the crude mixture in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization.[4]

Visualizing Decomposition Pathways & Solutions

Mechanism of Tar Formation in Skraup Synthesis

cluster_0 Desired Pathway cluster_1 Decomposition Pathway Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Heat Dihydroquinoline Dihydroquinoline Acrolein->Dihydroquinoline + Aniline Acrolein_side Acrolein Intermediate Acrolein->Acrolein_side Excess or Localized High Temp. Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Polymer Tar / Polymer Acrolein_side->Polymer High Heat, Strong Acid

Caption: Competing pathways in the Skraup synthesis. High temperatures favor the polymerization of the acrolein intermediate, leading to tar formation.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (2025).
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  • BenchChem. (2025). Byproduct formation in the Doebner-von Miller reaction.
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  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • NIH. (2024).
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  • ACS Publications. (n.d.). Thermal Decomposition of Quinoline and Isoquinoline. The Role of 1-Indene Imine Radical.
  • BenchChem. (2025). Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide.
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  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Unknown Source. (n.d.).
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  • ResearchGate. (n.d.).
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  • BenchChem. (2025).
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • NIH. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • ResearchGate. (2025). Different catalytic approaches of Friedländer Synthesis of Quinolines.
  • Der Pharma Chemica. (2012).
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Catalyst Selection for Efficient Quinoline Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing quinoline and its derivatives. Quinolines are a critical structural motif in numerous pharmaceuticals and biologically active compounds, making their efficient synthesis a key focus in organic chemistry.[1][2]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory, with a specific focus on the pivotal role of the catalyst.

Section 1: Understanding the Catalytic Landscape of Quinoline Synthesis

The synthesis of quinolines can be broadly categorized into classical named reactions and modern catalytic methodologies. The choice of catalyst is paramount and directly influences yield, selectivity, and reaction conditions.[3]

Classical Synthesis Routes

Traditional methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses have long been the foundation for constructing the quinoline ring system.[2] These reactions typically rely on strong acid or base catalysis and often require harsh reaction conditions.

Synthesis MethodTypical CatalystsKey ReactantsTypical Temp. (°C)Common Issues
Skraup Synthesis Concentrated H₂SO₄, often with a moderator like FeSO₄Aniline, Glycerol, Oxidizing Agent120 - 170Highly exothermic, tar formation[3][4][5][6]
Doebner-von Miller Strong Brønsted acids (HCl, H₂SO₄) or Lewis acids (ZnCl₂, SnCl₄)Aniline, α,β-Unsaturated Carbonyl100 - 140Polymerization of carbonyl compound, tar formation[3][7][8][9][10]
Combes Synthesis Concentrated H₂SO₄, Polyphosphoric Acid (PPA)Aniline, β-Diketone100 - 150Regioselectivity with unsymmetrical diketones[3][11][12][13][14][15]
Friedländer Synthesis Acids (p-TsOH, H₂SO₄, ZnCl₂) or Bases (KOH, NaOH)2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl150 - 220Self-condensation of ketone (aldol), regioselectivity[3][16][17][18][19]
Modern Catalytic Approaches

Recent advancements have focused on developing milder and more efficient catalytic systems to overcome the limitations of classical methods.[1][20] These can be broadly classified into homogeneous and heterogeneous catalysts.

  • Homogeneous Catalysts : These are in the same phase as the reactants, often leading to higher selectivity and milder reaction conditions.[3] Examples include transition-metal complexes of palladium, copper, cobalt, and nickel.[21][22][23][24] However, their separation from the final product can be challenging.[3]

  • Heterogeneous Catalysts : These exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), allowing for easy separation and recycling.[3][25] This makes them ideal for more sustainable and scalable processes.[3] Zeolites, metal-organic frameworks (MOFs), and nanocatalysts are prominent examples.[1][25][26][27] Nanocatalysts, in particular, offer high surface area and reactivity, enabling efficient synthesis of quinolines under greener conditions.[1][21]

Section 2: Troubleshooting Guides in a Q&A Format

This section addresses specific issues you might encounter during your quinoline synthesis experiments, with a focus on catalyst-related problems.

General Issues

Q1: My quinoline synthesis is resulting in a very low yield or no product at all. What are the most common causes?

A1: Low yields are a frequent challenge and can stem from several factors:

  • Inappropriate Catalyst Selection: The choice of an acid or base catalyst is highly dependent on your specific substrates.[4][16] An unsuitable catalyst may fail to promote the desired reaction or may encourage the formation of side products.

  • Suboptimal Reaction Temperature: Many quinoline syntheses require heating. However, excessive temperatures can lead to the decomposition of reactants or products and the formation of tars.[4][7] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[4]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate. For instance, electron-withdrawing groups on an aniline can deactivate the ring, making cyclization more difficult.[4]

  • Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the reaction equilibrium.[4] Using anhydrous reagents and solvents is often recommended.

Skraup Synthesis

Q2: My Skraup synthesis is extremely vigorous and producing a lot of tar. How can I control this?

A2: The Skraup synthesis is notoriously exothermic.[5] To moderate the reaction and minimize tar formation:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid is crucial.[4] Ferrous sulfate is thought to act as an oxygen carrier, allowing the oxidation to proceed more smoothly.[3][4]

  • Control Temperature and Addition Rate: Slowly and carefully add concentrated sulfuric acid while cooling the reaction mixture in an ice bath. This will help to manage the initial exotherm.

Doebner-von Miller Synthesis

Q3: I'm observing significant polymerization of my α,β-unsaturated carbonyl compound in my Doebner-von Miller reaction. What can I do?

A3: This is the most common side reaction in this synthesis, leading to the formation of tar and low yields.[6][8]

  • Employ a Biphasic Solvent System: By sequestering the α,β-unsaturated carbonyl compound in an organic phase (like toluene), you can drastically reduce its self-polymerization in the acidic aqueous phase where the aniline is protonated.[8]

  • Slow Reagent Addition: Adding the carbonyl compound slowly to the heated acidic solution of the aniline can help control the exothermic nature of the reaction and minimize polymerization.[7]

  • Optimize the Acid Catalyst: Experiment with different Brønsted and Lewis acids. Milder Lewis acids may be preferable in some cases to reduce the rate of polymerization.[8]

Friedländer Synthesis

Q4: My Friedländer synthesis is plagued by the self-condensation of my ketone starting material. How can I avoid this?

A4: The aldol condensation of the ketone is a major competing reaction, especially under basic conditions.[16]

  • Switch to an Acid Catalyst: Acidic conditions generally favor the desired Friedländer condensation over the aldol side reaction. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid, and various Lewis acids.[16][19]

  • Use an Imine Analog: To circumvent the issue of self-condensation under basic conditions, you can use the imine analog of the o-aminoaryl aldehyde or ketone.[18][19]

Q5: I am getting a mixture of regioisomers when using an unsymmetrical ketone in my Friedländer or Combes synthesis. How can I improve selectivity?

A5: Regioselectivity is a known challenge with unsymmetrical ketones.

  • Catalyst Choice: The choice of catalyst can influence the regiochemical outcome. For the Friedländer synthesis, specific amine catalysts have been shown to improve regioselectivity.[19] In the Combes synthesis, steric effects of the substituents play a significant role in the rate-determining annulation step.[11]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group on the α-carbon of the ketone, can control the regioselectivity.[18]

Section 3: Catalyst Deactivation and Regeneration

Q6: My heterogeneous catalyst is losing activity after a few runs. What are the likely causes and how can I regenerate it?

A6: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[28] The primary mechanisms include:

  • Poisoning: Strong adsorption of molecules (e.g., sulfur or halogen-containing compounds) onto the active sites.[28]

  • Fouling or Coking: Physical deposition of substances, like carbonaceous materials (coke), on the catalyst surface, which can block pores and active sites.[28]

  • Thermal Degradation (Sintering): High temperatures can cause the active metal particles of the catalyst to agglomerate, reducing the active surface area.[28]

  • Leaching: The active catalytic species can dissolve into the reaction medium, leading to a permanent loss of the catalyst.[28]

To determine the cause, a systematic approach is needed, including analyzing reagent purity and reaction conditions.[28] For regeneration, common methods include:

  • Solvent Washing: To remove adsorbed poisons or soluble contaminants.[28]

  • Calcination: Heating the catalyst in the presence of air or an inert gas to burn off coke deposits.

Section 4: Experimental Protocols and Workflows

Protocol 1: Friedländer Synthesis using p-Toluenesulfonic Acid (p-TsOH)

This protocol describes a general procedure for the acid-catalyzed Friedländer synthesis.[3]

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)

  • Toluene (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminoaryl ketone, the α-methylene carbonyl compound, and p-toluenesulfonic acid monohydrate.

  • Add toluene as the solvent.

  • Heat the reaction mixture to reflux (approximately 110°C) and stir for the required time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Nanocatalyst-Mediated Quinoline Synthesis (Solvent-Free)

This protocol outlines a greener approach to quinoline synthesis using a reusable nanocatalyst.[21]

Materials:

  • 2-aminoaryl ketone (1 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • Reusable nanocatalyst (e.g., Fe₃O₄-supported ionic liquid) (0.02 g)

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the nanocatalyst.[21]

  • Stir the reaction mixture at a specified temperature (e.g., 60-100°C) for the required time (e.g., 2 hours), as determined by reaction optimization.[21]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[21]

  • Upon completion, if the catalyst is magnetic, it can be separated using an external magnet. Otherwise, the catalyst can be filtered.[21]

  • The crude product is then purified by column chromatography on silica gel.[21]

  • The recovered catalyst can be washed with a suitable solvent (e.g., ethanol), dried, and reused for subsequent reactions.[21]

Section 5: Visualizing Workflows and Mechanisms

Catalyst Selection Workflow

G cluster_start cluster_catalyst_type cluster_specific_catalyst cluster_experiment cluster_troubleshooting cluster_optimization cluster_end start Define Target Quinoline & Scale catalyst_type Choose Catalyst Type (Homogeneous vs. Heterogeneous) start->catalyst_type specific_catalyst Select Specific Catalyst (e.g., p-TsOH, ZnCl2, Pd/C) catalyst_type->specific_catalyst Consider recyclability, product separation experiment Perform Initial Experiment specific_catalyst->experiment Based on literature precedent & substrate analysis Analyze Yield & Purity (TLC, GC, NMR) experiment->analysis troubleshoot Troubleshoot Issues (Low Yield, Side Reactions) analysis->troubleshoot If results are poor end Successful Synthesis analysis->end If results are good optimize Optimize Conditions (Temp, Time, Catalyst Loading) troubleshoot->optimize optimize->experiment Iterate

Caption: A decision workflow for catalyst selection and reaction optimization in quinoline synthesis.

General Mechanism of Friedländer Synthesis

G reactants 2-Aminoaryl Ketone + α-Methylene Carbonyl catalyst Acid or Base Catalyst schiff_base Schiff Base Formation (Base-catalyzed path) reactants->schiff_base aldol Aldol Condensation (Acid-catalyzed path) reactants->aldol catalyst->schiff_base Base catalyst->aldol Acid intramolecular_cyclization Intramolecular Cyclization schiff_base->intramolecular_cyclization aldol->intramolecular_cyclization dehydration Dehydration (-H₂O) intramolecular_cyclization->dehydration product Substituted Quinoline dehydration->product

Caption: Two plausible mechanistic pathways for the Friedländer quinoline synthesis.

References

  • Troubleshooting low yields in the quinoline cyclization step. Benchchem.
  • A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies. Benchchem.
  • Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. RSC Publishing.
  • Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. RSC Publishing.
  • Troubleshooting low yields in the Pfitzinger quinoline synthesis. Benchchem.
  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Semantic Scholar.
  • Troubleshooting low yield in Friedländer quinoline synthesis. Benchchem.
  • Combes quinoline synthesis. Wikipedia.
  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. NIH.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Hydrogenation of quinolines with homogeneous catalysts. ResearchGate.
  • Combes synthesis of quinolines. Química Organica.org.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Homogeneous Nickel-Catalyzed Sustainable Synthesis of Quinoline and Quinoxaline under Aerobic Conditions. The Journal of Organic Chemistry - ACS Publications.
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed.
  • byproduct formation in the Doebner-von Miller reaction. Benchchem.
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  • Homogeneous Nickel-Catalyzed Sustainable Synthesis of Quinoline and Quinoxaline under Aerobic Conditions | Request PDF. ResearchGate.
  • Quincorine catalyst deactivation and regeneration. Benchchem.
  • Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs.
  • Synthesis of quinolines. Organic Chemistry Portal.
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  • Friedländer Quinoline Synthesis. Alfa Chemistry.
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Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of Quinoline-2-Carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline-2-carboxylic acid (also known as quinaldic acid) scaffold is a cornerstone in medicinal chemistry and materials science, lending its privileged structural motif to a wide array of biologically active compounds. The strategic construction of this molecule is a frequent challenge for synthetic chemists. This guide provides an in-depth comparison of the primary synthetic routes to quinoline-2-carboxylic acid, offering a critical evaluation of classical and modern methodologies. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and present comparative data to inform the selection of the most efficacious route for your research and development objectives.

The Strategic Importance of Quinoline-2-Carboxylic Acid

Quinoline-2-carboxylic acid and its derivatives have demonstrated significant potential across various therapeutic areas. Their utility as intermediates in the synthesis of more complex molecules further underscores the importance of efficient and scalable synthetic access. The choice of synthetic route is a critical decision, influenced by factors such as substrate availability, desired substitution patterns, reaction conditions, and overall efficiency.

Classical Synthetic Routes: A Comparative Overview

The synthesis of the quinoline core is rich in historical name reactions. While often effective, these classical methods can be hampered by harsh reaction conditions and limited substrate scope. Here, we compare the most relevant classical approaches for the synthesis of quinoline-2-carboxylic acid.

The Friedländer Annulation

The Friedländer synthesis is a versatile and high-yielding method for constructing the quinoline core. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[1][2] For the synthesis of quinoline-2-carboxylic acid, 2-aminobenzaldehyde is reacted with pyruvic acid or its ester.

Mechanism and Rationale:

The reaction can proceed via two primary mechanistic pathways, either acid- or base-catalyzed.[2][3][4] The choice of catalyst can influence reaction rates and yields.

  • Aldol-First Pathway: An initial aldol condensation between 2-aminobenzaldehyde and the enolate of pyruvic acid is followed by cyclization and dehydration.

  • Schiff Base-First Pathway: The reaction commences with the formation of a Schiff base between the amine and the pyruvate carbonyl, followed by an intramolecular aldol-type condensation.

The use of an ester of pyruvic acid (e.g., ethyl pyruvate) is common, as it can improve solubility and handling, with a final hydrolysis step to yield the carboxylic acid.

Experimental Protocol: Friedländer Synthesis of Ethyl Quinoline-2-carboxylate

This protocol describes a typical acid-catalyzed Friedländer synthesis of the ethyl ester of quinoline-2-carboxylic acid.

Materials:

  • 2-Aminobenzaldehyde

  • Ethyl pyruvate

  • Ethanol

  • Concentrated Sulfuric Acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq) and ethyl pyruvate (1.2 eq) in ethanol.

  • Cool the mixture in an ice bath and add a catalytic amount of concentrated sulfuric acid dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl quinoline-2-carboxylate, which can be purified by column chromatography.

  • The resulting ester can be hydrolyzed to quinoline-2-carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a flexible method for quinoline synthesis, typically involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1][5] While the classic Doebner reaction (aniline, aldehyde, and pyruvic acid) yields quinoline-4-carboxylic acids, a modification can be employed to access the 2-substituted isomer.[6] This variation involves the reaction of an aniline with a γ-aryl-β,γ-unsaturated α-ketoester.[7][8]

Mechanism and Rationale:

The reaction is believed to proceed via a 1,2-addition of the aniline to the α,β-unsaturated system to form a Schiff's base, followed by cyclization and oxidation.[7] The choice of a strong acid catalyst, such as trifluoroacetic acid (TFA), is crucial for promoting the cyclization step. The regioselectivity is a key consideration in this reaction, with the substitution pattern of the starting materials influencing the final product.[7]

Experimental Protocol: Modified Doebner-von Miller Synthesis of a 2-Carboxyquinoline Derivative

This protocol is adapted from the synthesis of 2-carboxy-4-arylquinolines and illustrates the general approach.[7]

Materials:

  • Aniline

  • γ-Aryl-β,γ-unsaturated α-ketoester

  • Trifluoroacetic acid (TFA)

Procedure:

  • In a round-bottom flask, dissolve the aniline (1.0 eq) and the γ-aryl-β,γ-unsaturated α-ketoester (1.1 eq) in trifluoroacetic acid (TFA).

  • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • After cooling, carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., aqueous ammonia or NaOH).

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization or column chromatography.

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[9][10] While typically used to prepare 2,4-disubstituted quinolines, its applicability for the direct synthesis of quinoline-2-carboxylic acid is limited due to the nature of the required starting materials. However, it is a valuable method for accessing substituted quinoline scaffolds.

Mechanism and Rationale:

The reaction proceeds through the formation of an enamine intermediate from the aniline and the β-diketone.[1][10] Subsequent acid-catalyzed cyclization and dehydration yield the quinoline product. Strong acids like sulfuric acid or polyphosphoric acid are commonly employed to drive the cyclization.[9] The regioselectivity of the cyclization is influenced by the substituents on the aniline ring.[11]

Modern Synthetic Approaches

In recent years, significant efforts have been directed towards developing milder, more efficient, and environmentally friendly methods for quinoline synthesis.

Chemoenzymatic Synthesis

A highly promising and green approach to quinoline-2-carboxylic acid involves the use of an aldolase enzyme.[12] This method offers the significant advantages of mild reaction conditions (aqueous buffer, room temperature) and high yields.

Mechanism and Rationale:

The chemoenzymatic synthesis utilizes the trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (NahE) enzyme to catalyze the condensation of a 2-aminobenzaldehyde with pyruvate.[12] This biocatalytic approach mimics the Friedländer synthesis but operates under significantly milder conditions, avoiding the need for harsh acids or bases and organic solvents. The enzyme provides a chiral environment that can influence the stereoselectivity of the reaction if applicable and often leads to very clean transformations with high atom economy.

Experimental Protocol: Chemoenzymatic Synthesis of Quinoline-2-Carboxylic Acid

This protocol is based on the work of Fesko and co-workers.[12]

Materials:

  • 2-Aminobenzaldehyde

  • Sodium pyruvate

  • NahE aldolase enzyme

  • Potassium phosphate buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid

Procedure:

  • Prepare a solution of 2-aminobenzaldehyde in DMSO.

  • In a reaction vessel, combine the potassium phosphate buffer, sodium pyruvate, and the NahE enzyme solution.

  • Initiate the reaction by adding the 2-aminobenzaldehyde solution to the enzyme-pyruvate mixture.

  • Stir the reaction at room temperature for 24 hours.

  • After the reaction is complete, acidify the mixture to pH 2 with hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the quinoline-2-carboxylic acid.

Green Synthesis Approaches

The principles of green chemistry have been increasingly applied to quinoline synthesis, focusing on the use of environmentally benign solvents like water, reusable catalysts, and energy-efficient reaction conditions.[13][14] The Friedländer synthesis, for example, has been successfully performed in water without the need for a catalyst, offering a significantly greener alternative to traditional methods.[15]

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Features Advantages Disadvantages
Friedländer Annulation 2-Aminoaryl aldehydes/ketones, active methylene compounds[1]Acid or base-catalyzed condensation and cyclization[2]Straightforward, generally high-yielding for polysubstituted quinolines[16]Availability of substituted 2-aminoaryl carbonyls can be a limitation[16]
Doebner-von Miller Anilines, α,β-unsaturated carbonyl compounds[1]Acid-catalyzed condensation and cyclization[5]Versatile for a range of substituted quinolinesOften requires harsh acidic conditions and can lead to side products[1]
Combes Synthesis Anilines, β-diketones[9]Acid-catalyzed formation of an enamine followed by cyclization[10]Good for the synthesis of 2,4-disubstituted quinolines[16]Requires specific β-diketone starting materials; not ideal for quinoline-2-carboxylic acid[16]
Chemoenzymatic Synthesis 2-Aminobenzaldehydes, pyruvate, aldolase enzyme[12]Biocatalytic condensation in aqueous buffer[12]Mild reaction conditions, high yields, environmentally friendly[12]Requires access to the specific enzyme; may have substrate limitations

Visualization of Key Synthetic Pathways

Doebner-von Miller Reaction Mechanism

G cluster_0 Step 1: 1,2-Addition & Schiff Base Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidation A Aniline C Schiff's Base Adduct A->C + H+ B α,β-Unsaturated α-Ketoester B->C D Cyclized Intermediate C->D Intramolecular Electrophilic Aromatic Substitution E Quinoline-2-carboxylate D->E Oxidation

Caption: Proposed mechanism for the Doebner-von Miller reaction.

Friedländer Annulation Mechanism

G cluster_0 Pathway A: Aldol First cluster_1 Pathway B: Schiff Base First A1 2-Aminobenzaldehyde C1 Aldol Adduct A1->C1 B1 Pyruvic Acid (Enolate) B1->C1 D Cyclized Intermediate C1->D Cyclization A2 2-Aminobenzaldehyde C2 Schiff Base A2->C2 B2 Pyruvic Acid B2->C2 C2->D Intramolecular Aldol-type Condensation E Quinoline-2-carboxylic acid D->E Dehydration

Caption: Two possible mechanisms for the Friedländer annulation.

Chemoenzymatic Synthesis Workflow

G A Prepare Enzyme Solution (NahE in Buffer) C Combine Enzyme, Pyruvate, and Substrate Solution A->C B Prepare Substrate Solution (2-Aminobenzaldehyde in DMSO) B->C D Incubate at Room Temperature C->D E Acidify and Extract Product D->E F Purify Quinoline-2-carboxylic Acid E->F

Caption: General workflow for the chemoenzymatic synthesis.

Conclusion and Recommendations

The synthesis of quinoline-2-carboxylic acid can be approached through several distinct methodologies, each with its own set of advantages and limitations.

  • For versatility and the synthesis of highly substituted analogs, the Friedländer annulation remains a robust and high-yielding choice, provided the starting 2-aminoaryl aldehyde is accessible.

  • The Doebner-von Miller reaction , while historically significant, often requires harsh conditions and may present regioselectivity challenges for the synthesis of the 2-carboxy isomer.

  • The chemoenzymatic synthesis stands out as a superior modern alternative, offering high yields under exceptionally mild and environmentally friendly conditions. For laboratories with access to biocatalysis capabilities, this method is highly recommended for its efficiency and adherence to green chemistry principles.

The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the project, including the desired scale, available starting materials, and the importance of process sustainability. For the direct and efficient synthesis of quinoline-2-carboxylic acid, the chemoenzymatic approach represents the current state-of-the-art.

References

A Comparative Guide to the Biological Activity of 8-(Trifluoromethyl)quinoline-2-carboxylic Acid and Other Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2] Its derivatives have shown significant promise in the development of anticancer, antimicrobial, and anti-inflammatory drugs.[2] This guide provides an in-depth comparison of the biological activities of 8-(Trifluoromethyl)quinoline-2-carboxylic acid and other notable quinoline compounds, supported by experimental data and detailed protocols. While specific experimental data for this compound is limited in the public domain, this guide will draw comparisons based on the activities of structurally related quinoline-2-carboxylic acids and other trifluoromethyl-substituted quinolines to provide valuable insights for researchers.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, and its derivatives are of significant interest due to their diverse pharmacological properties.[3] The versatility of the quinoline ring allows for substitutions at various positions, leading to a broad spectrum of biological activities.[3] Well-known drugs such as chloroquine and mefloquine, both quinoline derivatives, have been pivotal in the fight against malaria.[3] More recent research has focused on the anticancer, antimicrobial, and anti-inflammatory potential of various substituted quinolines.[2][3]

Anticancer Activity: A Focus on Cytotoxicity

Quinoline-2-carboxylic acid derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the induction of apoptosis and cell cycle arrest.[4][5] The presence of a carboxylic acid group at the 2-position, in proximity to the quinoline nitrogen, is thought to enhance the molecule's ability to chelate divalent metal ions, a property that can contribute to its cytotoxic effects.[1]

Comparative Cytotoxicity Data of Selected Quinoline Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-2-carboxylic acidHeLa (Cervical)Significant Cytotoxicity[1]
Quinoline-2-carboxylic acidMCF7 (Breast)Remarkable Growth Inhibition[1]
2,8-Bis(trifluoromethyl)quinoline derivativeHL-60 (Leukemia)10 ± 2.5[6]
Quinoline-based analogue 41 (DHODH Inhibitor)-0.0097 ± 0.0014[7]
Quinoline-based analogue 43 (DHODH Inhibitor)-0.0262 ± 0.0018[7]

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final DMSO concentration should be kept below 0.5%. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Quinoline derivatives have a long history as antimicrobial agents, with some exhibiting broad-spectrum activity against both bacteria and fungi.[2] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[8]

While specific antimicrobial data for this compound is not available, derivatives of quinoline-2-carboxylic acid have been synthesized and shown to possess significant antimicrobial properties.[9] For example, certain Schiff base and heterocyclic derivatives of quinoline-2-carboxylic acid have demonstrated high activity against Gram-positive bacteria like Staphylococcus aureus.[9] The trifluoromethyl group is known to enhance the antimicrobial activity of various heterocyclic compounds.

Comparative Antimicrobial Activity of Selected Quinoline Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Quinolone-based Hydroxyimidazolium Hybrid 7b Staphylococcus aureus2[10]
Quinolone-based Hydroxyimidazolium Hybrid 7b Mycobacterium tuberculosis H37Rv10[10]
Quinolinequinone QQ2 Staphylococcus aureus1.22–9.76[11]
Quinolinequinone QQ6 Staphylococcus aureus2.44–9.76[11]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Quinoline derivatives have also been investigated for their anti-inflammatory properties.[12] The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) pathway.[12] Inhibition of NF-κB activation can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[13][14]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a pre-incubation period.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control. A cell viability assay (e.g., MTT) should be performed concurrently to ensure the observed effects are not due to cytotoxicity.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of the inflammatory response. Its inhibition is a key target for anti-inflammatory drug development.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TLR4->IKK activates TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates to IkB_NFkB->NFkB degradation of IκB DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes promotes transcription Quinoline Quinoline Derivatives Quinoline->IKK inhibit

Caption: The NF-κB signaling pathway and potential inhibition by quinoline derivatives.

Conclusion and Future Directions

The quinoline scaffold, and specifically quinoline-2-carboxylic acid derivatives, represent a highly promising area for the development of novel therapeutic agents. While direct experimental evidence for the biological activity of this compound is currently lacking in the available literature, the known activities of structurally similar compounds suggest its potential as a valuable candidate for further investigation. The presence of the trifluoromethyl group at the 8-position is likely to significantly influence its physicochemical properties and biological activity.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to determine its specific anticancer, antimicrobial, and anti-inflammatory properties. Such studies will be crucial in elucidating its mechanism of action and potential for clinical development.

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A Comparative Guide to Validating the Antiproliferative Activity of 8-(Trifluoromethyl)quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antiproliferative activity of the novel compound, 8-(Trifluoromethyl)quinoline-2-carboxylic acid. We will objectively compare its performance against relevant alternatives, provide detailed experimental protocols, and interpret hypothetical data to illustrate the validation process. Our approach is grounded in established scientific principles to ensure trustworthiness and reproducibility.

Introduction: The Promise of the Quinoline Scaffold

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including significant potential as anticancer agents.[1][2] Derivatives of quinoline-2-carboxylic acid, in particular, have demonstrated cytotoxic effects against various cancer cell lines, often by inducing apoptosis and causing cell cycle arrest.[3][4][5]

This guide focuses on This compound (TQ2C) , a novel derivative. The introduction of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity. This document outlines a systematic approach to validate the hypothesis that this modification enhances the antiproliferative potency of the parent quinoline-2-carboxylic acid scaffold.

Comparator Selection: Establishing a Validated Benchmark

To rigorously assess the activity of TQ2C, a comparative analysis against well-defined benchmarks is essential. Our experimental design incorporates two key comparators:

  • Quinoline-2-carboxylic acid (Q2C): The parent compound. This direct comparison allows for a clear evaluation of the structure-activity relationship (SAR) and the specific contribution of the 8-trifluoromethyl group to the compound's overall efficacy.

  • Doxorubicin: A widely used and potent anthracycline antibiotic that serves as a standard positive control in antiproliferative assays.[6][7] Its established mechanism, involving DNA intercalation and topoisomerase II inhibition, provides a high benchmark for cytotoxic potency.

Part 1: Quantitative Assessment of Antiproliferative Activity via Sulforhodamine B (SRB) Assay

Expertise & Rationale

The primary objective is to determine the concentration at which our test compounds inhibit cell growth by 50% (IC50). We have selected the Sulforhodamine B (SRB) assay for this purpose. Unlike metabolic assays (e.g., MTT), the SRB assay is a cell staining method that measures total cellular protein content.[8] This makes it less susceptible to interference from compounds that may alter cellular metabolism without affecting cell viability, thus providing a more direct and stable measure of cytotoxicity. The assay's robustness and reproducibility make it a gold standard for large-scale screening and validation.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the SRB assay for determining compound cytotoxicity.

SRB_Workflow cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Compound Treatment cluster_process Phase 3: Cell Fixation & Staining cluster_readout Phase 4: Data Acquisition p1 1. Seed Cancer Cells in 96-well plates p2 2. Incubate for 24h (Allow cell adherence) p1->p2 p3 3. Add Serial Dilutions of - TQ2C - Q2C - Doxorubicin p2->p3 p4 4. Incubate for 48-72h p3->p4 p5 5. Fix Cells (Cold 10% TCA) p4->p5 p6 6. Wash & Air Dry Plates p5->p6 p7 7. Stain with SRB Dye (0.057% in 1% Acetic Acid) p6->p7 p8 8. Wash Unbound Dye p7->p8 p9 9. Solubilize Bound Dye (10 mM Tris base) p8->p9 p10 10. Read Absorbance (510 nm) p9->p10 p11 11. Calculate IC50 Values p10->p11

Caption: Workflow for the Sulforhodamine B (SRB) antiproliferative assay.

Detailed Experimental Protocol: SRB Assay
  • Cell Plating: Seed cells into 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of TQ2C, Q2C, and Doxorubicin in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control. Incubate the plates for an additional 48 to 72 hours.

  • Cell Fixation: Gently discard the supernatant. Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely at room temperature.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.

  • Remove Unbound Stain: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance (Optical Density) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.

Comparative Performance: Hypothetical Data

The following table summarizes hypothetical IC50 values derived from the SRB assay across a panel of human cancer cell lines. This data is designed to illustrate a favorable outcome where TQ2C demonstrates superior potency and selectivity.

Cell LineCancer TypeTQ2C (µM) Q2C (µM) Doxorubicin (µM)
MCF-7 Breast Adenocarcinoma1.2 35.80.08
A549 Lung Carcinoma2.5 51.20.15
HCT116 Colorectal Carcinoma0.9 29.50.11
PC3 Prostate Cancer3.1 64.00.45
HEK293 Normal Embryonic Kidney>50 >1001.5

Interpretation of Hypothetical Data: The data clearly suggests that this compound (TQ2C) possesses significantly enhanced antiproliferative activity compared to its parent compound, Quinoline-2-carboxylic acid (Q2C), across all tested cancer cell lines. The IC50 values for TQ2C are in the low micromolar range, indicating potent cytotoxicity. Furthermore, TQ2C displays a favorable selectivity profile, with much higher IC50 values against the non-cancerous HEK293 cell line compared to the cancer cell lines. This suggests a potentially wider therapeutic window.

Part 2: Mechanistic Validation via Signaling Pathway Analysis

Expertise & Rationale

After establishing that a compound has antiproliferative activity, the critical next step is to understand how it works. Based on literature for other cytotoxic agents, a common mechanism is the disruption of key signaling pathways that control cell survival and proliferation.[6] The PI3K/Akt/mTOR pathway is a central regulator of cell growth and is frequently hyperactivated in cancer, making it a prime target for therapeutic intervention. We hypothesize that TQ2C exerts its effects by inhibiting this pathway, leading to apoptosis.

To validate this hypothesis, we will use Western Blot analysis to measure the phosphorylation status of key proteins within the pathway. A decrease in the phosphorylation of proteins like Akt (at Ser473) is a reliable indicator of pathway inhibition.

Hypothesized Signaling Pathway and Point of Inhibition

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->Akt P (Ser473) Proliferation Cell Proliferation & Survival mTORC1->Proliferation TQ2C TQ2C (Hypothesized Inhibition) TQ2C->Akt Inhibition of Phosphorylation

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by TQ2C.

Detailed Experimental Protocol: Western Blot for Akt Phosphorylation
  • Cell Treatment and Lysis: Plate HCT116 cells (selected for their high sensitivity in the hypothetical SRB assay) and grow to 70-80% confluency. Treat the cells with TQ2C at its IC50 and 2x IC50 concentrations (0.9 µM and 1.8 µM) for 24 hours. Include a vehicle-treated control.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting phospho-Akt (Ser473) and total Akt. A loading control antibody (e.g., GAPDH or β-actin) should be used on the same membrane to confirm equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system. Densitometry analysis can be performed to quantify the protein band intensities.

Expected Outcome: A dose-dependent decrease in the intensity of the phospho-Akt band in TQ2C-treated cells compared to the vehicle control, with no significant change in the total Akt or loading control bands. This result would strongly support the hypothesis that TQ2C inhibits the PI3K/Akt signaling pathway.

Overall Conclusion and Future Directions

This guide presents a systematic and scientifically rigorous framework for validating the antiproliferative activity of this compound. Through the comparative analysis presented, TQ2C emerges as a potent and selective antiproliferative agent in our hypothetical model. The significant increase in potency over its parent compound, Q2C, validates the strategic placement of the trifluoromethyl group.

The proposed mechanism of action, inhibition of the critical PI3K/Akt survival pathway, provides a strong rationale for its efficacy. The experimental protocols detailed herein are robust, reproducible, and adhere to high standards of scientific integrity.

Future validation steps should include:

  • Broader Cell Line Screening: Testing against a larger panel of cancer cell lines, including those with known mutations in the PI3K/Akt pathway.

  • Apoptosis Confirmation: Directly measuring apoptosis using assays such as Annexin V staining or caspase activity assays.

  • In-Vivo Efficacy: Progressing to preclinical animal models (e.g., xenograft studies) to evaluate the compound's efficacy and safety in a living system.

By following this structured validation approach, researchers can confidently characterize the therapeutic potential of novel antiproliferative compounds like TQ2C.

References

A Comparative Analysis of Quinoline-Based HDAC Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. Among the diverse chemical scaffolds explored, the quinoline moiety has proven to be a versatile and potent cap group for designing novel HDAC inhibitors. This guide provides a comprehensive comparative analysis of quinoline-based HDAC inhibitors, offering insights into their performance, underlying mechanisms, and the experimental methodologies used for their evaluation. It is intended for researchers, scientists, and drug development professionals seeking to navigate the nuances of this important class of molecules.

The Rationale for Targeting HDACs with Quinoline-Based Inhibitors

Histone deacetylases are a family of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1] In numerous cancers, HDACs are overexpressed, leading to the inappropriate silencing of tumor suppressor genes and promoting cell survival and proliferation.[2][3] HDAC inhibitors aim to reverse this aberrant epigenetic state, reactivating tumor suppressor gene expression and inducing cell cycle arrest, apoptosis, and other anti-cancer effects.[3]

The pharmacophore model for classical HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region, and a "cap" group that interacts with the rim of the active site. The quinoline scaffold serves as an effective cap group, offering a rigid structure and opportunities for diverse substitutions to modulate potency, selectivity, and pharmacokinetic properties.

Comparative Performance of Quinoline-Based HDAC Inhibitors

The efficacy of an HDAC inhibitor is determined by its potency against specific HDAC isoforms and its selectivity profile. A number of quinoline-based HDAC inhibitors have been developed and evaluated, demonstrating a range of activities and selectivities.

Potency and Selectivity Profiles

The following table summarizes the in vitro potency (IC50 values) of selected quinoline-based HDAC inhibitors against various HDAC isoforms and cancer cell lines. This data has been compiled from multiple studies to provide a comparative overview.

Compound/InhibitorTarget HDAC IsoformsIC50 (nM)Target Cancer Cell LinesIC50 (µM)Reference
CHR-3996 (Nanatinostat) HDAC1, HDAC2, HDAC3Potent (3,000-7,000-fold more active against Class I vs. HDAC6)Refractory Solid TumorsN/A (Phase I Clinical Trial)[4]
Compound 25 HDAC1, HDAC2, HDAC6, HDAC8HDAC6: 4.75A549 (Lung), HCT116 (Colon)1.29 - 2.13[5]
Compound 26 HDAC1, HDAC2, HDAC6, HDAC8HDAC6: PotentA549 (Lung), HCT116 (Colon)Potent[5]
Compound 21g Pan-HDAC50 (3-fold > Vorinostat)N/AN/A[6]
Compound 9w Pan-HDAC85 (< Vorinostat at 161)N/AN/A[7]
Quinazoline-based Cpd 1 HDAC1, HDAC6HDAC1: 31, HDAC6: 16Various solid and hematological tumors< 0.04[8]
Quinazoline-based Cpd 2 HDAC1, HDAC6HDAC1: 37, HDAC6: 25Various solid and hematological tumors< 0.04[8]
Quinazoline-based Cpd 5b HDAC4, HDAC6, HDAC8HDAC6: 150N/AN/A[9]
Quinazoline-based Cpd 5o HDAC4, HDAC6, HDAC8HDAC6: 400 (18-fold selective vs HDAC4, 36-fold vs HDAC8)N/AN/A[9]

Note: N/A indicates that the data was not available in the cited sources. The potency and selectivity of these inhibitors are highly dependent on the specific substitutions on the quinoline ring. For instance, substitutions at the C3 position of the quinoline ring have been shown to favor HDAC6 selectivity.[5]

Clinical Development: The Case of CHR-3996 (Nanatinostat)

CHR-3996 is a notable example of a quinoline-based HDAC inhibitor that has progressed to clinical trials. A Phase I study in patients with refractory solid tumors demonstrated that CHR-3996 is an orally bioavailable, class I-selective HDAC inhibitor.[4][10] The study established a recommended Phase II dose of 40 mg/day, at which the drug exhibited a favorable toxicity profile and evidence of target inhibition, as measured by histone H3 acetylation in peripheral blood mononuclear cells.[4] A partial response was observed in a patient with metastatic acinar pancreatic carcinoma, highlighting its potential clinical activity.[4][10]

Mechanistic Insights: How Quinoline-Based HDAC Inhibitors Exert Their Anti-Cancer Effects

The anti-tumor activity of quinoline-based HDAC inhibitors stems from their ability to modulate various cellular processes, primarily through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

HDAC inhibitors, including those with a quinoline scaffold, can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Mechanistically, this involves:

  • Modulation of Bcl-2 Family Proteins: HDAC inhibitors can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax and Bak.[1][3]

  • Activation of Caspase Cascade: Studies on 3-substituted quinolinehydroxamic acids have shown that these compounds activate the apoptotic caspase pathway, as evidenced by the cleavage of caspases 3, 8, and 9.[11] This leads to the execution of the apoptotic program.

The following diagram illustrates the general mechanism of HDAC inhibitor-induced apoptosis.

HDACi Quinoline-Based HDAC Inhibitor HDAC HDAC HDACi->HDAC Inhibition Acetylation Histone Hyperacetylation HDACi->Acetylation Histones Histones HDAC->Histones Deacetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression Bcl2 Bcl-2 Family (Anti-apoptotic) GeneExpression->Bcl2 Downregulation Bax Bax/Bak (Pro-apoptotic) GeneExpression->Bax Upregulation Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General mechanism of apoptosis induction by quinoline-based HDAC inhibitors.

Cell Cycle Arrest

Quinoline-based HDAC inhibitors can also halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1/S or G2/M checkpoints. This is typically achieved by increasing the expression of cyclin-dependent kinase (CDK) inhibitors like p21.[1] Flow cytometric analysis of cells treated with 3-substituted quinolinehydroxamic acids showed a dose-dependent increase in the sub-G1 cell population, which is indicative of apoptosis and DNA fragmentation.[11]

The diagram below outlines the key steps in HDAC inhibitor-mediated cell cycle arrest.

HDACi Quinoline-Based HDAC Inhibitor HDAC HDAC HDACi->HDAC Inhibition p21_expression p21 Expression HDACi->p21_expression Upregulation p21_promoter p21 Gene Promoter HDAC->p21_promoter Repression CDK Cyclin/CDK Complexes p21_expression->CDK Inhibition Arrest Cell Cycle Arrest p21_expression->Arrest Rb pRb Phosphorylation CDK->Rb CellCycle Cell Cycle Progression CDK->CellCycle E2F E2F Release Rb->E2F E2F->CellCycle

Caption: Signaling pathway for cell cycle arrest induced by quinoline-based HDAC inhibitors.

Experimental Protocols for Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used in the characterization of quinoline-based HDAC inhibitors.

In Vitro HDAC Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of test compounds.

Principle: A fluorogenic substrate containing an acetylated lysine residue is used. Upon deacetylation by an HDAC enzyme, a developer solution cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.

Protocol:

  • Reagent Preparation:

    • Prepare HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Dilute the purified HDAC enzyme to the desired concentration in cold HDAC Assay Buffer.

    • Prepare a stock solution of the fluorogenic HDAC substrate in DMSO and dilute to the working concentration in Assay Buffer.

    • Prepare a stock solution of the quinoline-based inhibitor in DMSO and create a serial dilution series.

  • Assay Procedure (96-well black microplate):

    • Blank (No Enzyme): Add 50 µL of HDAC Assay Buffer.

    • Negative Control (Vehicle): Add 40 µL of HDAC enzyme solution and 10 µL of Assay Buffer with the same DMSO concentration as the inhibitor wells.

    • Test Compound: Add 40 µL of HDAC enzyme solution and 10 µL of the diluted inhibitor.

    • Initiate the reaction by adding 50 µL of the diluted fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction and develop the signal by adding 50 µL of Developer Solution to each well.

    • Incubate at room temperature for 15-30 minutes.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation 350-380 nm, emission 440-460 nm).

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the quinoline-based HDAC inhibitor (and a vehicle control) and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate at 37°C for 3-4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Western Blot for Histone Acetylation

This technique is used to detect the level of histone acetylation in cells treated with HDAC inhibitors, providing a direct measure of target engagement.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies against acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) and total histones (as a loading control).

Protocol:

  • Cell Lysis and Histone Extraction:

    • Treat cells with the quinoline-based HDAC inhibitor for a specified time.

    • Lyse the cells and extract histones using an acid extraction method.

    • Determine the protein concentration of the histone extracts.

  • SDS-PAGE and Protein Transfer:

    • Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total histone H3 or H4 as a loading control.

Conclusion and Future Directions

Quinoline-based HDAC inhibitors represent a promising and continually evolving class of anti-cancer agents. Their performance, characterized by potent enzymatic inhibition and the ability to induce apoptosis and cell cycle arrest in cancer cells, underscores their therapeutic potential. The clinical activity of CHR-3996 further validates the utility of the quinoline scaffold in designing clinically viable HDAC inhibitors.

Future research in this area will likely focus on:

  • Improving Isoform Selectivity: Designing inhibitors that target specific HDAC isoforms to enhance efficacy and reduce off-target effects.

  • Dual-Targeting Inhibitors: Developing hybrid molecules that inhibit both HDACs and other key cancer targets (e.g., PI3K, kinases) to overcome drug resistance.[12]

  • Optimizing Pharmacokinetic Properties: Fine-tuning the quinoline scaffold to improve drug-like properties such as oral bioavailability and metabolic stability.

The detailed experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to build upon, accelerating the discovery and development of the next generation of quinoline-based HDAC inhibitors.

References

  • Effect of 3-subsitution of quinolinehydroxamic acids on selectivity of histone deacetylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Effect of 3-subsitution of quinolinehydroxamic acids on selectivity of histone deacetylase isoforms. PubMed Central.
  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. PubMed Central.
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PubMed Central.
  • Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors. PubMed Central.
  • A Phase I Pharmacokinetic and Pharmacodynamic Study of CHR-3996, an Oral Class I Selective Histone Deacetylase Inhibitor in Refractory Solid Tumors. AACR Journals.
  • Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC. The Gohlke Group.
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. MDPI.
  • IC50 Values for in vitro HDAC1 & 2 Inhibitory Activity of Compounds...
  • Hit Identification and Functional Validation of Novel Dual Inhibitors of HDAC8 and Tubulin Identified by Combining Docking and Molecular Dynamics Simul
  • Histone deacetylases: structural determinants of inhibitor selectivity. PubMed.
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  • Modulation of Kinase Signaling Pathways by HDAC Inhibitors. HDAC...
  • Comparison of cytotoxicity IC50 values for the compounds indicated across two TNBC cell lines representing different molecular subtypes.
  • Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors. PubMed.
  • Mechanisms of HDACs in cancer development. PubMed Central.
  • A phase I pharmacokinetic and pharmacodynamic study of CHR-3996, an oral class I selective histone deacetylase inhibitor in refractory solid tumors. PubMed.
  • Current HDAC Inhibitors in Clinical Trials. CHIMIA.
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  • Natural Compound Histone Deacetylase Inhibitors (HDACi)
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A Senior Application Scientist's Guide to ¹H NMR Spectrum Analysis of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of therapeutic innovation. Its presence in numerous natural products and synthetic pharmaceuticals underscores the need for robust analytical techniques to elucidate the structure and purity of its derivatives.[1] Among these techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as an indispensable tool.

This guide provides an in-depth, practical comparison of ¹H NMR analysis for quinoline and its derivatives. Moving beyond a simple recitation of data, we will delve into the causality behind spectral features, offering field-proven insights to empower your research and ensure the integrity of your results.

The Fundamental ¹H NMR Landscape of the Quinoline Core

The quinoline molecule is a bicyclic aromatic heterocycle, structurally composed of a benzene ring fused to a pyridine ring. This fusion results in seven unique aromatic protons, each residing in a distinct electronic environment. Understanding this foundational structure is the first step in mastering its spectral interpretation.[2]

The standard numbering convention, crucial for NMR assignment, is shown below. Protons H-2, H-3, and H-4 belong to the electron-deficient pyridine ring, while H-5, H-6, H-7, and H-8 are part of the carbocyclic (benzene) ring.

Caption: Quinoline structure with IUPAC numbering for protons.

The key to interpreting the spectrum lies in recognizing the influence of the nitrogen atom. Its electronegativity deshields the protons on the pyridine ring (H-2, H-3, H-4), causing them to resonate at a lower field (higher ppm) compared to typical aromatic protons.[3] Conversely, the protons on the benzene ring (H-5 to H-8) exhibit chemical shifts more akin to those in naphthalene.

Deconstructing the Spectrum: Unsubstituted Quinoline

The ¹H NMR spectrum of unsubstituted quinoline is a masterclass in spin-spin coupling.[4] Each proton signal is split into a multiplet based on the number of adjacent, non-equivalent protons (the n+1 rule).[5] These interactions, quantified by the coupling constant (J), are transmitted through the bonding framework.

Key Coupling Interactions in Quinoline:

  • Ortho-coupling (³J): Interaction between protons on adjacent carbons (e.g., H-2 and H-3). Typically the largest coupling, around 7-9 Hz.

  • Meta-coupling (⁴J): Interaction between protons separated by two carbons (e.g., H-2 and H-4). Significantly smaller, around 1-3 Hz.[6]

  • Para-coupling (⁵J): Interaction across three carbons (e.g., H-5 and H-8). Usually very small (<1 Hz) and often not resolved.

  • Peri-coupling (³J or ⁴J): A crucial through-space or through-bond interaction across the bay region, such as between H-4 and H-5. This "zigzag" coupling is a distinctive feature.[2]

The table below summarizes the typical ¹H NMR data for unsubstituted quinoline, compiled from experimental data.

Table 1: ¹H NMR Spectral Data for Unsubstituted Quinoline in CDCl₃

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-2~8.90dd³J₂₃ ≈ 4.2, ⁴J₂₄ ≈ 1.7
H-3~7.38dd³J₃₂ ≈ 4.2, ³J₃₄ ≈ 8.2
H-4~8.12dd³J₄₃ ≈ 8.2, ⁴J₄₂ ≈ 1.7
H-5~7.75d³J₅₆ ≈ 8.1
H-6~7.52t³J₆₅ ≈ 8.1, ³J₆₇ ≈ 7.5
H-7~7.65ddd³J₇₆ ≈ 7.5, ³J₇₈ ≈ 8.5, ⁴J₇₅ ≈ 1.5
H-8~8.15d³J₈₇ ≈ 8.5

Data synthesized from various sources, including the Human Metabolome Database.[7]

Analysis of Key Protons:

  • H-2: Appears far downfield due to its proximity to the electronegative nitrogen. It's a doublet of doublets (dd), split by H-3 (ortho) and H-4 (meta).

  • H-8: This proton is also significantly deshielded. This is attributed to the "peri effect," where its proximity to the nitrogen lone pair causes deshielding. It appears as a doublet, split only by H-7.

  • H-3 and H-4: These protons are coupled to each other (large ortho coupling) and to H-2 (smaller meta coupling for H-4, ortho for H-3), resulting in distinct doublet of doublets patterns.

  • Benzene Ring Protons (H-5, H-6, H-7): These protons form a more conventional aromatic system. H-5 and H-7 often show more complex splitting due to additional small meta couplings.

Comparative Analysis: The Influence of Substituents

The introduction of substituents dramatically alters the ¹H NMR spectrum, providing a wealth of structural information. Substituents exert their influence through electronic effects (induction and resonance) and steric effects.

Let's compare unsubstituted quinoline with two alternatives: 6-methylquinoline (an electron-donating group) and 4-chloroquinoline (an electron-withdrawing group on the pyridine ring).

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Quinolines

ProtonQuinoline6-Methylquinoline4-Chloroquinoline
H-2 ~8.90~8.75~8.80
H-3 ~7.38~7.25~7.50 (d, J≈4.5 Hz)
H-4 ~8.12~7.95(Substituted)
H-5 ~7.75~7.85~8.15
H-6 ~7.52(Substituted)~7.70
H-7 ~7.65~7.35~7.85
H-8 ~8.15~7.90~8.20
Other -CH₃: ~2.45 (s)-

Causality Behind the Shifts:

  • 6-Methylquinoline: The electron-donating methyl group increases electron density in the benzene ring, particularly at the ortho (H-5, H-7) and para (H-8, relative to the methyl group) positions. This causes a general upfield shift (to lower ppm) for these protons compared to unsubstituted quinoline.[2] The H-5 signal simplifies to a doublet, and the H-7 signal also simplifies as the large coupling to H-6 is removed.

  • 4-Chloroquinoline: The highly electronegative chlorine atom at the 4-position strongly deshields adjacent protons. It also simplifies the spectrum significantly. H-3, now only coupled to H-2, appears as a simple doublet. The protons on the benzene ring (H-5 to H-8) are all shifted downfield due to the overall electron-withdrawing nature of the substituted pyridine ring.

A Self-Validating Protocol for ¹H NMR Analysis

To ensure trustworthy and reproducible results, a robust experimental protocol is essential. This workflow incorporates self-validation steps to minimize ambiguity and error.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Compound Validation (Check purity via LC-MS/TLC) B 2. Sample Weighing (5-10 mg, accurately recorded) A->B C 3. Solvent Selection (e.g., 0.6 mL CDCl₃ with 0.03% TMS) B->C D 4. Dissolution & Transfer (Vortex, filter into NMR tube) C->D E 5. Instrument Setup (Tune & shim probe) D->E F 6. Standard 1D ¹H Acquisition (Determine spectral width, run 16-64 scans) E->F G 7. Solvent Peak Check (Verify residual solvent peak position) F->G H 8. (Optional) 2D COSY (Run if 1D is ambiguous) F->H I 9. Phasing & Baseline Correction G->I H->I J 10. Referencing (Set TMS to 0.00 ppm) I->J K 11. Integration (Calibrate to a known number of protons) J->K L 12. Peak Picking & Assignment (Assign shifts and measure J-couplings) K->L

Caption: Experimental workflow for quinoline ¹H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

    • Add ~0.6 mL of deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its excellent dissolving power and minimal signal overlap.[2] Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS).[3]

    • Vortex the sample until fully dissolved. If particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer. The instrument's software will guide you through standard tuning, locking (to the deuterium signal of the solvent), and shimming procedures to optimize magnetic field homogeneity.

    • Acquire a standard 1D proton spectrum. A typical experiment involves 16 to 64 scans, which are averaged to improve the signal-to-noise ratio.

  • Initial Data Processing (Self-Validation):

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to get a flat, even baseline.

    • Calibrate the chemical shift axis by setting the TMS signal to exactly 0.00 ppm.[8] This step is critical for comparing your data to literature values.

  • Spectral Analysis:

    • Integration: Integrate all signals in the spectrum. The area under each peak is directly proportional to the number of protons it represents.[5] Calibrate the integration by setting a well-resolved signal corresponding to a known number of protons (e.g., a methyl group to 3H) and use this to determine the proton count for all other signals.

    • Peak Assignment: Identify the chemical shift, multiplicity (e.g., singlet, doublet, triplet), and coupling constants for each signal.

    • Structure Confirmation: Match the observed data with the expected spectrum for your target molecule. Pay close attention to the characteristic patterns of the quinoline core.

When 1D NMR Isn't Enough: The Power of 2D COSY

For highly substituted or isomeric quinoline compounds, the 1D ¹H NMR spectrum can become crowded and overlapping, making unambiguous assignment impossible.[2] In these cases, a 2D Homonuclear Correlation Spectroscopy (COSY) experiment is invaluable.

A COSY spectrum displays the 1D proton spectrum along both the x and y axes. Cross-peaks appear off the diagonal, indicating that the protons at those corresponding chemical shifts on each axis are spin-coupled to each other. This provides a direct roadmap of the proton connectivity within the molecule. For example, in a COSY spectrum of quinoline, a cross-peak would connect the signals of H-2 and H-3, confirming their ortho-relationship. This technique is essential for definitively piecing together the spin systems of a complex derivative.

Conclusion

The ¹H NMR spectrum of a quinoline compound is rich with structural information, but its complexity demands a systematic and knowledgeable approach. By understanding the fundamental principles of chemical shifts and coupling constants specific to the quinoline core, comparing spectra of related analogues, and employing a rigorous, self-validating experimental protocol, researchers can confidently elucidate and confirm their molecular structures. When faced with ambiguity, advancing from 1D to 2D techniques like COSY provides the necessary clarity, ensuring the integrity and accuracy of your scientific endeavors.

References

  • UNCW Institutional Repository.
  • TSI Journals. ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • OpenOChem Learn. Interpreting ¹H NMR Spectra.
  • ChemicalBook. Quinoline(91-22-5) ¹H NMR spectrum.
  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Organic Chemistry at CU Boulder. Spin-spin splitting and coupling.
  • ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum.
  • Oregon St
  • University of California, Davis. ANALYSIS OF ¹H NMR SPECTRA.
  • Chemistry LibreTexts. 6.
  • HMDB. ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0033731).
  • ACD/Labs. ¹H–¹H Coupling in Proton NMR.
  • University of Wisconsin. 5.3 Spin-Spin Splitting: J-Coupling.

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A Comparative Guide to the Structural Confirmation of Synthesized 8-(Trifluoromethyl)quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of chemical research and development. This guide provides an in-depth, comparative analysis of the analytical techniques used to confirm the structure of 8-(Trifluoromethyl)quinoline-2-carboxylic acid, a compound of significant interest in medicinal chemistry. We will explore the causality behind experimental choices and present supporting data to contrast it with a close structural analog, quinoline-2-carboxylic acid.

The quinoline scaffold is a privileged structure in drug discovery, and the introduction of a trifluoromethyl group can significantly modulate a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. Therefore, rigorous structural verification is paramount.

Synthetic Pathways: A Brief Overview

The synthesis of quinoline derivatives can be achieved through several named reactions. For this compound, a common approach involves a variation of the Doebner-von Miller reaction or the Pfitzinger reaction.[1][2][3][4]

  • Doebner-von Miller Reaction: This reaction involves the condensation of an aniline (in this case, 2-aminobenzotrifluoride) with an α,β-unsaturated carbonyl compound.[1][5][6] The reaction is typically catalyzed by a strong acid.

  • Pfitzinger Reaction: This method utilizes the condensation of isatin or its derivatives with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.[2][4][7] Modifications of this reaction can lead to 2-substituted quinolines.

The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the quinoline ring. Regardless of the synthetic path, a multi-faceted analytical approach is essential to unequivocally confirm the final structure.

The Analytical Gauntlet: A Multi-Technique Approach for Structural Elucidation

No single analytical technique is sufficient to definitively confirm a chemical structure. Instead, a combination of spectroscopic and spectrometric methods provides orthogonal data points that, when taken together, build an irrefutable case for the synthesized molecule's identity and purity.

Below is a workflow illustrating the logical progression of analytical techniques for structural confirmation.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Confirmation synth Synthesized Compound (Crude Product) purify Purification (e.g., Recrystallization, Chromatography) synth->purify Initial Characterization nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purify->nmr Purity & Connectivity ms Mass Spectrometry (HRMS) purify->ms Molecular Weight ir FT-IR Spectroscopy purify->ir Functional Groups confirm Confirmed Structure nmr->confirm ms->confirm ir->confirm G cluster_data Analytical Data cluster_info Structural Information cluster_conclusion Conclusion nmr NMR Data (¹H, ¹³C, ¹⁹F) connectivity Atom Connectivity & Environment nmr->connectivity ms HRMS Data mol_formula Molecular Formula ms->mol_formula ir FT-IR Data func_groups Functional Groups ir->func_groups structure Confirmed Structure of 8-(Trifluoromethyl)quinoline- 2-carboxylic acid connectivity->structure mol_formula->structure func_groups->structure

Caption: Logical relationship between different analytical techniques for structural confirmation.

Conclusion

The structural confirmation of a synthesized molecule like this compound requires a rigorous and multi-faceted analytical approach. By combining the detailed connectivity information from NMR spectroscopy, the precise molecular formula from HRMS, and the functional group identification from FT-IR spectroscopy, researchers can have a high degree of confidence in the identity and purity of their compound. The comparative analysis with a known analog, such as quinoline-2-carboxylic acid, further strengthens the structural assignment by highlighting the specific spectral changes introduced by the trifluoromethyl substituent. This comprehensive approach to structural elucidation is fundamental to the integrity and success of chemical research and drug development.

References

  • Wikipedia. Doebner–Miller reaction. [Link]

  • SlideShare. Pfitzinger Quinoline Synthesis. [Link]

  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]

  • Michigan State University. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Wikipedia. Pfitzinger reaction. [Link]

  • SynArchive. Doebner-Miller Reaction. [Link]

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

  • ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

  • NIH National Library of Medicine. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

  • SlideShare. Doebner-Miller reaction and applications. [Link]

  • ResearchGate. Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • SpringerLink. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

  • Chemistry LibreTexts. 21.3: Spectroscopy of Carboxylic Acids. [Link]

  • Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES. [Link]

  • ACS Publications. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]

  • ResearchGate. General reaction scheme of the Pfitzinger quinoline synthesis. [Link]

  • ResearchGate. 19 F-NMR analyses enabled by direct trifluoromethylation. (a) 19 F-NMR... [Link]

  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

  • Asian Journal of Chemistry. Application of Pfitzinger Reaction in Synthesis of Hetero Ring Annelated Quinoline Carboxylic Acid Derivatives. [Link]

  • ResearchGate. 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. [Link]

  • ResearchGate. ¹H NMR spectrum of quinoline 2. [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • Wiley Online Library. Quinoline-2-carboxylic acid carbamoylmethyl-amide - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. [Link]

  • PubChem. 2-(trifluoromethyl)quinoline-8-carboxylic Acid. [Link]

  • ResearchGate. CsF‐assisted synthesis of quinoline tethered trifluoromethyl alcohols. [Link]

  • PubChem. 8-(Trifluoromethyl)quinoline-3-carboxylic acid. [Link]

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • De Gruyter. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. [Link]

  • Human Metabolome Database. Showing metabocard for 2,8-bis-Trifluoromethyl-4-quinoline carboxylic acid (HMDB0060726). [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

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A Senior Application Scientist's Guide to Evaluating the Purity of 8-(Trifluoromethyl)quinoline-2-carboxylic Acid Samples

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a chemical compound is paramount. In the synthesis of novel therapeutics and functional materials, even minute impurities can significantly alter biological activity, toxicity, and overall experimental outcomes. This guide provides an in-depth technical comparison of analytical methodologies for evaluating the purity of 8-(Trifluoromethyl)quinoline-2-carboxylic acid, a key building block in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

The Criticality of Purity for this compound

This compound is a fluorinated heterocyclic compound with significant potential in drug discovery. The trifluoromethyl group can enhance metabolic stability and binding affinity of a molecule, making this scaffold attractive for developing new therapeutic agents. However, the synthetic routes to this compound can introduce various impurities, such as starting materials, intermediates, and by-products. Therefore, rigorous purity assessment is not merely a quality control step but a fundamental aspect of reliable and reproducible research.

A Multi-Faceted Approach to Purity Determination

No single analytical technique is universally sufficient for determining the absolute purity of a compound. A comprehensive evaluation relies on the orthogonal application of several methods, each providing a different perspective on the sample's composition. This guide will focus on a powerful triad of techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for purity assessment due to its high resolving power, sensitivity, and adaptability. For a compound like this compound, a reversed-phase HPLC method with UV detection is the most common and effective approach.

The "Why" Behind the HPLC Method

The choice of a reversed-phase C18 column is based on the hydrophobic nature of the quinoline ring system.[1] The trifluoromethyl group further increases the compound's hydrophobicity, leading to good retention and separation from more polar impurities. A gradient elution with acetonitrile and water, buffered with a small amount of acid like phosphoric acid, is employed to ensure sharp peaks and reproducible retention times for the acidic analyte.[2][3] UV detection is ideal as the quinoline moiety possesses a strong chromophore, allowing for sensitive detection.[1]

Experimental Protocol: HPLC-UV Analysis

Instrumentation and Materials:

  • HPLC System with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and phosphoric acid.

  • This compound reference standard (if available) and sample for analysis.

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-20 min: 80% to 30% B; 20-25 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable solvent like methanol or a mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Interpretation and Purity Calculation

The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

It is crucial to ensure that all potential impurities are eluted and detected. A blank run (injecting only the solvent) should be performed to identify any peaks originating from the solvent or the system.

Quantitative NMR (qNMR): An Absolute Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[4][5][6] For a fluorinated compound like this compound, ¹⁹F qNMR offers a significant advantage due to the high sensitivity of the ¹⁹F nucleus and the typically simpler spectra with less background interference.[4]

The Rationale for ¹⁹F qNMR

The trifluoromethyl group provides a unique and well-defined signal in the ¹⁹F NMR spectrum. By integrating this signal against the signal of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[7] This method is considered "absolute" because the signal intensity in NMR is directly proportional to the number of nuclei, a fundamental physical constant.[5]

Experimental Protocol: ¹⁹F qNMR Analysis

Instrumentation and Materials:

  • NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

  • High-precision NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • A certified internal standard with a known purity containing fluorine (e.g., trifluorotoluene or another suitable fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte's signals).

  • This compound sample.

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a vial.

  • Accurately weigh a specific amount of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Nucleus: ¹⁹F

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

  • Pulse Angle: 90°

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Analysis and Purity Calculation

The purity is calculated using the following formula:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

Where:

  • I = Integral of the signal

  • N = Number of fluorine atoms giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • std = internal standard

  • analyte = this compound

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

While HPLC is excellent for non-volatile compounds, GC-MS is the preferred method for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis, such as residual solvents or volatile by-products. Direct analysis of the carboxylic acid by GC is challenging due to its low volatility. Therefore, a derivatization step is necessary.[8]

The Need for Derivatization

Derivatization converts the polar carboxylic acid group into a more volatile and thermally stable ester or silyl ester.[8] This allows the compound to be vaporized in the GC inlet without decomposition and to travel through the chromatographic column for separation.

Experimental Protocol: GC-MS Analysis (after derivatization)

Derivatization (Esterification):

  • Accurately weigh about 1 mg of the sample into a reaction vial.

  • Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.

  • Seal the vial and heat at 60-80°C for 30 minutes.

  • Cool the vial, add 1 mL of water and 1 mL of a non-polar solvent (e.g., hexane or dichloromethane).

  • Vortex the mixture and allow the layers to separate.

  • Carefully transfer the organic layer containing the methyl ester derivative to a new vial for GC-MS analysis.

GC-MS Conditions:

ParameterCondition
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 m/z
Data Interpretation

The total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of each peak can be compared to a library (e.g., NIST) to identify potential impurities. The relative abundance of each component can be estimated from the peak areas in the TIC.

Comparative Summary of Analytical Techniques

FeatureHPLC-UV¹⁹F qNMRGC-MS
Principle Differential partitioning between a stationary and mobile phase.Nuclear magnetic resonance of the ¹⁹F nucleus.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Purity Assessment Relative purity based on peak area percentage.Absolute purity determination using an internal standard.Identification and semi-quantification of volatile impurities.
Strengths High resolution, sensitive, widely applicable.Absolute quantification, no analyte-specific standard needed, highly specific for fluorinated compounds.Excellent for volatile impurities and structural elucidation of unknowns.
Limitations Requires a reference standard for identification, may not detect all impurities if they don't have a chromophore.Lower throughput than HPLC, requires a certified internal standard.Requires derivatization for non-volatile analytes, potential for thermal degradation.

Visualizing the Analytical Workflow

Purity_Analysis_Workflow cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis cluster_gcms GC-MS Analysis hplc_prep Sample Preparation (Dissolution & Filtration) hplc_run HPLC-UV Analysis hplc_prep->hplc_run hplc_data Data Analysis (Peak Area %) hplc_run->hplc_data Purity_Report Comprehensive Purity Report hplc_data->Purity_Report qnmr_prep Sample Preparation (Weighing & Dissolution with Internal Standard) qnmr_run ¹⁹F qNMR Acquisition qnmr_prep->qnmr_run qnmr_data Data Analysis (Integration & Calculation) qnmr_run->qnmr_data qnmr_data->Purity_Report gcms_deriv Derivatization (Esterification) gcms_run GC-MS Analysis gcms_deriv->gcms_run gcms_data Data Analysis (Library Search & Peak Area) gcms_run->gcms_data gcms_data->Purity_Report Sample 8-(Trifluoromethyl)quinoline- 2-carboxylic acid Sample Sample->hplc_prep Sample->qnmr_prep Sample->gcms_deriv

Caption: Workflow for the comprehensive purity analysis of this compound.

Logical Framework for Method Selection

Method_Selection_Logic Start Purity Evaluation Required Primary_Screen Primary Purity Screen (Relative Purity) Start->Primary_Screen Absolute_Purity Absolute Purity Determination Start->Absolute_Purity Volatile_Impurities Screening for Volatile Impurities Start->Volatile_Impurities HPLC HPLC-UV Primary_Screen->HPLC qNMR ¹⁹F qNMR Absolute_Purity->qNMR GCMS GC-MS Volatile_Impurities->GCMS

Caption: Decision logic for selecting the appropriate analytical method.

Conclusion

The purity of this compound is a critical parameter that underpins the reliability of research and development outcomes. A multi-pronged analytical approach, leveraging the strengths of HPLC, qNMR, and GC-MS, provides the most comprehensive and trustworthy assessment of a sample's purity. By understanding the principles behind each technique and implementing robust, self-validating protocols, researchers can ensure the quality of their materials and the integrity of their scientific endeavors.

References

  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017). ACG Publications. [Link]

  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Analytical Methods (RSC Publishing). [Link]

  • What Is Quantitative NMR (qNMR)? - Chemistry For Everyone. (2025, August 7). YouTube. [Link]

  • Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (n.d.). DiVA portal. [Link]

  • Supporting Inform
  • Absolute purity determination of an organic fluorine pharmaceutical voriconazole via quantitative 19F-NMR and method validation | Request PDF. (2025, November 27). ResearchGate. [Link]

  • 1 H (a) and 13 C (b) NMR spectra of... (n.d.). ResearchGate. [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. [Link]

  • Synthesis of 4-hydroxy-8-trifluoromethyl-3-quinoline-carboxylic acid chloride. (n.d.). [No Source Provided].
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (n.d.). Advanced Journal of Chemistry, Section A. [Link]

  • 2-(trifluoromethyl)quinoline-8-carboxylic Acid | C11H6F3NO2 | CID 11806774. (n.d.). PubChem. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2025, December 6). [No Source Provided]. [Link]

  • Figure S11. 1 H NMR spectrum of 3f . | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. (n.d.). Longdom Publishing. [Link]

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. (2017, October 23). Semantic Scholar. [Link]

Sources

A Comparative Guide to the Efficacy of Oxidizing Agents for 2-Methylquinoline Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

The selective oxidation of the methyl group in 2-methylquinoline (quinaldine) is a pivotal transformation in synthetic organic chemistry. The resulting products, primarily quinoline-2-carboxaldehyde and quinoline-2-carboxylic acid (quinaldic acid), are valuable precursors for a wide array of pharmaceuticals, agrochemicals, and functional materials.[1] The choice of oxidizing agent is critical, as it dictates the reaction's selectivity, yield, and scalability, while also carrying significant implications for safety and environmental impact. This guide provides an in-depth comparison of common and emerging oxidizing agents, supported by experimental data and protocols, to assist researchers in making informed decisions for their specific synthetic goals.

The Synthetic Challenge: Aldehyde vs. Carboxylic Acid

The primary challenge in 2-methylquinoline oxidation lies in controlling the extent of the oxidation. Milder conditions may favor the formation of the aldehyde, a versatile intermediate for subsequent C-C bond-forming reactions. Conversely, more potent oxidants or harsher conditions will typically push the reaction to the more thermodynamically stable carboxylic acid. A significant side reaction to avoid is the oxidative degradation of the electron-rich quinoline ring itself, a known issue with powerful, non-selective oxidants like potassium permanganate under certain conditions.[2]

G cluster_start Starting Material cluster_products Oxidation Products Start 2-Methylquinoline (Quinaldine) Aldehyde Quinoline-2-carboxaldehyde Start->Aldehyde Mild Oxidation Acid Quinoline-2-carboxylic acid (Quinaldic Acid) Start->Acid Strong Oxidation Aldehyde->Acid Further Oxidation G A 1. Dissolve SeO₂/H₂SeO₃ in boiling dioxane B 2. Add 2-Methylquinoline Solution A->B C 3. Reflux & Monitor by TLC B->C D 4. Hot Filtration (Remove Se) C->D E 5. Evaporate Solvent (Reduced Pressure) D->E F 6. Neutralize with NaHCO₃ & Isolate Crude Aldehyde E->F G 7. Purify (Steam Distillation) F->G G cluster_cycle Catalytic Cycle cluster_substrate Substrate Activation I2 I₂ Radicals tBuO• / tBuOO• Radicals I2->Radicals Generates TBHP TBHP Radicals->I2 Regenerates Enamine Enamine Tautomer Radicals->Enamine Radical Addition/ Oxidation Quinaldine 2-Methylquinoline Quinaldine->Enamine Tautomerization Aldehyde Quinoline-2- carboxaldehyde Enamine->Aldehyde Hydrolysis

Sources

Bridging the Gap: A Guide to Cross-Validation of Experimental and Computational Data for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synergy between experimental validation and computational prediction is paramount. This guide provides an in-depth comparison and procedural roadmap for the cross-validation of experimental data with computational predictions, focusing on the versatile class of quinoline derivatives. For researchers, scientists, and drug development professionals, this document serves as a technical manual to ensure the robustness and reliability of their findings, ultimately accelerating the journey from molecule to medicine.

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The translation of a promising quinoline derivative from a laboratory curiosity to a clinical candidate hinges on the rigorous validation of its biological activity. Herein, we delve into the methodologies for generating reliable experimental data and leveraging computational models to predict activity, with a core focus on the critical process of cross-validation that bridges these two domains.

The Experimental Foundation: Generating High-Quality Biological Data

The credibility of any computational model is fundamentally dependent on the quality of the experimental data used for its training and validation. For quinoline derivatives, particularly in the context of anticancer research, several key assays are routinely employed.

Characterization of Synthesized Quinoline Derivatives

Before biological evaluation, the structural integrity and purity of the synthesized quinoline derivatives must be unequivocally confirmed. A multi-technique approach is standard practice.

Experimental Protocol: Spectroscopic Characterization

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups. The presence of specific vibrational bands can confirm the successful synthesis of the target molecule.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for elucidating the detailed molecular structure, including the position of substituents on the quinoline ring.[6][7] 2D NMR techniques like COSY and HMQC can provide further structural confirmation.[6]

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound, confirming its elemental composition.[7]

In Vitro Cytotoxicity Assessment

The MTT assay is a widely used colorimetric method to assess the cytotoxic potential of chemical compounds by measuring cell metabolic activity.[8]

Experimental Protocol: MTT Cytotoxicity Assay [8]

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, Caco-2 for colon cancer) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of cell growth.

MTT_Workflow

The Computational Arm: Predicting Biological Activity

Computational methods offer a rapid and cost-effective means to screen large libraries of compounds and prioritize candidates for synthesis and experimental testing.[10][11]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions.[12][13][14]

Computational Protocol: Molecular Docking

  • Target Selection and Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of the quinoline derivative and optimize its geometry.

  • Grid Generation: Define the binding site on the target protein.

  • Docking Simulation: Use docking software (e.g., AutoDock) to predict the binding poses of the ligand in the protein's active site.[15]

  • Scoring and Analysis: Rank the poses based on a scoring function that estimates the binding affinity (e.g., kcal/mol). Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR)

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), establish a correlation between the 3D structural properties of molecules and their biological activities.[15][16]

Computational Protocol: 3D-QSAR

  • Dataset Preparation: Compile a dataset of quinoline derivatives with their experimentally determined biological activities (e.g., IC50 values).

  • Molecular Alignment: Align the 3D structures of the molecules in the dataset.

  • Descriptor Calculation: Calculate steric and electrostatic fields (CoMFA) or similarity indices (CoMSIA) around the aligned molecules.[16]

  • Model Generation: Use statistical methods like Partial Least Squares (PLS) to build a regression model that correlates the calculated descriptors with the biological activity.

  • Model Validation: Validate the predictive power of the QSAR model using internal and external validation techniques.[11]

Computational_Workflow

ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicts the pharmacokinetic and toxicological properties of compounds.[17][18] This helps in the early identification of candidates with unfavorable properties.[17][18]

The Crux of Confidence: Cross-Validation Methodologies

Cross-validation is a critical statistical method for assessing how the results of a computational model will generalize to an independent dataset.[19] It is essential for preventing overfitting, where a model performs well on the training data but fails to accurately predict new data.[19]

CrossValidation_Logic exp_data Experimental Data (e.g., IC50 values) cross_val Cross-Validation exp_data->cross_val comp_pred Computational Predictions (e.g., Docking Score, pIC50) comp_pred->cross_val validated_model Validated Predictive Model cross_val->validated_model

Internal Validation: k-Fold Cross-Validation

In k-fold cross-validation, the dataset is randomly partitioned into 'k' equal-sized subsets. The model is trained on k-1 folds and validated on the remaining fold. This process is repeated k times, with each fold serving as the validation set once.[19] The results are then averaged to provide a more robust estimate of the model's performance.

External Validation

A truly predictive model must perform well on an external test set of compounds that were not used in the model's development. This provides an unbiased assessment of the model's generalizability.

Statistical Metrics for Cross-Validation

Several statistical metrics are used to evaluate the performance of a QSAR model:

MetricDescriptionGood Value
q² (Cross-validated r²) A measure of the internal predictive ability of the model.> 0.5
r² (Non-cross-validated r²) The coefficient of determination for the training set.> 0.6
r²_pred (Predictive r²) The coefficient of determination for the external test set.> 0.5

A robust and predictive QSAR model will have high values for q², r², and r²_pred.[16]

A Comparative Case Study: Anticancer Quinoline Derivatives

To illustrate the cross-validation process, consider a hypothetical set of quinoline derivatives with experimentally determined IC50 values against the MCF-7 breast cancer cell line and computationally predicted pIC50 values from a CoMFA model.

CompoundExperimental IC50 (µM)Experimental pIC50 (-logIC50)Predicted pIC50 (CoMFA)
1 2.55.605.55
2 1.85.745.80
3 5.25.285.35
4 0.96.056.10
5 3.15.515.45

A strong correlation between the experimental and predicted pIC50 values, as indicated by a high r² value from a regression analysis, would provide confidence in the predictive power of the CoMFA model.

Conclusion

The integration of experimental data and computational predictions, rigorously cross-validated, is a powerful paradigm in modern drug discovery. For quinoline derivatives, this approach allows for a more efficient exploration of chemical space and a higher probability of identifying potent and safe therapeutic candidates. By adhering to the principles of scientific integrity, employing robust experimental and computational protocols, and diligently performing cross-validation, researchers can build a solid foundation for the development of the next generation of quinoline-based medicines.

References

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC. (n.d.). Retrieved January 2, 2026, from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Retrieved January 2, 2026, from [Link]

  • Predicting anti-cancer activity of quinoline derivatives: CoMFA and CoMSIA approach. (n.d.). Retrieved January 2, 2026, from [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (n.d.). Retrieved January 2, 2026, from [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). Retrieved January 2, 2026, from [Link]

  • Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. (n.d.). Retrieved January 2, 2026, from [Link]

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  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (n.d.). Retrieved January 2, 2026, from [Link]

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 8-(Trifluoromethyl)quinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the chemical and pharmaceutical sciences, our work is predicated on precision, safety, and responsibility. The handling and disposal of complex chemical entities like 8-(Trifluoromethyl)quinoline-2-carboxylic acid demand a protocol that is not only compliant with regulations but is also grounded in a deep understanding of the compound's chemical nature. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment: The 'Why' Behind the Protocol

A specific Safety Data Sheet (SDS) for this compound is not always readily available. Therefore, a rigorous hazard assessment must be conducted based on its constituent moieties: the quinoline core and the trifluoromethyl group.

  • Quinoline Derivatives: The parent quinoline structure is known to be toxic if swallowed, harmful in contact with skin, an irritant, a suspected mutagen, and a potential carcinogen.[1][2] It is also recognized as being toxic to aquatic life with long-lasting effects.[1][2]

  • Organofluorine Compounds: The trifluoromethyl group (-CF3) is a strong electron-withdrawing group that can alter the biological activity and toxicity profile of the parent molecule. Compounds containing this group are often treated with a high degree of caution.[3]

  • Carboxylic Acids: While simple carboxylic acids can sometimes be neutralized, the complex and hazardous nature of the quinoline backbone precludes such simple disposal methods.[4]

Based on this analysis of structural analogs, this compound must be managed as a hazardous substance.[5][6] The following table summarizes the assumed hazard profile that dictates our handling and disposal strategy.

Hazard ClassificationRationale Based on Structural AnalogsSource
Acute Toxicity (Oral) Harmful or toxic if swallowed. This is a known characteristic of the quinoline parent compound and related derivatives.[2][7]
Skin Irritation Causes skin irritation. Both quinoline and trifluoromethylated quinoline derivatives are documented skin irritants.[2][7][8]
Serious Eye Irritation Causes serious eye irritation. Direct contact with the powder or solutions can cause significant damage.[2][7][8]
Respiratory Irritation May cause respiratory tract irritation, particularly if the solid compound is handled as a dust.[7][8]
Aquatic Toxicity Assumed to be toxic to aquatic life with long-lasting effects, a characteristic inherited from the quinoline core.[1][2]

The Regulatory Framework: Adherence to OSHA and EPA Standards

All laboratory operations in the United States involving hazardous chemicals are governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory.[9][10] Your institution's CHP is the primary document that outlines specific procedures for handling hazardous chemicals, including waste disposal.[11]

  • EPA Resource Conservation and Recovery Act (RCRA): The EPA, under RCRA, regulates the management of hazardous waste from "cradle-to-grave."[12][13] This includes proper identification, labeling, storage, and ultimate disposal of all chemical waste.[14][15]

This guide is designed to be a component of your laboratory's broader CHP, ensuring compliance with these federal mandates.

Pre-Disposal Operations: A Self-Validating Safety Protocol

Before waste is generated, safe handling practices are paramount. All handling of this compound and its waste should be conducted within a chemical fume hood to minimize inhalation exposure.[3]

Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against chemical exposure.

Protection TypeSpecific EquipmentRationale & Standards
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Provides a critical barrier against dermal contact. Gloves must be inspected before use and disposed of as hazardous waste after handling the compound.[5][16]
Eye & Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant splash risk.Protects against accidental splashes of solutions or contact with airborne powder. Must meet OSHA 29 CFR 1910.133 or EN 166 standards.[4][5]
Body Protection Flame-retardant and chemical-resistant lab coat.Shields skin and personal clothing from contamination.[3][16]
Respiratory Protection A NIOSH-approved respirator may be required if dusts or aerosols are generated outside of a fume hood.Prevents inhalation of the compound, a primary exposure route.[3][4]
Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[17]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as vermiculite or dry sand, to contain the spill.[17][18] Do not use combustible materials like paper towels to absorb the initial spill.

  • Clean: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.[6][18]

  • Decontaminate: Wash the spill area thoroughly.

Step-by-Step Disposal Protocol

The fundamental principle is that this compound and any material contaminated with it must be disposed of as hazardous waste.[3][5] Do not pour this chemical or its solutions down the drain or place it in the regular trash. [1][4]

  • Waste Identification and Segregation:

    • Identify all waste streams containing the compound. This includes the pure chemical, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, gloves, weigh paper, and rinsed containers).[5]

    • Proper segregation is crucial. Keep solid and liquid waste in separate containers.[6] Do not mix this waste with other incompatible waste streams unless compatibility has been verified.[6]

  • Waste Collection:

    • Solid Waste: Carefully place all contaminated solid materials directly into a designated, puncture-proof container for solid hazardous waste.[3] Avoid creating dust.[18]

    • Liquid Waste: Collect all solutions containing the compound, including rinsates from cleaning glassware, in a designated liquid hazardous waste container.[5][18]

  • Container Management & Labeling:

    • Use only containers that are compatible with the chemical and are in good condition with a secure, tight-fitting lid.[5]

    • Containers must be kept closed at all times except when adding waste.[12]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." [6][18] Include any known hazard characteristics (e.g., "Toxic," "Irritant").

  • Disposal of "Empty" Containers:

    • Original containers of the chemical are not truly empty until decontaminated.

    • They must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[18]

    • This rinsate must be collected and disposed of as liquid hazardous waste.[18] Only after proper rinsing can the container be managed as non-hazardous waste according to your institution's policy.

  • Temporary Storage:

    • Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from heat sources or incompatible materials, under the direct supervision of laboratory personnel.[6][14]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3][13] This ensures the waste is managed and disposed of in full compliance with EPA and local regulations.[3]

Visualization of the Disposal Workflow

The following diagram illustrates the logical decision-making process for the proper disposal of waste containing this compound.

G start Waste Generated (Solid or Liquid) is_solid Is the waste solid? (e.g., contaminated PPE, solid compound) start->is_solid solid_waste Collect in Labeled SOLID Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled LIQUID Hazardous Waste Container is_solid->liquid_waste No labeling Ensure Container is Properly Labeled: - 'Hazardous Waste' - Chemical Name - Hazard Characteristics solid_waste->labeling liquid_waste->labeling storage Store Sealed Container in Designated Satellite Accumulation Area labeling->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup

Caption: Decision workflow for the disposal of this compound.

References

A Senior Application Scientist's Guide to Handling 8-(Trifluoromethyl)quinoline-2-carboxylic acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the safe handling of novel chemical entities is paramount. 8-(Trifluoromethyl)quinoline-2-carboxylic acid, a compound with potential biological activity, requires meticulous attention to safety protocols to mitigate risks of exposure. This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Assessment and Risk Mitigation

The primary hazards associated with this compound are anticipated to be:

  • Skin and Eye Irritation: Direct contact may cause irritation or chemical burns.[3][4]

  • Respiratory Irritation: Inhalation of the powdered form can irritate the respiratory tract.

  • Unknown Systemic Effects: As the toxicological properties of this specific compound have not been thoroughly investigated, there is a potential for unknown systemic effects if absorbed or ingested.[5] Studies on other quinoline-derived trifluoromethyl compounds have shown biological activity and toxicity, underscoring the need for caution.[6][7][8]

To mitigate these risks, a multi-layered PPE strategy is essential, coupled with stringent handling and disposal procedures.

Personal Protective Equipment (PPE): A Comprehensive Approach

The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Equipment Specification Purpose Protection Level
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact.[1][9]Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[1][10][11]Primary
Respiratory Protection N95 (or higher) Particulate Respirator or an Air-purifying respirator with organic vapor cartridgesFor handling the solid, powdered form to prevent inhalation.[1] For handling solutions, especially with volatile solvents.Task-Dependent
Body Protection Laboratory Coat or Chemical-resistant ApronProtects skin and personal clothing from contamination.[1][12]Primary & Secondary
Face Protection Face Shield (worn over goggles)Recommended when there is a high risk of splashes, such as during bulk transfers.[1][9][10]Secondary

Causality Behind PPE Choices:

  • Gloves: Nitrile and neoprene offer good chemical resistance. It is crucial to inspect gloves for any signs of degradation or punctures before use.[1] Double-gloving can provide an additional layer of protection.

  • Eye and Face Protection: Chemical splash goggles are mandatory to prevent eye contact. A face shield should be used in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[1][9][10]

  • Respiratory Protection: The powdered form of the compound can be easily aerosolized. An N95 respirator will protect against inhalation of fine particles.[1] When working with solutions, particularly if heating or creating aerosols, a respirator with organic vapor cartridges may be necessary.

  • Body Protection: A lab coat is the minimum requirement. A chemical-resistant apron provides an additional barrier when handling larger volumes or performing tasks with a higher splash potential.[1]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is critical to ensure safety and prevent contamination.

Handling Procedures
  • Preparation:

    • Donning PPE: Before handling the compound, put on a laboratory coat, chemical splash goggles, and nitrile gloves.

    • Work Area: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[2][12]

  • Weighing and Transfer (Solid Form):

    • Perform all weighing and transfers of the solid compound within a fume hood to minimize inhalation risk.

    • Use a disposable weigh boat and clean any spills immediately.

  • Solution Preparation:

    • When dissolving the solid, add it slowly to the solvent to prevent splashing.

    • If using a volatile solvent, ensure adequate ventilation and consider the use of a respirator with organic vapor cartridges.

Emergency Procedures

In the event of an exposure, immediate action is crucial:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Disposal Plan

Proper disposal is a critical final step to protect both personnel and the environment.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be considered hazardous waste.[1][12]

  • Containerization:

    • Collect solid waste in a designated, clearly labeled, and sealed hazardous waste container.[12][13]

    • Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.[1]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[12]

  • Storage and Disposal:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Never dispose of this chemical down the drain or in the regular trash.[2]

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[2]

Visualizing Safety Workflows

To further clarify these critical procedures, the following diagrams illustrate the recommended workflows.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection assess_hazards Assess Hazards: - Skin/Eye Irritation - Respiratory Irritation - Unknown Toxicity hand Hand Protection: Nitrile/Neoprene Gloves assess_hazards->hand eye Eye Protection: Chemical Splash Goggles assess_hazards->eye body Body Protection: Lab Coat assess_hazards->body respiratory Respiratory Protection: (Task-Dependent) N95 or Cartridge Respirator assess_hazards->respiratory face Face Protection: (High Splash Risk) Face Shield over Goggles eye->face

Caption: PPE selection workflow based on hazard assessment.

Disposal_Workflow start Waste Generated segregate Segregate Waste (Solid vs. Liquid) start->segregate containerize Use Labeled, Sealed Hazardous Waste Containers segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store dispose Contact EHS for Proper Disposal store->dispose end Disposal Complete dispose->end

Caption: Step-by-step hazardous waste disposal workflow.

By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound, ensuring a secure laboratory environment conducive to scientific advancement.

References

  • BenchChem. Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • PubMed. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model.
  • ResearchGate. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model | Request PDF.
  • ResearchGate. Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels | Request PDF.
  • ACS Publications. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry.
  • MSDS of 2-(Trifluoromethyl)quinoline.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • LeelineWork. What PPE Should You Wear When Handling Acid 2025?.
  • PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline.
  • Cayman Chemical. Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET.
  • PubChem. 2-(trifluoromethyl)quinoline-8-carboxylic Acid.
  • Benchchem. Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Benchchem. Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals.
  • Apollo Scientific. Quinoline-8-boronic acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.